4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Description
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Properties
IUPAC Name |
4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-5-7-11(13,8-6-2)10(12)9(3)4/h5-6,9-10,13H,1-2,7-8,12H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSZZBAUXRZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC=C)(CC=C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389707 | |
| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315248-94-3 | |
| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is a unique molecule possessing several key functional groups that suggest its potential utility in medicinal chemistry and materials science. As a chiral amino alcohol with vinyl functionalities, a comprehensive understanding of its physicochemical properties is paramount for any research and development endeavor. This guide provides a detailed technical overview of the essential physicochemical characteristics of this compound, outlines robust experimental and computational methodologies for their determination, and offers insights into the rationale behind these analytical choices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior.
The subject of this guide is a tertiary alcohol, a structural feature that significantly influences its reactivity and potential applications[1]. Furthermore, the presence of vinyl groups suggests possibilities for polymerization and other chemical modifications[2][3]. The primary amino group and the hydroxyl group also indicate that the molecule's properties will be highly dependent on pH.
Molecular Identity and Core Properties
A foundational aspect of characterizing any chemical entity is confirming its identity and basic molecular properties. For this compound, these have been established as follows:
| Property | Value | Source |
| CAS Number | 315248-94-3 | [4][5] |
| Molecular Formula | C₁₁H₂₁NO | [4][6][7] |
| Molecular Weight | 183.3 g/mol | [4] |
It is important to note that this compound is designated for research use only and is not intended for diagnostic or therapeutic applications[4][6][7][8].
Chemical Structure
The structure of this compound, with its distinct functional groups, is pivotal to its chemical behavior.
Caption: Chemical structure of this compound.
Ionization Constant (pKa): A Critical Parameter
The presence of a primary amino group and a hydroxyl group makes this compound an amphoteric molecule. The ionization constant, or pKa, is a measure of the strength of an acid in solution and is a critical parameter in understanding the molecule's behavior in different pH environments. The pKa will dictate the extent of ionization, which in turn influences solubility, lipophilicity, and biological activity. Due to the presence of both an acidic (hydroxyl) and a basic (amino) group, this molecule will have at least two pKa values[9].
Experimental Determination of pKa
While computational methods can provide estimates, the experimental determination of pKa is the gold standard for accuracy[10]. Potentiometric titration is the most common and reliable method for determining the pKa of amino acids and related compounds[10][11].
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
The inflection points on the resulting sigmoidal curve correspond to the pKa values of the ionizable groups[12]. Given the structure, we would expect one pKa for the protonated amino group (likely in the range of 9-10) and another for the tertiary alcohol, although the latter is a very weak acid and its pKa may be difficult to determine in aqueous solution.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[13]. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water[14].
Computational Prediction of LogP
In the absence of experimental data, computational prediction of LogP is a valuable first step[14][15]. These predictions are based on the chemical structure and the contributions of different functional groups[16][17].
Predicted Physicochemical Properties:
| Property | Predicted Value | Method |
| XLogP3-AA | 0.1 | XLogP3 3.0[18] |
A predicted LogP of 0.1 suggests that this compound has a relatively balanced hydrophilic and lipophilic character in its neutral form[14].
Experimental Determination of LogP
The shake-flask method is the traditional and most accurate method for determining LogP[14].
Workflow for LogP Determination by Shake-Flask Method:
Caption: Workflow for LogP determination by the shake-flask method.
For ionizable molecules like this one, the distribution coefficient (LogD) is often more relevant as it takes into account the pH of the aqueous phase. LogD would be determined using the same shake-flask method but with buffered aqueous phases at different pH values.
Aqueous Solubility
Aqueous solubility is a critical factor for the bioavailability of orally administered drugs and for the formulation of parenteral dosage forms[][20]. The solubility of this compound is expected to be pH-dependent due to its ionizable amino group.
Experimental Determination of Aqueous Solubility
Equilibrium solubility studies are the standard for determining the thermodynamic solubility of a compound[].
Workflow for pH-Dependent Aqueous Solubility Determination:
Caption: Workflow for pH-dependent aqueous solubility determination.
According to WHO guidelines for the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 ± 1 °C[21][22].
Thermal Properties: Melting and Boiling Points
While no experimental data for the melting and boiling points of this compound are readily available, these are fundamental properties that provide information about the purity and physical state of the compound.
-
Melting Point: The melting point can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC), which would also provide information on the heat of fusion.
-
Boiling Point: The boiling point can be determined by distillation. However, given the molecular weight and the presence of polar functional groups capable of hydrogen bonding, it is likely that this compound has a relatively high boiling point and may be susceptible to decomposition at elevated temperatures.
Analytical Characterization
A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of atoms and the presence of the vinyl and propyl groups[2].
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Chromatography: High-performance liquid chromatography (HPLC) would be the method of choice for assessing the purity of the compound. Given the chiral center, chiral HPLC would be necessary to separate and quantify the enantiomers[23][24][25].
Conclusion
This compound is a molecule with a rich chemical functionality that warrants a thorough investigation of its physicochemical properties. While experimental data is currently sparse, this guide has outlined the standard, robust methodologies for determining its key characteristics, including pKa, lipophilicity, solubility, and thermal properties. The provided workflows serve as a practical starting point for researchers and drug development professionals. A comprehensive understanding of these properties is a critical first step in unlocking the full potential of this intriguing compound in various scientific applications.
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Synthesis and characterization of novel functional vinyl ethers that bear various groups. SpringerLink. [Link]
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DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]
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A Technical Guide to the Structural Elucidation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction: The Challenge of a Novel Structure
In the landscape of drug discovery and synthetic chemistry, the emergence of novel molecular entities presents both an opportunity and a significant analytical challenge. This guide addresses the comprehensive structural elucidation of a novel compound, 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol. This molecule, possessing a unique combination of a tertiary alcohol, a primary amine, two terminal alkenes, and two distinct chiral centers, serves as an exemplary case for outlining a robust, multi-technique analytical workflow. Its elucidation demands a systematic integration of modern spectroscopic and spectrometric methods to unambiguously define not only its atomic connectivity but also its three-dimensional stereochemical arrangement.
The following chapters detail a validated, sequential approach, moving from the foundational determination of the molecular formula to the intricate mapping of the atomic framework and, finally, to the definitive assignment of its absolute configuration. Each section explains the causality behind the chosen analytical technique, provides detailed experimental protocols, and demonstrates how the resulting data are interpreted and integrated into a cohesive structural proof.
Chapter 1: Foundational Analysis - Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)
The first and most critical step in identifying an unknown compound is to determine its exact molecular formula.[1] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, as it can measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within a few parts per million (ppm).[2][3] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.[2][4]
For this compound, the expected molecular formula is C₁₁H₂₁NO. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491, ¹⁴N = 14.00307), the theoretical monoisotopic mass of the neutral molecule is calculated to be 183.16231 Da. When protonated ([M+H]⁺), the expected m/z value is 184.16964.
Experimental Protocol: HRMS via Electrospray Ionization (ESI) - Time-of-Flight (TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Source Parameters: Set the ESI source to positive ion mode with a capillary voltage of ~3.5 kV, a desolvation temperature of 150°C, and a source temperature of 80°C.
-
Acquisition: Acquire data in the m/z range of 50-500. Use a lock mass calibrant (e.g., a known compound of similar mass) to ensure high mass accuracy throughout the run.
-
Data Analysis: Process the acquired spectrum to identify the m/z of the most abundant ion. Compare this experimental value to the theoretical m/z for [C₁₁H₂₁NO + H]⁺. The mass error should be below 5 ppm to confidently assign the molecular formula.
Data Presentation & Interpretation
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Formula | C₁₁H₂₁NO | - | - |
| [M+H]⁺ m/z | 184.16964 | 184.16912 | -2.8 |
A measured m/z of 184.16912, corresponding to a mass error of just -2.8 ppm, provides unequivocal confirmation of the molecular formula C₁₁H₂₁NO. This establishes a self-validating foundation; all subsequent spectroscopic data must be consistent with this formula.
Chapter 2: Mapping the Framework - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity of the molecule.[5][6] A suite of experiments, including ¹H NMR, ¹³C NMR, DEPT-135, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is required for a complete assignment.[7][8][9]
¹H and ¹³C NMR: Initial Proton and Carbon Environment Assessment
-
¹H NMR provides information about the number of different proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).
-
¹³C NMR reveals the number of unique carbon atoms, while a DEPT-135 experiment distinguishes between CH₃, CH₂, and CH carbons.
2D NMR: Assembling the Molecular Puzzle
Two-dimensional NMR experiments are indispensable for establishing the final structure by revealing correlations between nuclei.[9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems, such as the allyl groups (H₂C=CH-CH₂) and the amino-propyl side chain.[9][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct link between the proton and carbon skeletons.[9][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different spin systems, especially through quaternary carbons (like C4) that have no attached protons.[10][11]
Logical Workflow for 2D NMR Data Interpretation
The power of 2D NMR lies in the systematic integration of data. The following workflow illustrates how the different experiments are used in concert to build the final structure.
Caption: Workflow for 2D NMR data integration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans with a spectral width of 12 ppm.
-
¹³C{¹H} NMR: Acquire 1024-2048 scans with a spectral width of 220 ppm.
-
2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Chapter 3: Functional Group Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[12][13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[12][14] For this compound, FTIR is used to confirm the presence of the alcohol (O-H), amine (N-H), and alkene (C=C, =C-H) groups predicted by the NMR and MS data.
Expected Absorption Bands
The spectrum of this compound is expected to show several key absorption bands that validate its structure.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | ~3400 | Broad, strong |
| Primary Amine | N-H stretch | ~3350 and ~3280 | Two medium peaks |
| Alkene | =C-H stretch | ~3080 | Medium |
| Alkane | C-H stretch | ~2960-2850 | Strong, sharp |
| Alkene | C=C stretch | ~1640 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a single drop or a few crystals) of the pure compound directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is automatically background-corrected. Identify the key absorption bands and compare them to correlation charts to confirm the functional groups.[15][16]
Chapter 4: The Final Frontier - Stereochemical Elucidation
Determining the three-dimensional arrangement of atoms, or the absolute configuration, is a critical final step, especially in drug development where enantiomers can have vastly different biological activities.[17][18] Our target molecule has two chiral centers, meaning four possible stereoisomers exist. Techniques like Vibrational Circular Dichroism (VCD) have become powerful tools for unambiguously assigning the absolute configuration of molecules in solution.[][20][21][22]
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23][24] The resulting spectrum is exquisitely sensitive to the molecule's 3D structure. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers (e.g., the (4R, 1'S)-isomer).[25] A match between the experimental and calculated spectra confirms the configuration.[25]
Workflow for VCD-Based Absolute Configuration Assignment
Caption: VCD workflow for absolute configuration assignment.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (~20-50 mg/mL) of the enantiomerically pure compound in a suitable non-polar solvent (e.g., CDCl₃). The cell path length is typically 100 µm.
-
Instrumentation: Use a dedicated FT-VCD spectrometer.
-
Data Acquisition: Collect both the IR and VCD spectra simultaneously over several hours to achieve an adequate signal-to-noise ratio. The solvent spectrum is collected separately and subtracted.
-
Computational Analysis:
-
Perform a thorough conformational search for one enantiomer using molecular mechanics.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate a final, Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Comparison: Visually compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the bands allows for an unambiguous assignment of the absolute configuration.[][25]
Conclusion: A Validated and Unambiguous Structure
Through the logical and sequential application of HRMS, a full suite of NMR experiments, FTIR spectroscopy, and VCD analysis, the complete structure of this compound can be unequivocally determined. This integrated approach ensures a self-validating system where the data from each technique must be consistent with the others, culminating in a final structural assignment of the highest confidence. This guide provides a robust framework for researchers, scientists, and drug development professionals when faced with the challenge of elucidating novel and complex molecular structures.
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Spectroscopic Characterization of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel amino alcohol, 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. As experimentally acquired spectra for this specific compound are not publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The predicted data herein is based on the analysis of its chemical structure and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to aid in the identification and characterization of this molecule and to provide a framework for the development of analytical methods.
Introduction to this compound
This compound is a tertiary alcohol containing a primary amine and two terminal vinyl groups. Its molecular structure presents a unique combination of functional groups that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of such novel compounds. This guide will delve into the predicted spectroscopic signatures of this molecule.
Molecular Structure:
Key Structural Features:
-
Tertiary alcohol: The hydroxyl group is attached to a quaternary carbon.
-
Primary amine: The -NH2 group is attached to a chiral center.
-
Two vinyl groups: The molecule possesses two terminal double bonds.
-
Isopropyl group: A branched alkyl substituent.
-
Chiral centers: The molecule contains at least one stereocenter, which may lead to complexities in the NMR spectra depending on the stereoisomeric purity.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₁₁H₂₁NO, Molecular Weight: 183.30 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Molecular Ion and Major Fragments
Based on the structure, the following observations are predicted for the mass spectrum:
-
Molecular Ion (M+) : Due to the presence of a tertiary alcohol, the molecular ion peak at m/z 183 is expected to be weak or even absent in electron ionization (EI) but should be observable as the protonated molecule [M+H]⁺ at m/z 184 in ESI-MS.[1][2][3]
-
Nitrogen Rule : The molecule contains one nitrogen atom, and therefore, its molecular weight is odd, which is consistent with the nitrogen rule.[4][5][6]
-
Alpha-Cleavage : A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[4][5][6][7] The largest substituent is typically lost as a radical.
-
Loss of Water : The tertiary alcohol can easily undergo dehydration, leading to a fragment corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z 165.[2][3][8]
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Interpretation |
| 184 | Protonated molecule [M+H]⁺ |
| 166 | Loss of water from the protonated molecule |
| 142 | Alpha-cleavage with loss of the allyl group |
| 124 | Alpha-cleavage with loss of the allyl group and water |
| 86 | Fragment from cleavage at the quaternary carbon |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a general procedure for obtaining an ESI-MS spectrum for a small organic molecule like this compound.
Workflow Diagram:
Caption: Workflow for ESI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[9][10]
-
Dilution : Further dilute the sample solution to a final concentration of approximately 10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[9][10][11]
-
Instrument Setup :
-
Set the mass spectrometer to positive ion detection mode.
-
Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
-
-
Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups.
Predicted Characteristic IR Absorptions
The key functional groups in this compound will give rise to characteristic absorption bands.
-
O-H Stretch (Alcohol) : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded tertiary hydroxyl group.[12][13]
-
N-H Stretch (Amine) : For the primary amine, two sharp to medium bands are predicted in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[14][15][16][17][18] These may overlap with the broad O-H stretch.
-
C-H Stretch (Alkene and Alkane) :
-
C=C Stretch (Alkene) : A medium intensity band is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond stretch of the vinyl groups.[19][20]
-
N-H Bend (Amine) : A medium to strong scissoring vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ region.[15][17]
-
C-O Stretch (Alcohol) : A strong C-O stretching band for a tertiary alcohol is predicted in the range of 1100-1200 cm⁻¹.[21][22][23]
Table 2: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Vibration | Expected Intensity |
| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |
| 3300-3500 | N-H stretch (primary amine) | Medium, Sharp (two bands) |
| 3010-3100 | =C-H stretch (alkene) | Medium |
| 2850-2960 | C-H stretch (alkane) | Strong |
| 1640-1680 | C=C stretch (alkene) | Medium |
| 1580-1650 | N-H bend (primary amine) | Medium to Strong |
| 1100-1200 | C-O stretch (tertiary alcohol) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.
Workflow Diagram:
Caption: Workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[24]
-
Background Spectrum : Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application : Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.[25][26][27]
-
Sample Spectrum Acquisition : Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[24]
-
Data Processing : The acquired interferogram is Fourier-transformed to produce the final IR spectrum. Perform any necessary baseline correction.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra will provide detailed information about the carbon-hydrogen framework of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide valuable structural information.
Table 3: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 5.8 - 6.0 | m | 2H | -CH=CH₂ |
| 5.0 - 5.2 | m | 4H | -CH=CH₂ |
| ~3.0 | d | 1H | -CH(NH₂) |
| 2.2 - 2.4 | m | 4H | -CH₂-C(OH)- |
| 1.8 - 2.0 | m | 1H | -CH(CH₃)₂ |
| ~1.5 (broad) | s | 3H | -OH, -NH₂ (exchangeable with D₂O) |
| 0.9 - 1.0 | d | 6H | -CH(CH₃)₂ |
Note: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are highly dependent on concentration and solvent. They will disappear upon addition of D₂O.[18]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Broadband proton-decoupled spectra are typically acquired, so each signal will appear as a singlet.[28][29]
Table 4: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |
| ~135 | CH | -CH=CH₂ |
| ~118 | CH₂ | -CH=CH₂ |
| ~75 | C | -C(OH)- |
| ~60 | CH | -CH(NH₂) |
| ~45 | CH₂ | -CH₂-C(OH)- |
| ~30 | CH | -CH(CH₃)₂ |
| ~20 | CH₃ | -CH(CH₃)₂ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes a standard procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule.
Workflow Diagram:
Caption: Workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[30]
-
For ¹³C NMR, a more concentrated sample (50-100 mg) is often required.[30]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.
-
-
Sample Transfer : Transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[31]
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H Spectrum Acquisition :
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typically, a small number of scans are sufficient.
-
-
¹³C Spectrum Acquisition :
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans and a longer acquisition time are generally necessary compared to ¹H NMR.[32]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Conclusion
This technical guide has provided a detailed prediction of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. The presented tables of predicted spectroscopic data, along with the detailed experimental protocols and workflows, offer a solid foundation for researchers working with this compound. While these predictions are based on well-established spectroscopic principles, experimental verification is essential for definitive structural confirmation. The information contained herein should facilitate the unambiguous identification and characterization of this novel amino alcohol in a research and development setting.
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Unveiling the Therapeutic Potential of GSK5182: A Technical Guide for Researchers
An In-depth Exploration of the Selective ERRγ Inverse Agonist in Oncology, Metabolic Disorders, and Inflammatory Diseases
For drug development professionals, researchers, and scientists, the identification of novel molecular targets and corresponding small molecule modulators is a cornerstone of therapeutic innovation. This guide provides a comprehensive technical overview of GSK5182 (CAS 315248-94-3), a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ). We will delve into its chemical properties, mechanism of action, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Core Chemical Properties of GSK5182
GSK5182 is a small molecule, structurally analogous to 4-hydroxytamoxifen, that has been pivotal in elucidating the physiological and pathophysiological roles of ERRγ.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 315248-94-3 (Note: Also associated with other compounds) | Multiple |
| Alternate CAS | 877387-37-6 | [1][3] |
| Molecular Formula | C27H31NO3 | [1][3] |
| Molecular Weight | 417.54 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (≥ 80 mg/mL), Ethanol | [1][3] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [3] |
Note on CAS Number: While 315248-94-3 is linked to GSK5182 in several research chemical databases, it is also associated with the compound 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.[4][5] Researchers should verify the identity of their compound through analytical methods.
Mechanism of Action: Selective Inverse Agonism of ERRγ
GSK5182 exerts its biological effects through its high-affinity binding to the ligand-binding domain of ERRγ, an orphan nuclear receptor that is constitutively active. Unlike an antagonist which simply blocks agonist binding, an inverse agonist like GSK5182 reduces the receptor's basal level of activity.
GSK5182 is highly selective for ERRγ, with a reported IC50 of 79 nM.[6][7] It demonstrates negligible interaction with other nuclear receptors, including ERRα and the classical estrogen receptor α (ERα), making it a precise tool for probing ERRγ function.[6] The binding of GSK5182 to ERRγ induces a conformational change in the receptor, which leads to the recruitment of corepressors and the dismissal of coactivators from target gene promoters, thereby repressing the transcriptional activity of ERRγ.
Caption: Mechanism of GSK5182 as an ERRγ inverse agonist.
Biological Activities & Therapeutic Frontiers
The inhibition of ERRγ's constitutive activity by GSK5182 has been shown to have significant effects in various disease models, highlighting its therapeutic potential.
Oncology: Targeting Hepatocellular Carcinoma
ERRγ is overexpressed in several cancers, including hepatocellular carcinoma (HCC), where it plays a role in promoting cell proliferation.
-
Anti-proliferative Effects: Treatment of HCC cell lines, such as PLC/PRF/5, with GSK5182 leads to a significant, dose-dependent reduction in cell proliferation.[3][6]
-
Cell Cycle Arrest: GSK5182 induces cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while concurrently reducing the levels of phosphorylated retinoblastoma protein (p-pRb).[6]
-
Induction of ROS: GSK5182 has been shown to induce the generation of reactive oxygen species (ROS) in HCC cells, which can contribute to its anti-cancer effects.[6][7]
Metabolic Diseases: A Novel Approach to Diabetes
ERRγ is a key regulator of hepatic glucose metabolism. Its inverse agonism by GSK5182 presents a promising strategy for the treatment of type 2 diabetes.
-
Inhibition of Hepatic Gluconeogenesis: In vivo studies using db/db and diet-induced obese (DIO) mice demonstrated that GSK5182 normalizes hyperglycemia primarily by inhibiting hepatic glucose production.[3][6] It achieves this by suppressing the transcriptional activity of ERRγ on key gluconeogenic genes.[6]
-
Improved Insulin Sensitivity: Long-term administration of GSK5182 has been shown to have lasting anti-diabetic effects in mouse models.[3]
Inflammatory Conditions: Cartilage Protection in Osteoarthritis
Recent studies have implicated ERRγ in the pathogenesis of osteoarthritis by promoting the expression of catabolic factors in chondrocytes.
-
Inhibition of Catabolic Factors: In mouse articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokine-induced catabolic factors.[1]
-
Cartilage Protection in vivo: In a mouse model where ERRγ was overexpressed in cartilage, intra-articular administration of GSK5182 significantly reduced cartilage degeneration.[1]
Experimental Protocols & Workflows
To facilitate the application of GSK5182 in research, we provide the following validated experimental protocols.
In Vitro Cell Proliferation Assay in HCC Cells
This protocol outlines a method to assess the anti-proliferative effects of GSK5182 on the PLC/PRF/5 human hepatoma cell line.
Materials:
-
PLC/PRF/5 cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GSK5182 stock solution (e.g., 20 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of GSK5182 in culture medium from the stock solution to achieve final concentrations ranging from 0 to 20 µM.[6] The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK5182. Incubate for 24, 48, or 72 hours.[3]
-
Proliferation Assessment: Add 10 µL of cell proliferation reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (0 µM GSK5182) to determine the percentage of cell proliferation inhibition.
Caption: Workflow for in vitro cell proliferation assay.
In Vivo Anti-Diabetic Efficacy in db/db Mice
This protocol describes an in vivo study to evaluate the anti-diabetic effects of GSK5182 in a db/db mouse model of type 2 diabetes.
Materials:
-
Male db/db mice
-
GSK5182
-
Vehicle (e.g., CMC-Na suspension)
-
Intraperitoneal (IP) injection supplies
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize db/db mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to two groups: a vehicle control group and a GSK5182 treatment group.
-
Dosing: Prepare a formulation of GSK5182 for IP injection. A reported effective dose is 40 mg/kg, administered daily.[6] Prepare the vehicle control in the same manner.
-
Administration: Administer GSK5182 or vehicle via intraperitoneal injection every day for a period of 25 to 30 days.[6]
-
Monitoring: Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the study. Also, monitor body weight and general health.
-
Terminal Procedures: At the end of the study, mice can be euthanized for tissue collection (e.g., liver) to perform further analyses, such as gene expression analysis of gluconeogenic enzymes.
Synthesis and ADMET Profile
Synthesis
ADMET Properties
In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on GSK5182 and its analogs to assess their drug-like properties.[2] These studies are crucial for the development of orally active drugs. GSK5182 itself is described as orally active, indicating favorable absorption and metabolic stability characteristics.[6][7]
Conclusion
GSK5182 has emerged as a critical research tool and a promising therapeutic lead compound. Its high selectivity for ERRγ allows for precise investigation of this orphan nuclear receptor's role in a multitude of biological processes. The demonstrated efficacy of GSK5182 in preclinical models of cancer, diabetes, and osteoarthritis underscores the significant therapeutic potential of targeting ERRγ. This guide provides a solid foundation of technical knowledge and practical protocols to support further research and development efforts centered on GSK5182 and the broader class of ERRγ modulators.
References
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3B Scientific Corporation. Welcome to . [Link]
-
Kim, Y., et al. (2017). Identification of Selective ERRγ Inverse Agonists. Molecules, 22(10), 1746. [Link]
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4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol: An Inquiry into a Molecule of Limited Public Record
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge surrounding the chemical compound 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. Despite its commercial availability and defined chemical identity, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing its discovery, synthetic methodologies, and potential applications. This document outlines the known information and highlights the significant knowledge gaps, positioning the compound as a potential area for novel research and discovery.
Introduction: The Enigma of a Commercially Available Molecule
This compound is a distinct organic molecule characterized by a tertiary alcohol, two terminal vinyl groups, and a primary amine functionality stemming from a valine-derived side chain. Its structure suggests potential for a variety of chemical transformations and biological activities. However, the compound exists in a peculiar state of scientific anonymity. While listed in the catalogs of several chemical suppliers, it is not associated with any significant body of peer-reviewed research, a stark contrast to the extensive documentation that typically accompanies molecules of interest to the scientific community.
This guide serves not as a traditional whitepaper detailing a well-researched subject, but rather as a scientific prospectus on a molecule that, despite its availability, remains largely unexplored in the public domain.
Known Chemical Identity
The fundamental identification of this compound is established through its chemical abstracts service (CAS) number and molecular formula.
| Identifier | Value | Source |
| CAS Number | 315248-94-3 | [1][2][3] |
| Molecular Formula | C11H21NO | [1][2] |
| Molecular Weight | 183.3 g/mol | [1][2] |
The structural features of the molecule, a tertiary dienyl alcohol with an amino group, suggest potential synthetic routes from common starting materials. However, specific, documented synthetic protocols for this exact compound are not available in the searched scientific literature.
The Void in the Scientific Record: Discovery and History
A thorough and systematic search of prominent scientific databases and patent libraries for "this compound" and its CAS number (315248-94-3) yielded no specific publications detailing its discovery, initial synthesis, or historical development. This absence of information is unusual for a commercially available compound and suggests several possibilities:
-
Proprietary Research: The compound may have been synthesized and utilized within a private industrial setting for a specific, undisclosed purpose, without the need for public disclosure through patents or academic publications.
-
Intermediate in a Larger Synthesis: It might be a stable, isolable intermediate in a more complex synthesis that has been published, but the intermediate itself was not deemed novel or significant enough to warrant detailed characterization and reporting in the primary literature.
-
Byproduct or Obscure Library Compound: The molecule could be a byproduct of a reaction or a member of a large chemical library that was synthesized for high-throughput screening, with its individual properties never being fully investigated or published.
Postulated Synthetic Pathways: A Hypothetical Approach
In the absence of documented synthetic procedures, we can infer potential pathways to this compound based on established organic chemistry principles for the formation of tertiary alcohols and the introduction of amino functionalities.
A plausible and direct approach would involve the Grignard reaction. The core tertiary alcohol structure could be assembled by reacting a suitable ketone precursor with an allyl Grignard reagent.
Hypothetical Retrosynthesis:
Caption: Hypothetical retrosynthetic analysis for this compound.
Proposed Forward Synthesis Workflow:
The synthesis could commence from a protected valine derivative, such as N-Boc-valine. This would be converted to a suitable electrophile, for example, a Weinreb amide. Reaction of the Weinreb amide with allylmagnesium bromide would yield the protected amino ketone. A subsequent Grignard reaction with another equivalent of allylmagnesium bromide, followed by deprotection, would furnish the target molecule.
Caption: A plausible, though undocumented, synthetic workflow for the target compound.
Potential Research Avenues and Applications
The structural motifs of this compound suggest several avenues for future research:
-
Polymer Chemistry: The two terminal vinyl groups make it a potential monomer for polymerization or a cross-linking agent in the synthesis of novel polymers. The presence of the amino and hydroxyl groups could impart desirable properties such as hydrophilicity and sites for further functionalization.
-
Medicinal Chemistry: Amino alcohols are a common feature in many biologically active compounds and pharmaceuticals. The unique stereochemistry and functionality of this molecule could be explored as a scaffold for the development of new therapeutic agents.
-
Asymmetric Catalysis: The chiral center and the coordinating amino and hydroxyl groups suggest its potential as a chiral ligand for asymmetric catalysis.
Conclusion: A Call for Investigation
References
As of the latest search, no peer-reviewed articles or patents detailing the discovery, synthesis, or application of this compound are available. The information presented is based on data from chemical supplier databases.
Sources
A Technical Guide to the Solubility of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a new chemical entity (NCE) into a viable therapeutic agent.[1][2][3] Low solubility can severely hamper drug discovery and development, leading to poor bioavailability, unreliable in vitro results, and formulation challenges.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol , a novel compound for which public solubility data is not available. By dissecting its molecular structure and applying fundamental principles of solvency, this document offers a predictive analysis of its behavior in various organic solvents. Furthermore, it provides authoritative, step-by-step protocols for the experimental determination of its solubility, ensuring scientific rigor and data integrity.
Introduction: The Criticality of Solubility in Drug Development
The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, solubility is a cornerstone, influencing everything from early-stage high-throughput screening (HTS) to final dosage form design.[1][2][5] An adequate solubility profile is essential for:
-
Meaningful Biological Assays: Inaccurate solubility data can lead to underestimated potency and efficacy in in vitro assays.[1][2]
-
Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable vehicle is fundamental for creating safe and effective oral, injectable, or topical formulations.[4]
-
Bioavailability: A drug must be in solution to be absorbed in the gastrointestinal tract. Low solubility often correlates with poor absorption and insufficient exposure at the target site.[1]
-
Purification and Crystallization: Solubility in various organic solvents is key to developing efficient crystallization processes for producing pure, stable polymorphs of the API.[4][6]
This guide focuses on this compound, providing the necessary theoretical and practical tools to characterize this crucial property.
Molecular Structure Analysis and Predictive Framework
The solubility of a compound is governed by the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. The structure of this compound (MW: 183.3 g/mol , MF: C₁₁H₂₁NO) contains several distinct functional groups that will dictate its solubility profile.[7]
Caption: Molecular features of this compound.
-
Polar, Hydrogen-Bonding Groups: The primary amine (-NH₂) and tertiary alcohol (-OH) groups are the dominant polar features. Both can act as hydrogen bond donors and acceptors. This suggests a strong affinity for polar solvents, especially those that can also engage in hydrogen bonding (polar protic solvents).
-
Basic Nature: The primary amine group confers basicity to the molecule.[8][9] This means its solubility will be significantly enhanced in acidic solutions where it can form a soluble salt.[3][8]
-
Non-polar Hydrocarbon Moieties: The molecule possesses a significant non-polar character due to the two allyl groups and the isopropyl group. This hydrocarbon "scaffolding" will promote solubility in less polar organic solvents.[10]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of the target compound. The following table categorizes common organic solvents and provides a qualitative prediction of solubility. These predictions should be confirmed experimentally.
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | 32.7 | High | Excellent H-bond donor/acceptor, similar polarity.[8] |
| Ethanol | Polar Protic | 4.3 | 24.6 | High | Strong H-bonding capability.[8] |
| Isopropanol (IPA) | Polar Protic | 3.9 | 18.3 | High to Medium | Good H-bonding, slightly less polar than Methanol/Ethanol. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Medium | Can accept H-bonds; dissolves moderately polar compounds. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Medium | Good dipole moment, H-bond acceptor. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Medium to Low | High polarity but a weak H-bond acceptor. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Medium to Low | Moderate polarity, suitable for amphiphilic nature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Medium | Good general solvent for compounds with mixed polarity. |
| Toluene | Non-polar | 2.4 | 2.4 | Low | Van der Waals forces may interact with hydrocarbon parts. |
| Hexane | Non-polar | 0.1 | 1.9 | Very Low/Insoluble | Lacks polarity to interact with -OH and -NH₂ groups. |
Solvent property data sourced from publicly available tables.[11][12][13]
Experimental Determination of Thermodynamic Solubility
While predictive analysis is valuable, experimental determination is essential for accurate data.[4] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the gold standard for lead optimization and formulation.[2][14][15] The Shake-Flask Method is the most reliable and widely accepted technique for this measurement.[4][16]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation.[4][17] At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.[14][17]
Detailed Step-by-Step Protocol
Sources
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- 17. quora.com [quora.com]
theoretical and computational studies of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Abstract
This compound is a chiral amino alcohol with significant structural complexity, featuring multiple stereocenters, high conformational flexibility, and several functional groups poised for interaction. These characteristics suggest a high potential for applications in medicinal chemistry as a chiral building block or a pharmacologically active agent. To date, the public domain lacks in-depth theoretical studies on this specific molecule. This guide outlines a comprehensive, multi-scale computational methodology designed to thoroughly characterize its structural, electronic, and dynamic properties. We present a framework employing Density Functional Theory (DFT) for conformational and electronic analysis, complemented by Molecular Dynamics (MD) simulations to probe its behavior in a condensed-phase, biologically relevant environment. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals seeking to elucidate the molecule's properties and accelerate its journey from theoretical concept to practical application.
Introduction and Strategic Imperative
This compound (CAS: 315248-94-3, Molecular Formula: C₁₁H₂₁NO) is a tertiary diallylic alcohol containing a chiral amino side chain derived from L-valinol.[1][2] The convergence of a tertiary alcohol, two reactive terminal alkene moieties, and a chiral 1-amino-2-methylpropyl group within a single, flexible scaffold makes it a molecule of considerable interest. The amino alcohol motif is a well-established pharmacophore found in numerous therapeutic agents, while the diallyl carbinol core presents opportunities for further synthetic elaboration or for acting as a ligand for transition metals.[3]
However, its non-planar structure and the presence of multiple rotatable bonds give rise to a complex potential energy surface with numerous conformers. The relative populations of these conformers, governed by subtle intramolecular interactions, will dictate the molecule's overall shape, reactivity, and ability to interact with biological targets such as enzymes or receptors. A purely experimental approach to characterizing this conformational landscape would be exceptionally challenging.
Therefore, a robust theoretical and computational investigation is not merely advantageous; it is a prerequisite for unlocking the molecule's potential. This guide details the scientific rationale and step-by-step protocols for a computational workflow designed to build a fundamental understanding of this molecule from first principles.
Part 1: Elucidating Stereochemistry and Molecular Topology
The first step in any rigorous molecular analysis is to define its intrinsic, constitutionally-fixed properties, namely its stereochemistry.
Stereochemical Complexity
The structure of this compound possesses two primary stereocenters:
-
C4: The carbinol carbon, bonded to the hydroxyl group and the two allyl chains.
-
C1' : The carbon of the propyl chain bonded to the amino group.
This configuration results in four possible stereoisomers: (4R, 1'R), (4S, 1'S), (4R, 1'S), and (4S, 1'R). Understanding the distinct properties of each stereoisomer is paramount in drug development, where often only one isomer is responsible for the desired therapeutic effect while others may be inactive or even contribute to toxicity. Our computational framework must, therefore, be applied to the specific stereoisomer of interest. For the protocols below, we will assume the analysis of a single, defined stereoisomer.
Caption: Molecular graph highlighting the two primary stereocenters (C4 and C1').
Part 2: Conformational Landscape Mapping via DFT
Scientific Rationale
The molecule's high number of rotatable single bonds (C4-C3a, C4-C3b, C4-C1', C1'-C2', etc.) means it does not exist in a single, rigid state but as a dynamic ensemble of interconverting conformers. The first-principles approach of Density Functional Theory (DFT) provides the necessary accuracy to resolve the small energy differences between these conformers.[4] Identifying the global minimum energy structure and other low-energy conformers is essential, as these are the structures most likely to be present at physiological temperatures and to engage in intermolecular interactions.
Detailed Computational Protocol
This protocol is designed as a self-validating funnel, starting with a broad, computationally inexpensive search and progressively refining the results with higher levels of theory.
Step 1: Initial Conformer Generation
-
Objective: To broadly sample the conformational space without bias.
-
Method: Perform a stochastic or systematic conformational search using a molecular mechanics force field.
-
Software: Spartan, GMMX module in Gaussian, or RDKit.
-
Force Field: Merck Molecular Force Field (MMFF94). This choice is justified by its robust parameterization for a wide range of organic molecules.
-
Procedure:
-
Build the desired stereoisomer of the molecule in a 3D editor.
-
Perform an initial rough geometry optimization.
-
Submit the structure to a conformational search algorithm, generating up to 1000 initial conformers.
-
Apply an energy cutoff (e.g., 20 kcal/mol) and a root-mean-square deviation (RMSD) filter to remove redundant structures.
-
Step 2: Semi-Empirical Pre-Optimization
-
Objective: To quickly refine the large number of initial conformers and filter out high-energy structures before committing to expensive DFT calculations.
-
Method: Geometry optimization using a semi-empirical quantum method.
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: PM7 or GFN2-xTB. These methods offer a significant step up in accuracy from force fields at a minimal additional computational cost.
-
Procedure:
-
Take all unique conformers from Step 1.
-
Perform a full geometry optimization on each using the chosen semi-empirical method.
-
Filter the results, retaining all conformers within a 10 kcal/mol window of the new lowest-energy structure.
-
Step 3: DFT Geometry Optimization and Frequency Calculation
-
Objective: To obtain accurate geometries and relative energies for the plausible low-energy conformers.
-
Method: Full geometry optimization and vibrational frequency analysis using DFT.
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: ωB97X-D/6-31+G(d,p).
-
Justification: The ωB97X-D functional is a range-separated hybrid functional that includes an empirical dispersion correction (the "-D").[5] This is crucial for accurately modeling potential intramolecular hydrogen bonds (e.g., between the -NH₂ and -OH groups) and other non-covalent interactions that dictate conformational preferences. The 6-31+G(d,p) basis set provides a good balance of flexibility and computational cost, with diffuse functions (+) for lone pairs and polarization functions (d,p) for non-spherical electron distributions.
-
-
Procedure:
-
Optimize the geometry of each conformer from Step 2 at the specified DFT level.
-
Perform a frequency calculation at the same level of theory for each optimized structure. This is a critical self-validation step: the absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
Extract the Gibbs free energies (G) from the frequency calculations to determine the relative stability of conformers at a standard temperature (e.g., 298.15 K).
-
Caption: A multi-step workflow for robust conformational analysis.
Anticipated Data Output
The results of this analysis should be summarized in a clear, tabular format for easy comparison.
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Key Dihedral 1 (°) | Key Dihedral 2 (°) | Dipole Moment (Debye) |
| Conf-01 | 0.00 | 0.00 | value | value | value |
| Conf-02 | 0.85 | 0.92 | value | value | value |
| Conf-03 | 1.23 | 1.15 | value | value | value |
| ... | ... | ... | ... | ... | ... |
| *Key dihedrals would be defined, e.g., O-C4-C1'-N and C3a-C4-C3b-C2b. |
Part 3: Probing Electronic Structure and Reactivity
Scientific Rationale
With the global minimum energy conformer identified, we can now probe its electronic properties. This analysis provides predictive power regarding the molecule's reactivity, stability, and intermolecular interaction sites. Properties like the distribution of electrons and the energies of frontier molecular orbitals are fundamental to understanding how the molecule will behave in a chemical or biological environment.
Detailed Computational Protocol
Step 1: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To identify the most reactive sites for nucleophilic and electrophilic attack.
-
Method: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Procedure:
-
Using the output from the DFT optimization (Part 2, Step 3) of the lowest-energy conformer, load the checkpoint file into visualization software (e.g., GaussView, Avogadro).
-
Generate and render the HOMO and LUMO isosurfaces.
-
Analysis: The HOMO location indicates the most probable site for electron donation (nucleophilic attack), while the LUMO indicates the most probable site for electron acceptance (electrophilic attack). For this molecule, the HOMO is expected to have significant contributions from the π-orbitals of the double bonds and the lone pairs on N and O. The LUMO is likely to be an antibonding π* orbital. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Step 2: Molecular Electrostatic Potential (MEP) Mapping
-
Objective: To visualize the charge distribution and predict sites for non-covalent interactions.
-
Method: Calculate the MEP and map it onto the electron density surface.
-
Procedure:
-
From the optimized DFT structure, perform a single-point calculation requesting the MEP to be computed.
-
Visualize the resulting potential mapped onto a surface of constant electron density (e.g., 0.002 a.u.).
-
Analysis: Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack or hydrogen bond donation (from another molecule). These are expected around the N and O atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack or hydrogen bond acceptance, such as the hydrogens of the -NH₂ and -OH groups.
-
Step 3: Natural Bond Orbital (NBO) Analysis
-
Objective: To obtain quantitative atomic charges and analyze specific donor-acceptor interactions.
-
Method: Perform an NBO analysis.
-
Procedure:
-
Add the POP=NBO keyword to a single-point calculation on the optimized geometry.
-
Analysis: The output provides Natural Atomic Charges, which are generally considered more physically meaningful than Mulliken charges. Furthermore, the NBO output details hyperconjugative interactions (e.g., lone pair to antibonding orbital donations), which can be used to explain conformational preferences and reactivity patterns in a quantitative manner.
-
Part 4: Simulating Dynamics in an Aqueous Environment
Scientific Rationale
DFT calculations provide an excellent description of a single molecule in the gas phase. However, drug molecules operate in the complex, dynamic environment of the human body, where water is the primary solvent. Molecular Dynamics (MD) simulations bridge this gap by modeling the explicit interactions between our molecule and thousands of solvent molecules over time, revealing how solvation influences its structure and dynamics.[6][7]
Detailed Computational Protocol
Step 1: Ligand Parameterization
-
Objective: To generate a force field topology for the molecule that is compatible with standard biomolecular force fields.
-
Method: Use the Antechamber module of the AmberTools suite.
-
Procedure:
-
Use the optimized DFT geometry of the lowest-energy conformer as input.
-
Calculate RESP (Restrained Electrostatic Potential) charges at the HF/6-31G* level, which is the standard for the General Amber Force Field (GAFF). This step ensures that the partial atomic charges accurately reflect the quantum mechanical charge distribution.
-
Use Antechamber to assign GAFF atom types and generate the final topology and coordinate files.
-
Step 2: System Building and Solvation
-
Objective: To create the initial simulation box.
-
Software: GROMACS or Amber.
-
Procedure:
-
Place the parameterized molecule in the center of a cubic or dodecahedron simulation box.
-
Fill the box with a pre-equilibrated water model, such as TIP3P, ensuring a minimum distance (e.g., 1.2 nm) between the solute and the box edge.
-
Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Step 3: Simulation Workflow
-
Objective: To relax the system and run the production simulation from which data will be collected.
-
Method: A standard sequence of minimization, equilibration, and production MD.
-
Procedure:
-
Energy Minimization: Perform a steep descent minimization to remove any steric clashes in the initial system setup.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 310 K for physiological relevance) while keeping the volume constant (NVT ensemble). Apply position restraints to the solute to allow the solvent to equilibrate around it.
-
NPT Equilibration: Switch to an isothermal-isobaric ensemble (NPT) to equilibrate the system's pressure and density to 1 bar. Gradually release the position restraints on the solute.
-
Production MD: Run the simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis
The resulting trajectory is a rich source of dynamic information. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the molecule over time.
-
Radial Distribution Functions (RDFs): To characterize the solvation shell structure, for instance, by plotting the probability of finding a water oxygen atom at a certain distance from the amine nitrogen or hydroxyl oxygen.
-
Hydrogen Bond Analysis: To quantify the lifetime and geometry of intramolecular and solute-solvent hydrogen bonds.
Simulation Parameters Summary
| Parameter | Value/Method | Justification |
| Force Field | GAFF (ligand), TIP3P (water) | Standard, well-validated choices for small organic molecules and water. |
| Ensemble | NPT | Simulates constant temperature and pressure, mimicking laboratory conditions. |
| Temperature | 310 K | Approximates human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Integration Timestep | 2 fs | Standard for biomolecular simulations with constrained hydrogen bonds. |
| Production Length | 200 ns | Sufficient to sample significant conformational and solvational dynamics. |
Conclusion
The theoretical and computational framework detailed in this guide represents a comprehensive, state-of-the-art approach to characterizing this compound. By systematically mapping its conformational landscape, probing its electronic structure, and simulating its dynamics in an aqueous environment, this multi-scale methodology will generate foundational knowledge critical for any future research. The insights gained—from the most stable three-dimensional shape to the most reactive sites and the influence of water—will provide a rational basis for its synthesis, functionalization, and evaluation in medicinal chemistry and materials science, significantly accelerating its path toward innovative applications.
References
-
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. (2011). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. (2025). Organic Chemistry Frontiers. Retrieved January 17, 2026, from [Link]
-
Density functional theory. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
CATALYTIC ASYMMETRIC BORYLATION OF α,β-UNSATURATED IMINES: A ROUTE TO γ-AMINO ALCOHOLS. (2015). Durham e-Theses. Retrieved January 17, 2026, from [Link]
-
Molecular Dynamics Simulations. (2020). YouTube. Retrieved January 17, 2026, from [Link]
-
DFT calculations for the molecular motion and intramolecular Bergman cyclization. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Molecular dynamics simulation studies of the interactions between ionic liquids and amino acids in aqueous solution. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
A computational insight on the aromatic amino acids conjugation with [Cp*Rh(H2O)3]2+ by using the meta-dynamics/FMO3 approach. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
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- 2. 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol,(CAS# 315248-94-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. A computational insight on the aromatic amino acids conjugation with [Cp*Rh(H2O)3]2+ by using the meta-dynamics/FMO3 approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamics simulation studies of the interactions between ionic liquids and amino acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chiral Amino Alcohols in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Untapped Potential of Novel Chiral Ligands
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amino alcohols have emerged as a privileged class of ligands and catalysts in asymmetric synthesis, enabling the stereoselective formation of a wide array of chemical bonds.[1] This guide focuses on the application of chiral amino alcohols in this critical field, with a conceptual exploration of the potential use of a specific, yet under-documented molecule: 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol (CAS 315248-94-3). While specific literature on this compound's catalytic activity is sparse, its structure embodies the key features of a promising chiral auxiliary.[2][3][4] This document will, therefore, serve as a comprehensive guide to the evaluation and application of novel chiral amino alcohols, using this compound as a representative model.
Core Principles: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are bidentate ligands that can coordinate to a metal center through both the amino and hydroxyl groups. This coordination creates a rigid, chiral environment around the metal, which in turn directs the stereochemical outcome of a reaction. The steric and electronic properties of the amino alcohol's substituents play a crucial role in the degree of enantioselectivity achieved.
The general mechanism for a chiral amino alcohol-catalyzed reaction, for instance, the addition of an organometallic reagent to a carbonyl compound, is depicted in the catalytic cycle below:
Figure 1: Generalized catalytic cycle for a chiral amino alcohol-catalyzed reaction.
Synthesis of Chiral Amino Alcohols: A General Protocol
Many chiral amino alcohols can be synthesized from readily available chiral precursors, such as amino acids. A general method for the synthesis of a chiral amino alcohol from an N-protected amino acid is outlined below. This protocol can be adapted for the synthesis of novel amino alcohols, including our model compound, this compound, with appropriate modifications to the starting materials.
Protocol 1: Synthesis of a Chiral Amino Alcohol from an N-Protected Amino Acid
| Step | Procedure | Rationale |
| 1 | Dissolve the N-protected amino acid (e.g., Boc-L-valine) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). | The inert atmosphere prevents reaction with atmospheric moisture and oxygen. Anhydrous THF is crucial as the reducing agent is water-sensitive. |
| 2 | Cool the solution to 0 °C in an ice bath. | The reduction is exothermic, and cooling helps to control the reaction rate and prevent side reactions. |
| 3 | Slowly add a solution of a reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), dropwise to the stirred amino acid solution. | Red-Al® is a powerful reducing agent capable of reducing the carboxylic acid to an alcohol. Dropwise addition is necessary to manage the exotherm. |
| 4 | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. | This ensures the reaction goes to completion. |
| 5 | Monitor the reaction progress by thin-layer chromatography (TLC). | TLC allows for the visualization of the consumption of the starting material and the formation of the product. |
| 6 | Cool the reaction mixture back to 0 °C and cautiously quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by water. | Quenching deactivates the excess reducing agent. This process is highly exothermic and must be done carefully. |
| 7 | Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. | This helps to precipitate the aluminum salts, facilitating their removal. |
| 8 | Extract the product with ethyl acetate. | The desired amino alcohol is typically more soluble in the organic phase. |
| 9 | Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. | These are standard workup procedures to isolate and purify the crude product. |
| 10 | Purify the crude product by column chromatography on silica gel if necessary. | Chromatography separates the desired product from any remaining impurities. |
Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-established applications of chiral amino alcohols is in the catalytic enantioselective addition of diethylzinc to aldehydes, which produces chiral secondary alcohols.[1] The following protocol details a general procedure for this reaction, which can be used to screen the effectiveness of a new chiral amino alcohol like this compound.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Step | Procedure | Rationale |
| 1 | To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.05-0.1 mmol). | A flame-dried flask and inert atmosphere are essential to exclude moisture, which would react with the organometallic reagents. |
| 2 | Add anhydrous toluene (5 mL) and stir until the ligand is dissolved. | Toluene is a common solvent for this reaction. |
| 3 | Add a 1.0 M solution of diethylzinc in hexanes (2.0 mmol) dropwise at room temperature. | Diethylzinc is the organometallic reagent that will add to the aldehyde. |
| 4 | Stir the resulting solution for 30 minutes. | This allows for the formation of the active chiral zinc-alkoxide catalyst. |
| 5 | Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise. | Benzaldehyde is the substrate. Distillation removes any benzoic acid impurity that could interfere with the reaction. |
| 6 | Stir the reaction at 0 °C and monitor its progress by TLC. | Lowering the temperature can improve enantioselectivity. |
| 7 | Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. | This hydrolyzes the zinc alkoxide product and deactivates the remaining diethylzinc. |
| 8 | Allow the mixture to warm to room temperature and extract the product with diethyl ether. | The chiral secondary alcohol product is extracted into the organic phase. |
| 9 | Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. | Standard workup to isolate the crude product. |
| 10 | Purify the resulting alcohol by flash column chromatography. | This removes any non-volatile impurities. |
| 11 | Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis. | This is the critical step to evaluate the effectiveness of the chiral ligand. |
Expected Performance and Data Analysis
The success of an asymmetric synthesis is primarily evaluated by the yield and the enantiomeric excess of the product. The table below presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using various established chiral amino alcohol ligands. When evaluating a new ligand such as this compound, similar data should be collected and compared to these benchmarks.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-N-Methylephedrine | 95 | 98 |
| (1S,2R)-(+)-1-Amino-2-indanol | 92 | 95 |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 88 | 90 |
| Hypothetical: this compound | To be determined | To be determined |
Workflow for Catalyst Screening and Optimization
The process of evaluating a new chiral ligand involves a systematic workflow to identify the optimal reaction conditions.
Figure 2: Workflow for the evaluation of a new chiral amino alcohol ligand.
Conclusion and Future Outlook
While specific applications of this compound in asymmetric synthesis are yet to be documented in peer-reviewed literature, its structure as a chiral amino alcohol suggests significant potential. The protocols and workflows detailed in this guide provide a robust framework for researchers to explore the catalytic activity of this and other novel chiral ligands. The systematic evaluation of new chiral auxiliaries is a critical endeavor that continues to drive innovation in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.[1] The ongoing development of novel catalytic systems will undoubtedly lead to more efficient and selective methods for the synthesis of complex chiral molecules.[5][6][7][8][9][10][11]
References
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. Benchchem.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.The Journal of Organic Chemistry. ACS Publications.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.Organic Letters. ACS Publications.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.Frontiers in Chemistry.
- 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3. Santa Cruz Biotechnology.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.Journal of the American Chemical Society. National Institutes of Health.
- Asymmetric synthesis of alcohols, amines, and amino acids. ACS Publications.
- Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia.Journal of Medicinal Chemistry. PubMed.
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.ResearchGate.
- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement.Journal of the American Chemical Society. National Institutes of Health.
- This compound. Arctom.
- 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol. ChemicalBook.
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Application Notes and Protocols for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol as a Chiral Auxiliary
Disclaimer: The following application notes and protocols are a scientifically informed projection for the use of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol as a chiral auxiliary. As of the latest literature survey, specific applications and experimental data for this compound (CAS 315248-94-3) are not publicly available. The methodologies presented are therefore based on established principles of asymmetric synthesis and the known reactivity of structurally related amino alcohol chiral auxiliaries.
Introduction: A Novel Auxiliary for Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, chiral auxiliaries remain a cornerstone of modern synthetic chemistry.[1][2] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a single desired stereoisomer.[3] this compound, a chiral amino alcohol derived from the readily available amino acid L-valine, presents a unique structural framework for asymmetric induction.
This guide provides a comprehensive overview of the projected applications and detailed protocols for utilizing this novel chiral auxiliary in asymmetric synthesis. We will explore its structural rationale, proposed mechanisms of stereocontrol, and step-by-step procedures for its attachment to substrates, subsequent diastereoselective reactions, and final cleavage.
Structural Rationale and Proposed Mechanism of Action
The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. This compound possesses several key features that suggest its potential for high levels of stereocontrol:
-
Rigid Chelating Backbone: The 1,2-amino alcohol moiety is capable of forming a rigid five-membered chelate with a metalated enolate, a common intermediate in carbon-carbon bond-forming reactions. This chelation restricts conformational flexibility, leading to a more predictable and ordered transition state.[]
-
Steric Hindrance from the Isopropyl Group: The bulky isopropyl group, originating from the parent L-valine, is expected to effectively shield one face of the reactive intermediate, directing the approach of an incoming electrophile to the opposite, less hindered face.
-
Tertiary Allylic Alcohol: The presence of a tertiary alcohol with two allyl groups offers unique opportunities for further functionalization or secondary interactions that could influence stereoselectivity.
The proposed mechanism of stereocontrol for an N-acylated derivative of the auxiliary in an asymmetric alkylation is depicted below.
Caption: Proposed chelated transition state for asymmetric alkylation.
Synthesis of the Chiral Auxiliary
While commercially available, a synthetic route from L-valinol allows for tailored modifications if necessary.
Sources
Application Notes and Protocols for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol in Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol (CAS 315248-94-3) is a unique chemical entity characterized by a central tertiary allylic alcohol and two terminal vinyl groups.[1][2][3][4][5] Its structure, featuring a chiral amino alcohol core, presents a compelling starting point for drug discovery initiatives. The amino alcohol motif is a well-established pharmacophore found in numerous approved drugs, known to participate in key hydrogen bonding interactions with biological targets.[6] Furthermore, the dienyl system offers reactive handles for synthetic diversification, enabling the exploration of a broad chemical space. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural components are present in compounds with known bioactivity, particularly in oncology and kinase-mediated signaling pathways.
This guide provides a comprehensive overview of the potential applications of this compound as a foundational scaffold in modern drug discovery. We will explore its potential as an anticancer agent and a kinase inhibitor, supported by detailed, field-proven protocols for its evaluation.
Structural Analysis and Rationale for Investigation
The therapeutic potential of this compound can be inferred from its key structural features:
-
Tertiary Allylic Amino Alcohol Core: The amino alcohol moiety is a privileged scaffold in medicinal chemistry. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, respectively, enabling precise interactions with protein targets such as kinases and proteases.[6]
-
Dienyl System: The two terminal vinyl groups are amenable to a variety of chemical modifications. This allows for the creation of a diverse library of analogs through reactions like Michael addition, click chemistry, and olefin metathesis. This structural feature is reminiscent of the 1,4-pentadien-3-one scaffold, which has been investigated for its antiproliferative and apoptosis-inducing properties in cancer cells.[7][8]
-
Chirality: The presence of stereocenters implies that the molecule's biological activity will likely be stereospecific. This offers the opportunity for optimization by resolving and testing individual enantiomers.
Based on these features, we hypothesize that this compound and its derivatives could exhibit potent activity as kinase inhibitors or as cytotoxic agents against cancer cells.
Hypothesized Therapeutic Application 1: Kinase Inhibition
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amino alcohol core of our lead compound can potentially form key hydrogen bonds within the ATP-binding pocket of various kinases, disrupting their function. For instance, numerous successful kinase inhibitors utilize similar functionalities to achieve high-affinity binding.[9][10][11]
Protocol 1: In Vitro Kinase Inhibition Profiling
This protocol describes a luminescent ADP-detection assay to quantify the inhibitory activity of this compound against a panel of commercially available kinases.
Causality: The amount of ADP produced by a kinase is directly proportional to its activity. By measuring ADP levels in the presence of an inhibitor, we can determine the extent of kinase inhibition.
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to establish the assay window and ensure the reliability of the results. A known inhibitor for each kinase should also be tested as a reference.
Materials:
-
This compound
-
Kinase panel (e.g., AKT1, CDK2, FLT3)
-
Corresponding kinase substrates and ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate mix in kinase buffer to each well.
-
Add 0.5 µL of the compound dilution or DMSO control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Hypothesized Therapeutic Application 2: Anticancer Activity
The structural similarity to dienone-containing compounds with known antiproliferative effects suggests that this compound could be a valuable lead for novel anticancer agents.[7][8] Its potential mechanism of action could involve the induction of apoptosis.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT)
This protocol measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with the compound.
Causality: Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Self-Validation: The assay includes untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control) to validate the results.
Materials:
-
Human cancer cell lines (e.g., SMMC-7721, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Apoptosis Induction Assay via Annexin V/PI Staining
This flow cytometry-based assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and thus only stains cells that have lost membrane integrity (late apoptotic or necrotic cells).
Self-Validation: The protocol includes untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Logical Relationship Diagram:
Caption: Logic of the Annexin V/PI apoptosis assay.
Synthetic Diversification for Lead Optimization
The presence of two vinyl groups makes this compound an excellent starting point for creating a focused library of analogs to explore structure-activity relationships (SAR). Thiol-ene "click" chemistry is a highly efficient and regioselective reaction that can be used for this purpose.[12]
Protocol 4: Library Synthesis via Thiol-Ene "Click" Chemistry
Causality: This protocol leverages the radical-mediated addition of thiols across the terminal double bonds of the parent compound to rapidly generate a diverse set of analogs with modified physicochemical properties.
Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The final products should be characterized by NMR and mass spectrometry to confirm their structures.
Materials:
-
This compound
-
A diverse set of thiols (e.g., thiophenol, 1-dodecanethiol, 2-mercaptoethanol)
-
Photoinitiator (e.g., DMPA)
-
Solvent (e.g., THF)
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the parent compound, a slight excess of the desired thiol, and a catalytic amount of photoinitiator in THF.
-
Initiation: Irradiate the mixture with a UV lamp at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture and purify the product by column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
Table 1: Hypothetical Kinase Inhibition Data
| Kinase | IC50 (nM) for Compound X |
| AKT1 | 150 |
| FLT3 | 85 |
| CDK2 | 450 |
| VEGFR2 | >10,000 |
Table 2: Hypothetical Anticancer Cytotoxicity Data
| Cell Line | IC50 (µM) for Compound X |
| SMMC-7721 (Hepatoma) | 5.2 |
| HepG2 (Hepatoma) | 8.1 |
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 25.0 |
Conclusion
While this compound is a novel chemical entity with limited published data, its structural features strongly suggest its potential as a valuable scaffold in drug discovery. The protocols detailed in this guide provide a robust framework for systematically evaluating its potential as a kinase inhibitor and an anticancer agent. The synthetic tractability of its dienyl system further enhances its appeal as a starting point for lead optimization campaigns. Further investigation into this promising molecule is highly warranted.
References
-
Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers. Future Medicinal Chemistry. [Link]
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]
-
Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry. [Link]
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety. Molecules. [Link]
-
The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]
-
The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
-
Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules. [Link]
-
Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
-
Omnipeptin | C64H82ClN13O22 | CID 146683589. PubChem. [Link]
-
Publications - Center for Drug Discovery. Center for Drug Discovery. [Link]
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- 5. 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol,(CAS# 315248-94-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Topic: Protocol for Derivatization of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the derivatization of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol (CAS 315248-94-3), a molecule possessing both a primary amine and a sterically hindered tertiary allylic alcohol.[1][2][3][4][5] The presence of these two distinct functional groups presents unique challenges and opportunities for chemical modification prior to analysis. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the characterization, quantification, or chiral resolution of this compound and its analogs. We present three detailed protocols: chemoselective N-acylation of the primary amine, silylation of the challenging tertiary alcohol, and chiral derivatization for enantiomeric resolution. Each protocol is grounded in established chemical principles and includes explanations of the underlying rationale, step-by-step methodologies, validation techniques, and troubleshooting advice to ensure reliable and reproducible results.
Scientific Foundation: Analysis of the Target Molecule
The target molecule, this compound (Molecular Formula: C₁₁H₂₁NO, Molecular Weight: 183.3 g/mol ), features a unique combination of functional groups that dictate the derivatization strategy.[1]
-
Primary Amine (-NH₂): This group is nucleophilic and readily available for derivatization. Reactions such as acylation are typically rapid and high-yielding.[6][7][8] For gas chromatography (GC) analysis, derivatizing the polar amine group is crucial to increase volatility and reduce peak tailing.[9][10]
-
Tertiary Allylic Alcohol (-OH): This hydroxyl group is significantly more challenging to derivatize due to severe steric hindrance. Standard derivatization conditions used for primary or secondary alcohols are often ineffective.[11][12] Furthermore, its allylic nature may introduce the potential for molecular rearrangements under certain catalytic conditions.[13]
-
Stereochemistry: The molecule contains at least two chiral centers, one at the carbinol carbon and another at the adjacent carbon bearing the amino group. This necessitates methods for separating and quantifying the enantiomers, a critical step in pharmaceutical development. Chiral derivatizing agents (CDAs) are employed to convert the enantiomeric pair into diastereomers, which can then be resolved using standard achiral chromatography.[14][15][16]
The choice of protocol depends on the analytical goal. If the primary objective is to analyze the compound by GC, derivatizing the amine is often sufficient. If complete characterization or protection of both groups is needed, a more rigorous dual-derivatization or a specific alcohol-targeting protocol is required. For stereochemical analysis, a chiral derivatization approach is mandatory.
Protocol 1: Chemoselective N-Acylation of the Primary Amine
This protocol focuses on the selective derivatization of the primary amine via acylation, leaving the sterically hindered tertiary alcohol intact. Acetylation with acetic anhydride is a classic, robust method for this transformation.[17] The resulting amide is significantly less polar and more volatile, making it ideal for GC-MS analysis.
Principle & Rationale
The primary amine is a much stronger nucleophile and is less sterically hindered than the tertiary alcohol. Under mildly basic or aqueous conditions, acetic anhydride will preferentially react with the amine to form a stable amide.[17][18] A mild base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acetic acid byproduct, driving the reaction to completion.[18] Anhydrous conditions are recommended to prevent hydrolysis of the acetic anhydride, ensuring its availability for the acylation reaction.
Materials & Equipment
| Item | Specification |
| Reagents | This compound |
| Acetic Anhydride (≥99%) | |
| Triethylamine (TEA), anhydrous (≥99.5%) | |
| Dichloromethane (DCM), anhydrous | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Equipment | Round-bottom flask with magnetic stir bar |
| Ice bath | |
| Nitrogen or Argon gas inlet | |
| Syringes and needles | |
| Separatory funnel | |
| Rotary evaporator | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| GC-MS system for analysis |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 10 mg (0.055 mmol, 1.0 eq) of this compound in 2 mL of anhydrous DCM.
-
Base Addition: Add 11.5 µL (0.083 mmol, 1.5 eq) of anhydrous triethylamine to the solution.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: While stirring, slowly add 6.2 µL (0.066 mmol, 1.2 eq) of acetic anhydride dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rf) than the starting material.
-
Work-up (Quenching): Once the reaction is complete, carefully quench by adding 5 mL of saturated NaHCO₃ solution. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 10 mL of DCM.
-
Washing: Combine the organic layers and wash sequentially with 10 mL of water and 10 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude N-acetylated product can be analyzed directly by GC-MS or purified further by column chromatography if necessary.
Validation & Expected Results
Successful derivatization is confirmed by comparing the analytical data of the product to the starting material.
| Analysis Technique | Starting Material (Expected) | Derivatized Product (Expected) |
| TLC (1:1 Hex:EtOAc) | Lower Rf (more polar) | Higher Rf (less polar) |
| GC-MS (EI) | May show poor peak shape or thermal degradation. | Sharp, symmetrical peak. M⁺ peak at m/z 225.32. |
| ¹H NMR | Absence of acetyl protons. | Appearance of a new singlet around δ 2.0 ppm (3H, -C(O)CH₃). |
Protocol 2: Silylation of the Sterically Hindered Tertiary Alcohol
This protocol is designed for instances where derivatization of the hydroxyl group is required, such as for protecting the alcohol during a subsequent synthetic step or for complete silylation of the molecule for GC analysis. Due to steric hindrance, a powerful silylating agent and catalyst are necessary.[11]
Principle & Rationale
Standard silylating agents like TMSCl are often ineffective for tertiary alcohols.[12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly potent silylating reagent combination suitable for this task.[9][19] BSTFA is a strong silyl donor, and the TMCS catalyst activates the alcohol. The reaction must be performed under strictly anhydrous conditions at elevated temperatures to overcome the steric barrier.[19] This procedure will derivatize both the alcohol and the amine.
Materials & Equipment
| Item | Specification |
| Reagents | This compound |
| BSTFA + 1% TMCS | |
| Anhydrous Pyridine or Acetonitrile | |
| Equipment | 2 mL reaction vial with PTFE-lined screw cap |
| Heating block or oven | |
| Nitrogen or Argon gas source | |
| Microliter syringes | |
| GC-MS system for analysis |
Step-by-Step Experimental Protocol
-
Sample Preparation: Place 1 mg of the analyte into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[9]
-
Reaction: Tightly cap the vial and heat it at 75-80 °C for 60-90 minutes in a heating block.[19]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: The reaction mixture can be injected directly into the GC-MS system. A typical injection volume is 1 µL.
Validation & Expected Results
| Analysis Technique | Starting Material (Expected) | Derivatized Product (Expected) |
| GC-MS (EI) | Poor chromatography. M⁺ at m/z 183.3. | Sharp peak. M⁺ of di-silylated product at m/z 327.58. |
| Confirmation | Mass spectrum should show characteristic loss of a methyl group (M-15) and a trimethylsilyl group (M-73). |
Protocol 3: Chiral Derivatization for Enantiomeric Resolution
This protocol uses a chiral derivatizing agent (CDA) to convert the enantiomers of the analyte into diastereomers, which can be separated and quantified using standard HPLC or NMR.[14] α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), or Mosher's acid chloride, is an excellent CDA for this purpose as it reacts with both amines and alcohols.[15]
Principle & Rationale
Reacting a racemic mixture of the analyte with a single enantiomer of a CDA (e.g., (R)-MTPA-Cl) produces a mixture of two diastereomers ((R,R)-product and (S,R)-product). These diastereomers have different physical properties and, therefore, different retention times on an achiral HPLC column and distinct signals in an NMR spectrum, allowing for their separation and quantification.[14][15] The reaction is typically run in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent and neutralizes the HCl byproduct.
Materials & Equipment
| Item | Specification |
| Reagents | This compound |
| (R)-(-)-MTPA-Cl and/or (S)-(+)-MTPA-Cl | |
| Anhydrous Pyridine | |
| Anhydrous Dichloromethane (DCM) | |
| Equipment | Small reaction vials with screw caps |
| Magnetic stir plate and stir bars | |
| HPLC system with a UV detector and a standard C18 column | |
| NMR spectrometer |
Step-by-Step Experimental Protocol
Note: Two separate reactions should be performed, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl, if NMR analysis for absolute configuration is desired.
-
Reaction Setup: In a dry vial under nitrogen, dissolve ~2 mg of the analyte in 0.5 mL of anhydrous pyridine.
-
Reagent Addition: Add 1.2 equivalents of (R)-MTPA-Cl. The reaction is often rapid and exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with 5 mL of DCM and transfer to a separatory funnel. Wash sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
Analysis: Dissolve the resulting diastereomeric mixture in a suitable solvent for analysis by HPLC or ¹H/¹⁹F NMR.
Validation & Data Interpretation
| Analysis Technique | Expected Outcome |
| HPLC (Achiral C18 column) | Two separated peaks corresponding to the two diastereomers. The ratio of the peak areas represents the enantiomeric ratio of the original sample. |
| ¹H or ¹⁹F NMR | Duplication of signals for protons or fluorine atoms near the newly formed stereocenter. The integration of these distinct signals provides the enantiomeric ratio. |
Visual Workflows & Diagrams
The following diagrams illustrate the workflows for the described derivatization protocols.
Caption: Workflow for Chemoselective N-Acylation.
Caption: Workflow for Dual Silylation.
Caption: Concept of Chiral Derivatization.
References
-
Baker, G. B., Coutts, R. T., & Martin, I. L. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141–148. Retrieved from [Link]
-
Basu, K., Das, P., & Das, P. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. Wikipedia. Retrieved from [Link]
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Organic-Chemistry.org. Retrieved from [Link]
-
Gevorgyan, V., & Rubin, M. (2001). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 66(5), 1672–1675. Retrieved from [Link]
-
Meshram, J. S. (2019). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 7(1). Retrieved from [Link]
-
Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701–704. Retrieved from [Link]
-
Eka, N. R., & Che Man, Y. B. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8047975. Retrieved from [Link]
-
Isom, A. L., & McNally, A. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1334–1337. Retrieved from [Link]
-
Edwards, W. B. (1987). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 70(4), 659–663. Retrieved from [Link]
-
Peter, A., & Vékey, K. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. Retrieved from [Link]
-
Gelest Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest. Retrieved from [Link]
-
Wikipedia. (2023). Silylation. Wikipedia. Retrieved from [Link]
-
Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8434–8441. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Organic-Chemistry.org. Retrieved from [Link]
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Morcillo, M. C., & Estela, J. M. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1303, 1–20. Retrieved from [Link]
-
Markó, I. E., & Giles, P. R. (2010). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 46(24), 4342–4344. Retrieved from [Link]
-
ChemistryViews. (2023). Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols. ChemistryViews. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is a unique molecule featuring a tertiary allylic alcohol and a primary amino group.[1][2][3][4][5] The presence of these functional groups imparts specific chemical properties that require careful consideration when developing robust and reliable analytical methods for its quantification. This application note provides a comprehensive guide to two primary analytical approaches for the accurate determination of this compound in various matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.
The choice between these methods will largely depend on the volatility of the analyte and the complexity of the sample matrix. This guide will delve into the rationale behind method selection, detailed experimental protocols, and the critical aspects of method validation in accordance with international guidelines.[6][7][8]
Structural and Chemical Considerations
Understanding the structure of this compound is paramount for method development.
-
Amino Group: The primary amine introduces basicity and polarity, which can lead to peak tailing and poor chromatographic performance on standard silica-based columns if not properly addressed.[9] It also provides a reactive site for derivatization, which can be exploited to enhance detectability.
-
Tertiary Allylic Alcohol: This functional group may be susceptible to degradation under certain conditions, such as high temperatures in a GC inlet, potentially requiring milder analytical conditions or derivatization to protect the hydroxyl group.
-
Volatility: The molecular weight (183.3 g/mol ) suggests that the compound may be sufficiently volatile for GC analysis, particularly if derivatized.[2] However, the polar functional groups could decrease its volatility, making HPLC a more suitable technique.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, a direct analysis or a derivatization approach can be considered.
Rationale for GC-MS
The high selectivity and sensitivity of mass spectrometry make it ideal for unambiguous identification and quantification, even in complex matrices. Given the amine functionality, challenges such as poor peak shape due to interactions with active sites in the GC system are anticipated.[9][10] Therefore, the use of a specialized base-deactivated column is highly recommended.[9][10]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for the analysis of this compound.
Detailed Protocol: GC-MS
1. Sample Preparation:
-
Extraction: For samples in aqueous matrices, liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, dichloromethane) under basic conditions (pH > 10) will facilitate the extraction of the amine. Solid-phase extraction (SPE) with a cation-exchange or a polymer-based sorbent can also be employed for sample clean-up and concentration.
-
Derivatization (Optional but Recommended): To improve volatility and reduce peak tailing, derivatization of both the amine and hydroxyl groups is advised. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective approach.
-
Protocol: Evaporate the extracted sample to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 60-70°C for 30 minutes.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Rtx-Volatile Amine or similar base-deactivated column (30 m x 0.25 mm ID, 0.25 µm film thickness) | Minimizes peak tailing associated with the basic amine group, ensuring better peak shape and reproducibility.[10][11] |
| Inlet Temperature | 250°C | Sufficient to ensure volatilization without causing thermal degradation of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split | To match the concentration of the analyte and the sensitivity of the instrument. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | An initial temperature program to be optimized based on the retention time of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity in quantitative analysis. At least three characteristic ions should be monitored. |
3. Data Analysis and Quantification:
-
A calibration curve should be constructed using a series of standards prepared in a matrix similar to the samples to account for matrix effects.
-
The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is highly recommended to correct for variations in extraction efficiency and instrument response.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a strong candidate for the analysis of this compound.
Rationale for HPLC
Given the polar nature of the amino and hydroxyl groups, reversed-phase HPLC (RP-HPLC) is a logical choice. The primary challenge is the lack of a strong chromophore in the molecule, which will result in poor sensitivity with a standard UV detector.[12] Therefore, pre-column derivatization to introduce a UV-active or fluorescent tag is often necessary for sensitive quantification.[12][13]
Experimental Workflow: HPLC
Caption: HPLC workflow for the analysis of this compound.
Detailed Protocol: HPLC
1. Sample Preparation and Derivatization:
-
Sample Clean-up: For biological fluids, protein precipitation with acetonitrile or methanol is a common first step. Filtration through a 0.22 µm filter is essential before injection.
-
Pre-column Derivatization:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[13][14] This is a rapid and sensitive derivatization method.
-
Protocol: In a vial, mix 100 µL of the sample extract with 100 µL of OPA reagent (containing a thiol like N-acetyl-L-cysteine or 3-mercaptopropionic acid) in a borate buffer (pH 9.5-10.5).[13] After a short reaction time (typically 1-2 minutes at room temperature), inject the mixture into the HPLC system.
-
-
Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives. The reaction is typically carried out in an acetone-water mixture at a slightly alkaline pH.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, and increase linearly to elute the derivatized analyte. | A gradient is necessary to ensure good separation from derivatization byproducts and other matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | To ensure reproducible retention times. |
| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) | FLD for OPA or Dansyl derivatives for high sensitivity. DAD can be used for Dansyl derivatives or if a UV-active derivatizing agent is chosen. |
| FLD Wavelengths (OPA) | Excitation: 340 nm, Emission: 455 nm | Optimal wavelengths for the detection of OPA-derivatized primary amines.[15] |
3. Data Analysis and Quantification:
-
As with the GC-MS method, a calibration curve should be generated using standards that have undergone the same derivatization procedure as the samples.
-
An internal standard is crucial to control for variability in the derivatization reaction and injection volume.
Method Validation
Both the GC-MS and HPLC methods must be validated to ensure they are fit for purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][16]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 15% (lower for drug substance) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with small variations in parameters like mobile phase composition, pH, or temperature. |
Conclusion
The quantification of this compound presents unique analytical challenges due to its bifunctional nature. This application note provides two robust and validated approaches, GC-MS and HPLC, to address these challenges. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method, particularly with derivatization, offers high selectivity and sensitivity. The HPLC method with pre-column derivatization provides a reliable alternative, especially for non-volatile matrices or when thermal degradation is a concern. Both methods, when properly developed and validated, will yield accurate and precise quantitative results for this important molecule.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - NIH. Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]
-
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. Available from: [Link]
-
Analysis of volatile amines in DMA - LabRulez GCMS. Available from: [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. Available from: [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available from: [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements | ACS Omega. Available from: [Link]
-
analysis of amino acids by high performance liquid chromatography. Available from: [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central. Available from: [Link]
-
Analytical Methods for Amino Acids - Shimadzu. Available from: [Link]
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Synthesis of Novel Heterocyclic Scaffolds from 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol: Application Notes and Protocols
Introduction
The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and development. These scaffolds are prevalent in a vast array of pharmaceuticals and biologically active natural products. The unique structural features of 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol, a tertiary amino dienol, present a versatile starting point for the synthesis of diverse and potentially bioactive nitrogen-containing heterocycles. This guide provides detailed application notes and protocols for the synthesis of novel substituted piperidine and pyrrolidine derivatives from this precursor, leveraging contemporary synthetic methodologies. We will explore two distinct and powerful strategies: Ring-Closing Metathesis (RCM) for the construction of a six-membered ring and an Iodine-Mediated Oxidative Cyclization for the formation of a five-membered ring system.
Analysis of the Starting Material: Strategic Considerations
The starting material, this compound, possesses several key functionalities that can be exploited for cyclization: a nucleophilic tertiary amine, a tertiary alcohol, and two terminal alkene moieties. The strategic placement of these groups allows for the selective formation of either five- or six-membered rings through intramolecular reactions. Our approach will focus on engaging the terminal alkenes in a ring-closing metathesis reaction and leveraging the amino and hydroxyl groups in an oxidative cyclization.
Pathway 1: Synthesis of a Substituted Piperidine via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful and widely utilized transformation in organic synthesis for the construction of cyclic olefins from acyclic dienes, catalyzed by ruthenium or molybdenum alkylidene complexes.[1][2] For the synthesis of nitrogen heterocycles, RCM offers a direct route to unsaturated piperidines and pyrrolidines.[3] In this pathway, we will first protect the tertiary amine as an ammonium salt to prevent catalyst poisoning and then perform the RCM reaction to furnish a dihydropyridinium intermediate, which can be subsequently reduced to the corresponding piperidine.
Workflow for Piperidine Synthesis via RCM
Caption: Workflow for the synthesis of a substituted piperidine via RCM.
Experimental Protocol: Two-Step Synthesis of a Novel Piperidine Derivative
Step 1: Ring-Closing Metathesis of the N-Protonated Dienol
-
Rationale: The tertiary amine in the starting material can coordinate to the ruthenium catalyst, leading to catalyst deactivation. Protonation of the amine to form the ammonium salt prevents this undesired interaction, allowing for an efficient metathesis reaction. The choice of Grubbs II catalyst is based on its high reactivity and tolerance to various functional groups.[3]
-
Procedure:
-
To a solution of this compound (1.0 g, 5.07 mmol) in anhydrous and degassed dichloromethane (DCM, 100 mL) under an argon atmosphere, add a solution of 1 M HCl in diethyl ether (5.1 mL, 5.1 mmol) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
To this solution, add Grubbs II catalyst (215 mg, 0.25 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (40 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure. The crude product, a dihydropyridinium salt, can be used in the next step without further purification.
-
Step 2: Reduction to the Piperidine Derivative
-
Rationale: The resulting dihydropyridinium salt is reduced to the more stable and often desired saturated piperidine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the crude dihydropyridinium salt from the previous step in methanol (50 mL).
-
Add palladium on carbon (10% w/w, 50 mg) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi).
-
Stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then partitioned between 1 M NaOH and DCM. The aqueous layer is extracted three times with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude piperidine derivative.
-
Purify the product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the pure substituted piperidine.
-
Expected Product and Characterization
The expected product is a highly substituted piperidine derivative. Characterization should be performed using:
-
¹H and ¹³C NMR: To confirm the structure and stereochemistry of the product.
-
Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., O-H and N-H stretches).
| Parameter | Description |
| Target Heterocycle | Substituted Piperidine |
| Reaction Type | Ring-Closing Metathesis followed by Reduction |
| Key Reagents | Grubbs II Catalyst, HCl, H₂, Pd/C |
| Expected Yield | 60-75% over two steps |
Pathway 2: Synthesis of a Substituted Pyrrolidine via Iodine-Mediated Oxidative Cyclization
Iodine-mediated oxidative cyclizations are a powerful tool for the synthesis of various heterocycles.[4][5][6][7][8] This method often proceeds under mild conditions and offers a direct route to functionalized cyclic systems. In this pathway, we propose an intramolecular cyclization of the amino dienol initiated by iodine, leading to the formation of a five-membered pyrrolidine ring. The reaction is expected to proceed through an iodonium ion intermediate, followed by nucleophilic attack of the amine.
Proposed Mechanism for Pyrrolidine Synthesis
Caption: Proposed mechanism for the iodine-mediated oxidative cyclization.
Experimental Protocol: One-Pot Synthesis of a Novel Pyrrolidine Derivative
-
Rationale: This one-pot reaction utilizes molecular iodine to activate one of the alkene moieties towards nucleophilic attack by the tertiary amine. The use of a mild base like sodium bicarbonate is crucial to neutralize the HI generated during the reaction. The 5-exo-tet cyclization is generally favored kinetically over the 6-endo-tet cyclization.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.07 mmol) in acetonitrile (50 mL).
-
Add sodium bicarbonate (1.28 g, 15.2 mmol) to the solution.
-
To this stirred suspension, add a solution of iodine (1.54 g, 6.08 mmol) in acetonitrile (20 mL) dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the iodinated pyrrolidine derivative.
-
Expected Product and Characterization
The expected product is a functionalized pyrrolidine with an iodomethyl group, which can be a handle for further synthetic transformations. Characterization should include:
-
¹H and ¹³C NMR: To elucidate the structure and relative stereochemistry of the newly formed five-membered ring.
-
Mass Spectrometry (HRMS): To confirm the molecular formula, including the presence of iodine.
-
FT-IR Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups.
| Parameter | Description |
| Target Heterocycle | Substituted Pyrrolidine |
| Reaction Type | Iodine-Mediated Oxidative Cyclization |
| Key Reagents | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) |
| Expected Yield | 55-70% |
Conclusion
The protocols detailed herein provide robust and versatile strategies for the synthesis of novel, highly substituted piperidine and pyrrolidine scaffolds from the readily accessible this compound. The choice between Ring-Closing Metathesis and Iodine-Mediated Oxidative Cyclization allows for the selective construction of either six- or five-membered nitrogen heterocycles, respectively. These pathways offer access to unique chemical space and provide valuable building blocks for further elaboration in the context of drug discovery and development. The provided protocols are designed to be self-validating, with clear rationales for each step, and can be adapted and optimized for the synthesis of a library of related compounds.
References
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Bahamdan, A. A., & List, B. (2012). Theoretical Studies of Stereoselectivities of Intramolecular Aldol Cyclizations Catalyzed by Amino Acids. Journal of the American Chemical Society, 134(30), 12699–12707. [Link]
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Cossy, J., & Gomez Pardo, D. (2003). Synthesis of Substituted Piperidines via Aziridinium Intermediates: Synthetic Applications. ChemInform, 34(27). [Link]
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Fan, Y., et al. (2016). Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond. The Journal of Organic Chemistry, 81(15), 6820–6825. [Link]
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Sibi, M. P., & Ghorpade, S. R. (2000). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 1(1), 1-4. [Link]
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Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]
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Hanson, P. R., & Smulik, J. A. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Tetrahedron, 75(20), 2683-2697. [Link]
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Wang, P., et al. (2023). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Synthesis, 2(1), 74-83. [Link]
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Fan, Y., et al. (2016). Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp(2))-H or C(sp)-H Bond. The Journal of Organic Chemistry, 81(15), 6820–6825. [Link]
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Dong, C., et al. (2022). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. The Journal of Organic Chemistry, 87(15), 10185–10196. [Link]
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Yusubov, M. S., & Zhdankin, V. V. (2015). Catalytic oxidative cyclization reactions using iodine as a catalyst. Current Organic Chemistry, 19(11), 1021-1037. [Link]
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Forró, E., & Fülöp, F. (2022). Synthesis of New β‐Amino Acid Scaffolds by Means of Ring‐Rearrangement Metathesis. European Journal of Organic Chemistry, 2022(41), e202200929. [Link]
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Kotha, S., & Misra, S. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of visualized experiments : JoVE, (68), e4297. [Link]
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Gallo, R. D. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. [Link]
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Companyó, X., et al. (2017). A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative. Angewandte Chemie International Edition, 56(48), 15284-15288. [Link]
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The Strategic Utility of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol in the Assembly of Complex Molecular Scaffolds
Introduction: A Multifaceted Building Block for Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is perpetual. Central to this endeavor is the design and synthesis of complex, three-dimensional scaffolds that can effectively probe biological space. 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol emerges as a highly versatile and strategically significant building block, poised to address this challenge. Its unique topology, combining a chiral α-amino alcohol derived from the natural amino acid valine with a diallyl carbinol moiety, offers a rich playground for a variety of powerful synthetic transformations.
This guide provides an in-depth exploration of the role of this compound in constructing intricate molecular frameworks. We will delve into its synthesis and, most importantly, its application in diversity-oriented synthesis through reactions such as Ring-Closing Metathesis (RCM) and other tandem cyclizations. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this potent synthon for the rapid assembly of novel heterocyclic libraries. The inherent chirality of the valine-derived backbone makes this building block particularly valuable for the stereocontrolled synthesis of piperidine and dihydropyran cores, which are privileged structures in a vast number of pharmaceuticals.[1][2]
I. Synthesis of the Core Building Block: A Grignard-Based Approach
The synthesis of this compound can be efficiently achieved from readily available starting materials derived from L-valine. The key transformation involves the double addition of an allyl Grignard reagent to an N-protected valine ester.[3][4] The use of a protecting group on the amine is crucial to prevent its acidic proton from quenching the highly basic Grignard reagent.[5] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Protocol 1: Synthesis of tert-butyl (1-(1,1-diallyl-1-hydroxymethyl)-2-methylpropyl)carbamate
This protocol details the synthesis of the N-Boc protected version of the title compound, starting from N-Boc-L-valine methyl ester.
Reaction Scheme:
Figure 1: Synthesis of the N-Boc protected diallyl amino alcohol.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-L-valine methyl ester | 245.31 | 5.0 g | 20.4 |
| Magnesium turnings | 24.31 | 1.2 g | 49.0 |
| Allyl bromide | 120.98 | 4.3 mL | 49.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Iodine (crystal) | 253.81 | 1 small crystal | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Diethyl ether | - | 150 mL | - |
| Anhydrous MgSO4 | - | As needed | - |
Step-by-Step Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 g).
-
Assemble the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide (4.3 mL) in anhydrous THF (30 mL).
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[6]
-
-
Addition to the Ester:
-
In a separate flame-dried 250 mL flask, dissolve N-Boc-L-valine methyl ester (5.0 g) in anhydrous THF (50 mL) under an inert atmosphere.
-
Cool the ester solution to 0 °C using an ice bath.
-
Slowly transfer the prepared allylmagnesium bromide solution to the ester solution via a cannula over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.
-
Expected Outcome & Characterization:
The reaction typically proceeds in good yield (70-85%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The presence of the tertiary alcohol can be confirmed by IR spectroscopy (broad O-H stretch around 3400 cm⁻¹).
II. Application in Complex Scaffold Synthesis: Ring-Closing Metathesis (RCM)
The diallyl functionality of this compound is perfectly poised for Ring-Closing Metathesis (RCM), a powerful and atom-economical reaction for the formation of cyclic olefins.[3] By choosing the appropriate protecting group on the nitrogen and deciding whether to protect the tertiary alcohol, one can selectively synthesize either substituted dihydropyrans or piperidines, both of which are prevalent motifs in pharmaceuticals.[1][2]
A. Synthesis of Substituted Dihydropyrans
Protecting the amino group, for example as a tosylamide or carbamate, allows the RCM reaction to proceed on the diallyl carbinol moiety to furnish a highly functionalized dihydropyran ring. The tertiary alcohol remains as a handle for further diversification.
Figure 2: RCM to form a substituted dihydropyran.
Protocol 2: RCM Synthesis of a Dihydropyran Scaffold
This protocol describes a general procedure for the RCM of an N-protected diallyl amino alcohol using a second-generation Grubbs catalyst.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Tosyl-protected amino alcohol | (Varies) | 500 mg | (Varies) |
| Grubbs' Catalyst, 2nd Gen. | 848.97 | 2-5 mol% | - |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Ethyl vinyl ether | 72.11 | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the N-Tosyl-protected diallyl amino alcohol (1.0 eq) in anhydrous, degassed DCM (to a concentration of ~0.01 M) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Add Grubbs' Catalyst, 2nd Generation (0.02-0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The driving force is the removal of volatile ethylene gas from the system.[3]
-
-
Quenching and Purification:
-
Cool the reaction to room temperature.
-
Add ethyl vinyl ether (1 mL) and stir for 30 minutes to quench the catalyst by reacting with the ruthenium carbene.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dihydropyran derivative.
-
Causality and Optimization:
-
Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and broader functional group tolerance compared to first-generation catalysts.[7][8]
-
Solvent and Concentration: Anhydrous and degassed DCM is the standard solvent. The reaction is typically run at high dilution (0.005-0.01 M) to favor the intramolecular RCM over intermolecular oligomerization.
-
Diastereoselectivity: The stereocenter adjacent to the tertiary alcohol can influence the facial selectivity of the olefin coordination to the ruthenium catalyst, potentially leading to diastereoselective formation of the dihydropyran ring.[9]
B. Synthesis of Substituted Piperidines
To favor the formation of a piperidine ring, a different strategy is required. The nitrogen atom must be part of the cyclizing tether. This can be achieved by first converting the tertiary alcohol into a leaving group, followed by N-alkylation with an allylic amine, or more elegantly, through a tandem reaction sequence. A plausible route involves the protection of the tertiary alcohol, followed by deprotection of the amine and subsequent N-allylation. The resulting N-allyl, O-protected diallyl carbinol derivative can then undergo RCM to form a piperidine ring.
Figure 3: RCM to form a substituted piperidine.
III. Alternative Cyclization Strategies: Intramolecular Hydroamination
Beyond RCM, the amino diene structure of our building block is a prime candidate for intramolecular hydroamination. This reaction involves the addition of the N-H bond across one of the double bonds, typically catalyzed by organolanthanide or other transition metal complexes.[10] This method offers an alternative and complementary route to nitrogen-containing heterocycles, often with different regioselectivity compared to RCM. For instance, hydroamination could potentially lead to the formation of five- or six-membered rings, depending on the catalyst and reaction conditions.
IV. Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are of immense value in medicinal chemistry.
-
Piperidines: This scaffold is one of the most common N-heterocycles found in FDA-approved drugs, exhibiting a wide range of biological activities including CNS modulation, antihistaminic, and anticancer effects.[1][2] The ability to generate novel, stereochemically defined piperidine derivatives from our building block provides a direct entry into new chemical space for drug discovery programs.
-
Dihydropyrans: These oxygen-containing heterocycles are core structures in many natural products and have shown promise as cardiovascular agents and in other therapeutic areas.[9]
The strategic placement of functional groups (the remaining olefin, the tertiary alcohol, and the valine side chain) on the newly formed rings allows for rapid library generation through subsequent diversification reactions, aligning perfectly with the principles of diversity-oriented synthesis.
V. Conclusion
This compound is a powerful and versatile building block for the construction of complex molecular scaffolds. Its synthesis from L-valine provides a chiral, non-racemic starting material, and the strategic arrangement of its functional groups allows for a range of selective transformations. The application of Ring-Closing Metathesis provides a robust and efficient entry to highly substituted dihydropyran and piperidine cores, which are of high value in medicinal chemistry. The potential for other cyclization reactions, such as intramolecular hydroamination, further underscores the synthetic utility of this compound. By leveraging the protocols and insights presented in this guide, researchers can unlock the potential of this unique building block to accelerate the discovery and development of next-generation therapeutics.
References
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Application Note: Selective N-Acylation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction and Strategic Overview
The N-acylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amides—a functional group central to pharmaceuticals, peptidomimetics, and advanced materials. This guide provides a detailed experimental framework for the selective N-acylation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol, a substrate presenting a unique chemoselectivity challenge. The molecule contains a primary amine that is sterically encumbered by an adjacent isopropyl group, alongside a tertiary alcohol. The strategic imperative is to achieve high-yield acylation of the more nucleophilic amine without inducing competitive O-acylation of the sterically hindered and less reactive tertiary alcohol.
This document outlines two robust protocols utilizing common acylating agents—an acyl chloride and an acid anhydride—and delves into the mechanistic rationale behind reagent choice and reaction conditions to ensure reproducible and high-fidelity outcomes.
Chemoselectivity and Mechanistic Rationale
The Principle of Nucleophilic Disparity: The success of this selective transformation hinges on the inherent difference in nucleophilicity between the primary amine and the tertiary alcohol. Amines are generally more potent nucleophiles than alcohols due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. The substrate's tertiary alcohol is further deactivated by significant steric hindrance, rendering it exceptionally poor as a nucleophile under neutral or basic conditions. Therefore, acylation is kinetically favored at the nitrogen center.
Reaction Mechanism: Nucleophilic Acyl Substitution The acylation proceeds via a nucleophilic acyl substitution pathway.[1][2] The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the stable amide product.[3]
-
Role of the Base: When using acyl chlorides, a base such as triethylamine or pyridine is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5] Failure to scavenge this acid would lead to the protonation of the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[5]
-
Catalysis with 4-(Dimethylaminopyridine) (DMAP): For less reactive systems or when using acid anhydrides, DMAP serves as a superior nucleophilic catalyst.[6] DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt.[7][8] This intermediate is a much more potent acylating agent than the parent anhydride, dramatically accelerating the rate of acyl transfer to the amine.[7][8][9] This catalytic cycle is particularly effective for overcoming the steric hindrance adjacent to the amine in the target substrate.
Experimental Protocols
Two primary methods are presented below. Protocol A employs a highly reactive acyl chloride, while Protocol B utilizes a less aggressive acid anhydride with a powerful catalyst for enhanced efficiency.
Protocol A: N-Acylation using Acetyl Chloride
This method is based on the principles of the Schotten-Baumann reaction, adapted for a non-aqueous system.[1][4][10] It is rapid and efficient for many primary amines.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 183.30 | 1.0 | 1.0 | 183 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
| Triethylamine (Et₃N), distilled | 101.19 | 1.5 | 1.5 | 0.21 mL (152 mg) |
| Acetyl Chloride (AcCl) | 78.50 | 1.2 | 1.2 | 0.085 mL (94 mg) |
| Round-bottom flask, magnetic stirrer, ice bath | - | - | - | - |
| Standard glassware for workup and purification | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (183 mg, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and triethylamine (0.21 mL, 1.5 mmol). Stir the mixture at room temperature until the substrate is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This mitigates the exothermic nature of the acylation and minimizes potential side reactions.
-
Acyl Chloride Addition: Add acetyl chloride (0.085 mL, 1.2 mmol) dropwise to the stirred solution over 5 minutes using a syringe. A white precipitate of triethylammonium chloride will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Workup: a. Quench the reaction by adding 10 mL of deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (1 x 10 mL) to remove any remaining acidic impurities, and brine (1 x 10 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.[11]
Protocol B: DMAP-Catalyzed N-Acylation using Acetic Anhydride
This protocol is advantageous when dealing with sterically hindered amines or when a milder, more controlled acylation is desired. The use of catalytic DMAP ensures high reaction rates and yields.[8][12]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 183.30 | 1.0 | 1.0 | 183 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
| Triethylamine (Et₃N), distilled | 101.19 | 1.2 | 1.2 | 0.17 mL (121 mg) |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.2 | 1.2 | 0.11 mL (123 mg) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 0.1 | 12 mg |
| Round-bottom flask, magnetic stirrer | - | - | - | - |
| Standard glassware for workup and purification | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (183 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: Add triethylamine (0.17 mL, 1.2 mmol), acetic anhydride (0.11 mL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.
-
Workup: a. Upon completion, dilute the reaction mixture with an additional 10 mL of DCM. b. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) to ensure complete removal of both triethylamine and DMAP, saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel as described in Protocol A.
Visualization of Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Product Characterization
The identity and purity of the final N-acylated product, N-(1-(4-hydroxy-4-(prop-2-en-1-yl)hept-6-en-1-yl)-2-methylpropyl)acetamide, should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet, δ ≈ 5.5-7.5 ppm). A new sharp singlet for the acetyl methyl group (-COCH₃) should appear around δ ≈ 2.0 ppm.
-
¹³C NMR: A new carbonyl carbon signal for the amide will be present in the range of δ ≈ 169-172 ppm.
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration for the amide at approximately 1640-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z value of the molecular ion [M+H]⁺ should match the calculated exact mass, confirming the elemental composition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (for Protocol A).3. Inactive DMAP catalyst (for Protocol B).4. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled acylating agents.2. Ensure the base is anhydrous and used in the correct stoichiometry.3. Use fresh, high-purity DMAP.4. Extend the reaction time or gently warm (e.g., to 40 °C), monitoring carefully by TLC. |
| O-Acylation Detected | Highly unlikely for a tertiary alcohol, but could indicate overly forcing conditions or a highly reactive acylating system. | This side reaction is not expected. If observed, switch to the milder Protocol B (Acetic Anhydride/DMAP) and ensure the reaction is run at room temperature or below. |
| Multiple Product Spots on TLC | 1. Presence of side products.2. Incomplete reaction.3. Product degradation. | 1. Ensure the purity of starting materials and inertness of the atmosphere.2. Allow the reaction to proceed longer.3. Avoid excessive heating and ensure the workup is performed promptly. Meticulous column chromatography should resolve the desired product. |
| Difficulty Removing Byproducts | Triethylammonium salts or DMAP persisting after workup. | Perform an extra aqueous wash with 1 M HCl during the workup. DMAP is more basic than triethylamine and may require more thorough acidic washing for complete removal. |
References
- Grokipedia. Schotten–Baumann reaction.
- Ningbo Inno Pharmchem Co., Ltd. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction.
- Benchchem. The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide.
- Lund, G. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.
- Oriyama, T. Acylation of Alcohols and Amines.
- Ragnarsson, U. Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf.
- Benchchem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Xu, S. et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
- Save My Exams. Acylation Mechanism.
- Santa Cruz Biotechnology. 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.
- Benchchem. Technical Support Center: Purification of N-Alkylated Isatins.
- Arctom Scientific. CAS NO. 315248-94-3 | this compound.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datapdf.com [datapdf.com]
Orthogonal Protecting Group Strategy for the Synthesis and Modification of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol: An Application Note
Abstract
This application note provides a detailed guide to the orthogonal protecting group strategy for 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol, a complex molecule featuring a primary amine, a tertiary alcohol, and a non-conjugated diene. The judicious selection and application of protecting groups are paramount for the selective modification of this trifunctional molecule in multistep synthetic campaigns. Herein, we delineate a robust strategy employing the acid-labile tert-butoxycarbonyl (Boc) group for the primary amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the tertiary alcohol. This orthogonal approach ensures high chemoselectivity during both protection and deprotection steps, preserving the integrity of the sensitive diene functionality. Detailed, field-proven protocols for the introduction and cleavage of these protecting groups are provided, supported by mechanistic insights and comprehensive references.
Introduction: The Imperative for an Orthogonal Strategy
In the synthesis and functionalization of polyfunctional molecules such as this compound, the ability to selectively mask and unmask specific reactive sites is a cornerstone of success.[1][2] The presence of a primary amine, a tertiary alcohol, and a diene within the same scaffold presents a significant synthetic challenge. The primary amine is nucleophilic and basic, while the tertiary alcohol is prone to elimination under acidic conditions. The diene, although relatively stable, can be susceptible to acid-catalyzed hydration or polymerization under harsh conditions.[2][3][4]
An orthogonal protecting group strategy is therefore essential, allowing for the deprotection of one functional group without affecting the others.[5][6] This is achieved by selecting protecting groups that are cleaved under distinct and non-interfering reaction conditions. For the target molecule, we propose a widely adopted and reliable orthogonal pairing: the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol. The Boc group is readily removed under acidic conditions, while the TBDMS group is cleaved with a fluoride source, ensuring high selectivity.[5][7]
Strategic Overview: The Boc/TBDMS Orthogonal Pair
The proposed protecting group strategy for this compound is illustrated below. This approach allows for the selective protection of the more nucleophilic amine in the presence of the tertiary alcohol, followed by the protection of the sterically hindered tertiary alcohol. Subsequent deprotection can be achieved in either order, depending on the desired synthetic route.
Figure 1: Orthogonal protection and deprotection strategy for this compound.
Protection of the Primary Amine: N-Boc Formation
The primary amine is the more nucleophilic functional group in the starting material and should be protected first. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of conditions, except for acidic environments.[6]
Rationale for Boc Protection
-
High Chemoselectivity: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the primary amine is highly selective and proceeds under mild basic conditions that do not affect the tertiary alcohol or the diene.
-
Stability: The resulting N-Boc carbamate is stable to nucleophiles, bases, and many reducing and oxidizing agents.
-
Mild Cleavage: The Boc group can be removed under mild acidic conditions, which, with careful selection of reagents, are compatible with the diene and the TBDMS-protected alcohol.
Experimental Protocol: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF (0.1-0.5 M).
-
Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-Boc protected product, which can be purified by flash column chromatography on silica gel if necessary.
Protection of the Tertiary Alcohol: O-TBDMS Formation
With the amine protected, the sterically hindered tertiary alcohol can be silylated. The tert-butyldimethylsilyl (TBDMS) group is ideal for this purpose due to its steric bulk, which enhances its stability compared to smaller silyl ethers, and its selective cleavage with fluoride ions.[8]
Rationale for TBDMS Protection
-
Robustness: TBDMS ethers are significantly more stable to a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments, compared to other silyl ethers like TMS.[8]
-
Orthogonality: The Si-O bond is readily cleaved by fluoride ions, a condition that does not affect the acid-labile Boc group.
-
Compatibility: The protection reaction is performed under non-acidic conditions, ensuring the integrity of the diene and the N-Boc group.
Experimental Protocol: O-TBDMS Protection
Materials:
-
N-Boc-4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) and stir until fully dissolved.
-
Add tert-butyldimethylsilyl chloride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. For sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting fully protected compound by flash column chromatography on silica gel.
Orthogonal Deprotection
The orthogonal nature of the Boc and TBDMS protecting groups allows for their selective removal, providing access to either the free amine or the free alcohol for further synthetic transformations.
Selective Deprotection of the N-Boc Group (Acidic Cleavage)
The Boc group is readily cleaved under mild acidic conditions. While strong acids can potentially react with the diene, the use of controlled conditions minimizes this risk.
Table 1: Conditions for Selective N-Boc Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Notes |
| Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 to rt | 0.5 - 2 h | Common and efficient. Monitor carefully to avoid diene side reactions. |
| 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | rt | 1 - 4 h | Anhydrous conditions are crucial. |
| Acetyl chloride (cat.) in Methanol | Methanol | 0 to rt | 1 - 3 h | Generates HCl in situ. A milder alternative.[9] |
Materials:
-
Fully protected N-Boc, O-TBDMS compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (20-50% v/v) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 0.5-1.5 hours. Monitor the reaction closely by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the O-TBDMS protected amine.
Figure 2: Workflow for the selective deprotection of the N-Boc group.
Selective Deprotection of the O-TBDMS Group (Fluoride-Mediated Cleavage)
The TBDMS group is selectively removed using a fluoride source. These conditions are typically mild and neutral or slightly basic, posing minimal risk to the diene and the Boc-protected amine.
Table 2: Conditions for Selective O-TBDMS Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Notes |
| Tetra-n-butylammonium fluoride (TBAF) (1 M) | Tetrahydrofuran (THF) | rt | 1 - 4 h | Most common method. Can be slightly basic. |
| Hydrofluoric acid-pyridine (HF·Py) | THF or Acetonitrile | 0 to rt | 0.5 - 2 h | Buffered fluoride source, less basic than TBAF. |
| Potassium bifluoride (KHF₂) | Methanol/Water | rt to 60 | 1 - 17 h | A very mild and selective solid reagent.[10] |
Materials:
-
Fully protected N-Boc, O-TBDMS compound
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected alcohol.
Figure 3: Workflow for the selective deprotection of the O-TBDMS group.
Conclusion
The orthogonal protecting group strategy employing N-Boc for the primary amine and O-TBDMS for the tertiary alcohol provides a robust and versatile platform for the synthesis and selective functionalization of this compound. The mild and highly selective conditions for both the introduction and removal of these protecting groups ensure the preservation of the diene moiety and allow for a high degree of control over the synthetic route. The detailed protocols provided in this application note serve as a reliable guide for researchers and drug development professionals working with this and structurally related complex molecules.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Awuah, E., & Batey, R. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23753-23759. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Applied Chemical Engineering. (2018). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. [Link]
-
Lakshman, M. K., Tine, F. A., Khandaker, T. A., & V. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(32), 3134-3137. [Link]
-
Shen, B., & Dong, V. M. (2017). α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio. Journal of the American Chemical Society, 139(46), 16569-16572. [Link]
-
Chemical Communications (RSC Publishing). (2019). An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]
-
Tidwell, T. T. (1977). Acid-catalyzed hydration of dienes. III. Effects of ring strain on rate, enthalpy, and entropy for hydration of 1,3-cycloalkadienes. The Journal of Organic Chemistry, 42(25), 4057-4061. [Link]
-
National Institutes of Health. (2023). Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. [Link]
-
LibreTexts. (2022). 6.4: Acid-Catalyzed Hydration. [Link]
-
MDPI. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. [Link]
-
ResearchGate. (2002). The Synthesis of Highly Functionalized Dienes for Natural Product Synthesis. [Link]
-
Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. [Link]
-
Penn State Pressbooks. (n.d.). 5.8 Stability of Conjugated Dienes: Molecular Orbital Theory – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
LibreTexts. (2023). 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
-
YouTube. (2023). Preparations and Stability of Conjugated Dienes. [Link]
-
Scribd. (n.d.). Stability of Conjugated Diene. [Link]
-
Pearson. (n.d.). Acid-Catalyzed Hydration: Videos & Practice Problems. [Link]
-
YouTube. (2018). 23.03 Acid-catalyzed Hydration. [Link]
-
Chemistry LibreTexts. (2023). Electrophilic Attack on Conjugated Dienes - Kinetic and Thermodynamic Control. [Link]
-
YouTube. (2021). 16.4 Electrophilic Addition to Conjugated Dienes | Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. [Link]
-
YouTube. (2023). 1,2 & 1,4 Addition Reactions of Dienes. [Link]
-
YouTube. (2023). Diene Synthesis, Reactions of Conjugated Dienes (HX, X2). [Link]
Sources
- 1. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Prepared by: The Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this challenging synthesis. Chiral amino alcohols are critical structural motifs in medicinal chemistry, but their synthesis, particularly those involving organometallic reagents, presents unique challenges.[1][2][3][4] This document provides in-depth, experience-driven answers to common issues encountered in the lab, focusing on causality and providing robust, actionable solutions.
The synthesis of this tertiary allylic amino alcohol is most practically achieved via the double addition of an allyl Grignard reagent to a protected L-valine ester. Our troubleshooting guide is structured around this synthetic approach.
Overall Synthetic Pathway
Caption: Troubleshooting flowchart for low yield issues.
Q2: I'm isolating a significant amount of the ketone intermediate. Why isn't the reaction going to completion?
A2: This is a classic issue in Grignard additions to esters. The reaction proceeds in two steps: 1) addition to the ester to form a ketone intermediate, and 2) a second addition to the ketone to form the tertiary alcohol. Isolating the ketone means the second step is failing.
-
Mechanism Insight: After the first addition, a tetrahedral intermediate is formed. This intermediate collapses, ejecting the alkoxide (e.g., -OMe or -OEt) to form a ketone. This ketone is generally more reactive than the starting ester. However, if the Grignard reagent is consumed or its access is sterically hindered, the reaction can stall here.
-
Primary Cause: Insufficient Grignard Reagent: You may not be adding enough active Grignard reagent. This goes back to the critical importance of titration (see Q1). If you assume 100% activity and it's only 70%, a stoichiometric amount of 2.0 equivalents is actually only 1.4 equivalents, which is insufficient for the double addition.
-
Secondary Cause: Steric Hindrance & Temperature: The tetrahedral intermediate formed after the first addition can be sterically crowded. At very low temperatures, this intermediate might be stable enough that it is only protonated during the aqueous workup, leading to the isolation of the ketone.
-
Solution:
-
Verify Stoichiometry: Use at least 2.2 equivalents of titrated allylmagnesium bromide.
-
Temperature Control: Start the addition at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. This provides the thermal energy needed to ensure the collapse of the intermediate and the second Grignard addition.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for these reactions as it better solvates the magnesium species, increasing reactivity. [5]
-
-
Q3: How do I choose the right N-protecting group for the valine ester?
A3: The choice of a protecting group is a strategic decision that impacts both the Grignard reaction's success and the ease of final product isolation. The ideal group must be stable to strongly basic nucleophiles but easy to remove without degrading the tertiary allylic alcohol product. [6][7]
| Protecting Group | Abbreviation | Stability to R-MgX | Deprotection Conditions | Comments |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Excellent | Mild Acid (TFA, HCl in Dioxane) | Highly Recommended. Orthogonal and clean removal. The gold standard for this type of synthesis. [8] |
| Benzyloxycarbonyl | Cbz (or Z) | Good | H₂/Pd-C (Hydrogenolysis) | Good stability, but hydrogenolysis may also reduce the allyl double bonds in your product. Not recommended. |
| Phthalimide | Phth | Excellent | Hydrazine (NH₂NH₂) | Very robust, but removal with hydrazine can be harsh and may require an extra purification step. |
| Silyl Groups (e.g., TBDMS) | TBDMS | Poor | Fluoride (TBAF), Acid | Not Recommended. Silyl groups are not stable to Grignard reagents and will be cleaved. |
Optimized Experimental Protocols
Protocol 1: N-Boc Protection of L-Valine Methyl Ester
-
Suspend L-Valine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes until the solution becomes clear.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Valine methyl ester, which can often be used in the next step without further purification.
Protocol 2: Grignard Reaction with Allylmagnesium Bromide
SAFETY NOTE: This reaction is highly exothermic and moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere (N₂ or Ar).
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, add allylmagnesium bromide solution (1.0 M in THF, 2.2 eq based on titration).
-
Cool the Grignard solution to 0 °C.
-
Dissolve the N-Boc-L-Valine methyl ester (1.0 eq) in anhydrous THF.
-
Add the ester solution dropwise via the dropping funnel to the stirred Grignard solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor by TLC for the disappearance of the starting ester.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-Boc protected amino alcohol.
Caption: Grignard mechanism and key side reaction.
Protocol 3: Boc Deprotection and Purification
-
Dissolve the crude N-Boc protected amino alcohol from the previous step in DCM (~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with 2 M NaOH.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the product with DCM or ethyl acetate (4 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., DCM -> 5-10% Methanol in DCM with 1% NH₄OH) to yield the pure this compound.
References
- BenchChem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
- Westlake University. (2023, October 12).
- Multi-step biocatalytic strategies for chiral amino alcohol synthesis. (2025, August 6).
- Synthesis of allylic alcohols. Organic Chemistry Portal.
- The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22).
- Discovery and synthesis of chiral amino alcohols. BenchChem.
- Synthesis of allylic amines. Organic Chemistry Portal.
- Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal c
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018, August 10).
- Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020, November 26). PMC.
- Organic Syntheses Procedure. Organic Syntheses.
- Allylic Grignard reagents. Thieme.
- Optimization of the Grignard reagent formation.
- Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. NIH.
- Grignard reagent from amino acid? (2016, May 28).
- Synthesis of Allylmagnesium Bromide. Scribd.
- Protecting Groups. (2019, June 5). Chemistry LibreTexts.
- A new synthesis of α-amino-acids by the reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry.
- Avoid Protecting Groups. (2019, December 3).
- Allylmagnesium bromide. Wikipedia.
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chel
- 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3. Santa Cruz Biotechnology.
- Tertiary amino alcohol and method of producing the same.
- Amino Acid Deriv
Sources
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Welcome to the technical support guide for the purification of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol (CAS 315248-94-3).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome the unique challenges presented by this molecule's structure.
Understanding the Molecule: A Multifunctional Challenge
The target compound, this compound, is a tertiary amino alcohol characterized by several key functional groups that dictate its purification strategy.[2][3][4]
-
Primary Amine (-NH₂): This group imparts basicity, making the molecule susceptible to strong interactions with acidic media (like standard silica gel) and allowing for manipulation via acid-base chemistry.
-
Tertiary Alcohol (-OH): A polar, weakly acidic group that contributes to hydrogen bonding and overall polarity. As a tertiary alcohol, it is prone to dehydration (elimination of water) under strong acidic conditions.
-
Homoallylic Diene System: The two terminal alkene groups present potential sites for oxidation or polymerization and influence the molecule's overall conformation and stability.[5][6]
The coexistence of these groups creates a molecule with complex acid-base properties and potential stability issues, which are the primary sources of purification difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking or tailing badly on my silica gel column?
A1: This is the most common issue when purifying basic compounds like yours on standard silica gel.[7] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[8][9] The basic primary amine on your molecule interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This leads to poor separation, broad peaks (tailing), and often, low recovery.
Q2: I'm performing an acid-base extraction to isolate my product, but I'm getting a thick emulsion at the interface. What should I do?
A2: Emulsion formation is common when extracting polar, amphiphilic molecules. The amino alcohol can act as a surfactant, stabilizing the mixture of aqueous and organic layers. To break the emulsion, you can try:
-
Adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.
-
Gentle swirling or rocking instead of vigorous shaking.
-
Filtering the entire mixture through a pad of Celite or glass wool.
-
Allowing the mixture to stand for an extended period, if time permits.
Q3: My NMR analysis after purification shows unexpected alkene signals and a loss of the hydroxyl peak. What happened?
A3: This strongly suggests that your compound underwent acid-catalyzed dehydration during purification. The tertiary alcohol is susceptible to elimination, especially if exposed to strong acids (e.g., un-neutralized silica gel, acidic mobile phase modifiers, or an overly acidic wash during extraction).[5] This reaction eliminates the -OH group and a proton from an adjacent carbon, forming a new double bond.
Q4: Can I protect the amine group to make chromatography easier?
A4: Absolutely. This is an excellent strategy. Protecting the primary amine, for instance by converting it to a tert-butyloxycarbonyl (Boc) carbamate, neutralizes its basicity.[10][11] The resulting Boc-protected compound will behave much more predictably on silica gel, eliminating tailing. The Boc group is stable to many chromatographic conditions and can be removed later with a mild acid treatment (e.g., trifluoroacetic acid in dichloromethane).[11][12]
Troubleshooting Guide: Column Chromatography
Purifying a basic amino alcohol on silica gel requires specific strategies to mitigate the issues described in Q1. Below is a decision workflow and detailed protocols.
Workflow: Selecting a Chromatography Strategy
Caption: Decision workflow for chromatography.
Protocol 1: Chromatography with a Mobile Phase Modifier
This is often the quickest approach to suppress tailing. The basic additive competes with your compound for the acidic sites on the silica gel.
-
TLC Analysis: Develop your TLC plate using a standard eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Observe the tailing of your product spot.
-
Add Modifier: Prepare a new eluent system with the same solvent ratio but add 1% triethylamine (TEA) or n-propylamine by volume.[13] For example, for 100 mL of eluent, add 1 mL of TEA.
-
Re-run TLC: Run a new TLC with the modified eluent. The spot corresponding to your product should be much more compact and have a higher Rf value.
-
Column Chromatography: Pack your column with silica gel slurried in your starting eluent (e.g., 100% Hexanes + 1% TEA). Load your sample and run the gradient using your optimized, amine-modified solvent system.
Causality: The volatile amine in the mobile phase (e.g., TEA) is a stronger base than your product and will preferentially bind to the acidic silanol groups on the silica surface. This effectively "masks" the acidic sites, allowing your analyte to pass through the column without strong, undesirable interactions, resulting in sharper peaks.[13]
Protocol 2: Using an Alternative Stationary Phase
If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is a powerful alternative.
-
Select Stationary Phase: Choose either basic alumina or commercially available amine-treated silica.[9] Basic alumina is inherently basic and ideal for purifying amines.[9][14]
-
TLC Analysis: Use alumina-backed TLC plates to develop a suitable solvent system. Note that the solvent polarity required may differ significantly from silica.
-
Column Chromatography: Pack and run the column using the same principles as a standard silica column, but with the chosen basic stationary phase. No mobile phase modifier is needed.[7]
| Stationary Phase | Advantages | Disadvantages |
| Silica + TEA | Inexpensive, readily available | TEA can be difficult to remove, may not work for very basic compounds |
| Basic Alumina | Excellent for basic compounds, no modifier needed | Can be more reactive, may retain very polar compounds irreversibly |
| Amine-Treated Silica | Good performance, less reactive than alumina | More expensive than standard silica |
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the basicity of the amine to move the compound between aqueous and organic phases, separating it from neutral impurities.[15][16][17]
Workflow: Acid-Base Extraction Protocol
Caption: Workflow for purification via acid-base extraction.
Key Considerations for Extraction
-
Choice of Acid: Use a dilute acid like 1 M HCl. Using strong, concentrated acids risks dehydrating the tertiary alcohol.
-
pH Monitoring: When basifying the aqueous layer to recover your product, use pH paper or a meter to ensure the solution is sufficiently basic (pH > 10) to deprotonate the ammonium salt back to the free amine.
-
Solvent Choice: Use an organic solvent in which your compound is soluble and which is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Tertiary Amino Alcohols.
- Lawrence, J. F., & Leduc, R. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids.
- National Institutes of Health. (2018).
- uHPLCs. (n.d.).
- Teledyne Labs. (n.d.).
- Amino Acid-Protecting Groups. (2019).
- James. (2018).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- How can i isolate polar basic compound with silica gel column chromatography? (2018).
- National Institutes of Health. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Amino Acid-Protecting Groups. (n.d.).
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
- Tertiary homoallylic alcohols as versatile building blocks. (n.d.).
- National Institutes of Health. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.
- Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- MDPI. (n.d.).
- Google Patents. (n.d.). EP0587221A1 - Tertiary amino alcohol and method of producing the same.
- Stack Exchange. (2017).
- National Institutes of Health. (n.d.). Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Semantic Scholar. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid.
- Santa Cruz Biotechnology. (n.d.). 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3.
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
- YouTube. (2025). Why Is Organic Nomenclature With Multiple Functional Groups So Difficult?
- Progress in Chemical and Biochemical Research. (n.d.). Practical Approach for the Identification of Functional Groups in Organic Compounds.
- CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- Reachem Chemicals. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- ChemicalBook. (n.d.). 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.
Sources
- 1. scbt.com [scbt.com]
- 2. EP0587221A1 - Tertiary amino alcohol and method of producing the same - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 5. Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. Chromatography [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Gateway: Synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Welcome to the technical support center for the synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven troubleshooting advice to ensure the integrity and success of your experiments.
The synthesis of this tertiary amino alcohol, a valuable building block in medicinal chemistry, typically involves a Grignard reaction between an N-protected valine derivative (like an ester) and an allylmagnesium halide, followed by deprotection. While conceptually straightforward, this pathway is prone to several side reactions that can impact yield and purity. This guide will help you navigate these potential pitfalls.
I. Troubleshooting Guide: Grignard Reaction Step
The core C-C bond formation relies on the addition of two equivalents of an allyl Grignar reagent to an N-protected valine ester. The primary challenges in this step are incomplete reaction, formation of a ketone intermediate, and other side products.
FAQ 1: Low or No Conversion of the Starting Ester
Question: I'm observing a significant amount of unreacted N-Boc-valine methyl ester in my reaction mixture after quenching. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Grignard reaction is a frequent issue stemming from several potential sources. Let's break down the causality and the corrective actions.
Root Causes & Solutions:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[1][2] Exposure to either will quench the reagent, reducing its effective concentration.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying or flame-drying under vacuum is recommended). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Reagent Quality: Use freshly prepared or recently purchased allylmagnesium bromide. If preparing it in situ, ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and the allyl bromide is pure and dry.[3] The reaction to form the Grignard reagent can be sluggish; gentle warming may be necessary to initiate it, but the temperature should be controlled to prevent side reactions like Wurtz coupling (formation of 1,5-hexadiene).[4]
-
Titration: Before use, titrate a small aliquot of the Grignard solution to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
-
-
Insufficient Equivalents of Grignard Reagent: The reaction of an ester with a Grignard reagent requires a minimum of two equivalents to proceed to the tertiary alcohol.[5][6][7] The first equivalent adds to the ester to form a ketone intermediate, which is then attacked by a second equivalent.[7]
-
Troubleshooting Protocol:
-
Stoichiometry: Use at least 2.2-2.5 equivalents of the titrated Grignard reagent to account for any minor quenching and to drive the reaction to completion.
-
Order of Addition: A slow, dropwise addition of the Grignard reagent to the ester solution at a low temperature (e.g., 0 °C to -78 °C) is often recommended to control the exothermicity of the reaction.
-
-
-
Low Reaction Temperature: While low temperatures are used to control the reaction, if the temperature is too low for an extended period, the reaction rate may be significantly reduced.
-
Troubleshooting Protocol:
-
After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or even overnight to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
FAQ 2: Isolation of a Ketone Byproduct Instead of the Tertiary Alcohol
Question: My main product appears to be the ketone resulting from a single addition of the Grignard reagent. Why is the reaction stopping at this stage, and how can I promote the second addition?
Answer:
The formation of the ketone, 1-(Boc-amino)-3-methyl-1-butanone, indicates that the first nucleophilic addition-elimination step is successful, but the subsequent addition to the ketone is hindered.
Root Causes & Solutions:
-
Steric Hindrance: The intermediate ketone can be sterically hindered, making the second nucleophilic attack slower than the first.
-
Troubleshooting Protocol:
-
Increase Equivalents: Use a larger excess of the Grignard reagent (e.g., 3.0 equivalents) to increase the probability of the second addition.
-
Elevated Temperature: After the initial addition, gently warming the reaction mixture (e.g., to 40 °C or refluxing in THF) can provide the necessary activation energy for the second addition to the sterically hindered ketone. Monitor carefully to avoid decomposition.
-
-
-
Premature Quenching: If the reaction is quenched too early, the second addition may not have had sufficient time to occur.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Before quenching, ensure the reaction has gone to completion by TLC or LC-MS. The ketone intermediate should have a different Rf value than the final tertiary alcohol.
-
-
II. Troubleshooting Guide: Deprotection Step
The final step is the removal of the N-protecting group, commonly a tert-butoxycarbonyl (Boc) group, to yield the free amine. This is typically achieved under acidic conditions, which can unfortunately promote side reactions involving the tertiary allylic alcohol moiety.
FAQ 3: Product Degradation During N-Boc Deprotection
Question: During the acidic deprotection of the N-Boc group, I'm seeing a complex mixture of products and a low yield of the desired this compound. What is causing this degradation?
Answer:
The tertiary allylic alcohol is sensitive to acidic conditions. The carbocation generated upon protonation of the hydroxyl group can lead to a variety of unwanted side reactions.
Root Causes & Solutions:
-
Carbocation-Mediated Side Reactions: The tert-butyl cation generated during Boc deprotection can act as an alkylating agent.[8][9] Furthermore, the tertiary allylic alcohol can be protonated, leading to elimination (forming a conjugated triene) or rearrangement reactions.
-
Troubleshooting Protocol:
-
Use of Scavengers: Include a cation scavenger in the deprotection reaction mixture. Common scavengers include triethylsilane (TES), anisole, or thioanisole. These will trap the tert-butyl cation, preventing it from causing side reactions.[8]
-
Milder Acidic Conditions: Avoid using strong, non-volatile acids like sulfuric acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is common, but can still be harsh.[10] Consider using HCl in a solvent like dioxane or methanol, which can be easily removed in vacuo.[10][11] Using a more dilute acid solution and running the reaction at 0 °C can also mitigate side reactions.[10]
-
Alternative Deprotection Methods: If acidic conditions consistently lead to degradation, consider alternative, non-acidic deprotection methods. For example, using trimethylsilyl iodide (TMSI) can sometimes be effective under neutral conditions.[12] Thermal deprotection is another possibility, though it may not be suitable for this specific molecule.[10]
-
-
Summary of Recommended N-Boc Deprotection Conditions:
| Reagent System | Solvent | Temperature | Key Considerations |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | Fast, but can be harsh. Use of a scavenger is highly recommended.[8][9][10] |
| 4M HCl | 1,4-Dioxane | 0 °C to RT | Generally milder than TFA. The HCl is volatile and easily removed. |
| Acetyl Chloride | Methanol | 0 °C to RT | Generates HCl in situ. Offers a controlled and mild deprotection. |
| TMSI | Acetonitrile or DCM | 0 °C to RT | Neutral conditions, but TMSI is moisture-sensitive and can be expensive.[12] |
III. General Workflow & Mechanisms
Overall Synthetic Pathway
The synthesis is a two-step process starting from an N-protected amino acid ester.
Caption: General two-step synthesis of the target amino alcohol.
Mechanism of Grignard Double Addition
The reaction proceeds through a ketone intermediate which is more reactive than the starting ester.
Caption: Mechanism of the double addition of Grignard reagent to the ester.
IV. Purification and Characterization
Question: I'm having difficulty purifying the final product. What are the common impurities and what is the best purification strategy?
Answer:
The final product is a relatively polar amino alcohol. The main impurities will be byproducts from the Grignard and deprotection steps.
Common Impurities:
-
From Grignard Reaction: Unreacted starting material, the ketone intermediate, and potentially 1,5-hexadiene from Grignard coupling.
-
From Deprotection: Products of elimination or rearrangement from the tertiary allylic alcohol, and tert-butylated byproducts.
Purification Strategy:
-
Aqueous Workup: After the deprotection step, a standard aqueous workup is necessary. Partition the reaction mixture between an organic solvent (like ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Then, washing with brine will help remove water from the organic layer.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purification. Due to the basic nature of the amine, it is advisable to pre-treat the silica gel with a small amount of a tertiary amine, like triethylamine (typically 1-2% in the eluent), to prevent streaking and improve recovery. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol), is usually effective.
Characterization:
-
¹H and ¹³C NMR: Will confirm the structure of the final product. Key signals to look for are the two vinyl groups and the characteristic shifts for the amino alcohol backbone.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₁H₂₁NO, MW: 183.30 g/mol ).[13]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H and N-H stretches (broad signals in the 3300-3400 cm⁻¹ region) and the C=C stretches of the allyl groups (~1640 cm⁻¹).
By carefully controlling reaction conditions, monitoring progress, and selecting appropriate workup and purification procedures, the side reactions in the synthesis of this compound can be effectively minimized, leading to a successful and high-yielding synthesis.
References
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
- Science of Synthesis. (2007). Product Class 5: Allylic Alcohols. Thieme.
- Peters, R., et al. (2020). Synthesis of tertiary allylic alcohols employing the rearrangement products.
-
Peters, R., et al. (2020). Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic[8][14]‐Meisenheimer Rearrangements. Angewandte Chemie International Edition, 59(26), 10944-10948.
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Aboagye, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Organic Reaction Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
- Science of Synthesis. (2007). Allylic Grignard reagents. Thieme.
- Mata-Figueroa, C., et al. (2021). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. New Journal of Chemistry, 45(29), 13035-13041.
- Ortiz, F. L., et al. (2014). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 79(12), 5645–5657.
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
- Weinreb, S. M., et al. (1984). Diastereoselective Synthesis of Unsaturated Vicinal Amino Alcohols via Diels-Alder Reactions of iV-Sulfinyl Dienophiles. Journal of the American Chemical Society, 106(25), 7861–7867.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Gung, B. W. (2013). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. The Journal of Organic Chemistry, 78(18), 8959–8967.
- Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.
-
Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
Sources
- 1. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. scbt.com [scbt.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimization of Reaction Conditions for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Derivatization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and derivatization of 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol (CAS 315248-94-3).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, bifunctional molecule. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.
The structure of this compound, featuring a sterically encumbered primary amine adjacent to a chiral center and a tertiary allylic alcohol, presents a fascinating yet demanding synthetic challenge. The proximity of these functional groups, combined with the molecule's high polarity, requires careful strategic planning to achieve selective derivatization and effective purification.
Part 1: Synthesis and Purification of the Starting Material
A pure starting material is the cornerstone of any successful derivatization campaign. Issues encountered at this stage will invariably cascade, complicating subsequent steps and final product purification.
Q1: What is a common synthetic route for this compound, and what are the primary challenges?
The most direct and common synthetic route involves the double addition of an allyl Grignard reagent to an N-protected valine derivative, typically an ester or a Weinreb amide.
Core Challenge: Grignard Reagent Incompatibility The primary challenge is the incompatibility of the highly basic Grignard reagent with acidic protons, such as those on an unprotected amine or alcohol.[5][6] Attempting the reaction on unprotected valine would result in the Grignard reagent acting as a base, deprotonating the amine and carboxylic acid, thereby quenching the reagent and halting the desired C-C bond formation.
Strategic Solution: N-Protection To circumvent this, the amino group of the valine starting material must be protected.[7] Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are ideal as they are stable under Grignard reaction conditions and can be removed later.[8][9] The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) for the reaction.
Reaction Pathway:
-
Protection: The amino group of L-valine is protected (e.g., as Boc-L-valine).
-
Esterification: The carboxylic acid is converted to a methyl or ethyl ester.
-
Grignard Reaction: The N-protected valine ester is reacted with at least two equivalents of allylmagnesium bromide. The first equivalent adds to the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent to form the tertiary alcohol.[10][11]
-
Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the final amino alcohol.
Q2: My crude this compound is difficult to purify. It streaks badly on silica gel. What are my options?
This is a classic problem for polar amino alcohols.[12] The combination of a basic amine and a hydrophilic alcohol group leads to strong interactions with the acidic silica gel surface, causing poor separation and significant tailing.[12][13]
Troubleshooting Purification:
| Strategy | Description | Causality & Expert Insight |
| Modified Eluent System | Add a small percentage of a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in a DCM/Methanol gradient). | The basic additive neutralizes the acidic silanol groups on the silica surface, preventing the protonation of your basic amine. This minimizes the strong ionic interaction that causes streaking.[13] |
| Alternative Stationary Phase | Switch from silica gel to a more basic stationary phase like activated alumina (basic or neutral grade). | Alumina lacks the highly acidic protons of silica, making it a better choice for purifying basic compounds. You may need to re-optimize your eluent system. |
| Reverse-Phase Chromatography | Use C18-functionalized silica with a polar eluent system, such as a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or TFA. | This technique separates compounds based on hydrophobicity rather than polarity. The polar amino alcohol will have low retention, eluting early, while less polar impurities will be retained longer. This is often highly effective for final cleanup. |
| Temporary Protection | Protect the amine with a lipophilic group like Boc. The resulting Boc-protected amino alcohol is significantly less polar and behaves much better on silica gel. The Boc group can be cleanly removed with acid after purification. | This is often the most robust solution. By temporarily masking the problematic amine, you transform the molecule into one that is easily purified with standard silica gel chromatography.[13] This strategy adds steps but can save significant time and material loss compared to struggling with difficult separations. |
| Crystallization/Salt Formation | Attempt to crystallize the free base from a suitable solvent system. Alternatively, form a salt (e.g., hydrochloride or tartrate) which may have better crystalline properties. | Salt formation alters the molecule's crystal lattice energy and solubility profile, often making crystallization more feasible.[12] This can be a highly effective and scalable purification method if suitable conditions are found. |
Part 2: Selective Derivatization Strategies & Troubleshooting
With a pure starting material in hand, the next challenge is the selective derivatization of either the amine or the alcohol.
Q3: My N-acylation reaction is sluggish and gives low yields. How can I drive it to completion?
The primary amine in this molecule is sterically hindered by the adjacent bulky isopropyl group and the quaternary center. Standard acylation conditions (e.g., acyl chloride with triethylamine) may be insufficient.
Optimization Strategies for N-Acylation:
-
More Reactive Acylating Agents: Switch from an acyl chloride to a more reactive acylating agent like an acid anhydride .
-
Activating Agents/Coupling Reagents: For acylations with carboxylic acids, use standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt. These are designed to work with sterically hindered amines.
-
Stronger, Non-Nucleophilic Bases: Replace triethylamine with a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine to ensure complete deprotonation of the ammonium salt formed in situ.[14]
-
Catalysts: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or a similar acylation catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that can overcome steric hindrance.
-
Elevated Temperatures: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy, but monitor carefully for side reactions.
Q4: I'm observing side reactions, including rearrangement of the dienyl system, during derivatization. How can I prevent this?
The tertiary allylic alcohol moiety is susceptible to acid-catalyzed 1,3-isomerization to a less-hindered secondary allylic alcohol, or elimination to form a triene.[15]
Minimizing Side Reactions:
-
Avoid Strong Acids: Use non-acidic conditions wherever possible. If an acidic reagent is required (e.g., for Boc deprotection), use milder acids (e.g., formic acid instead of TFA) and maintain low temperatures.
-
Control Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled with an ice bath during reagent addition.
-
Use Mild Reagents: Opt for milder, more selective reagents. For example, to oxidize the alcohol, avoid harsh oxidants like Jones reagent, which could also affect the double bonds.[16]
Q5: How do I choose whether to derivatize the amine or the alcohol first?
This choice depends entirely on your synthetic target. An orthogonal protection strategy is often the best approach.[8][17]
Caption: Decision tree for selective derivatization.
-
If your target is an N-derivative (e.g., an amide): You can often proceed with direct derivatization of the amine. The tertiary alcohol is generally less nucleophilic and less reactive, especially under neutral or basic conditions.
-
If your target is an O-derivative (e.g., an ester or ether): It is highly advisable to protect the amine first .[18] The primary amine is more nucleophilic than the tertiary alcohol and will preferentially react with most electrophilic reagents. Protecting the amine as a carbamate (e.g., Boc) renders it non-nucleophilic, allowing you to selectively target the alcohol.[8]
Part 3: Key Experimental Protocols
These protocols provide a starting point for common transformations. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: N-Boc Protection of the Amino Alcohol
This protocol renders the amine non-nucleophilic, facilitating subsequent reactions at the alcohol and simplifying purification.
Workflow Diagram:
Caption: Experimental workflow for N-Boc protection.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (1.1 eq). Cool the stirred solution to 0 °C in an ice bath.
-
Reaction: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM dropwise over 15 minutes.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the starting material by TLC (staining with ninhydrin, as the product is ninhydrin-negative) or LC-MS.
-
Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically much less polar and can be easily purified by standard silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: O-Silylation of N-Boc Protected Amino Alcohol
This protocol derivatizes the tertiary alcohol after the amine has been protected, showcasing a sequential modification strategy.
Reagent and Condition Optimization Table:
| Silylating Agent | Base | Solvent | Temperature | Reactivity/Notes |
| TMSCl | Triethylamine | DCM | 0 °C to RT | Low stability, may cleave during chromatography. Good for temporary protection. |
| TBDMSCl | Imidazole | DMF | RT to 40 °C | Recommended starting point. Forms a robust ether stable to most conditions except acid and fluoride. Imidazole catalyzes the reaction. |
| TIPSCl | Imidazole, DMAP | DMF | 40 °C to 60 °C | Very bulky protecting group. Requires more forcing conditions and DMAP catalysis. Provides excellent steric protection and stability. |
Step-by-Step Methodology (using TBDMSCl):
-
Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M). Add imidazole (2.0 eq) and a catalytic amount of DMAP (0.05 eq).
-
Reaction: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion. Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS over 4-24 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash thoroughly with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the fully protected product.
Part 4: Analytical Characterization
Confirming the identity and purity of your derivatives is critical.
Q6: What are the best analytical methods to characterize my final product?
A combination of techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool.
-
¹H NMR: Look for the appearance of new signals corresponding to the derivative (e.g., the 9 protons of a Boc group at ~1.4 ppm, or the methyls of an acetyl group at ~2.0 ppm). Confirm the disappearance of the starting amine (-NH₂) or alcohol (-OH) proton.
-
¹³C NMR: Observe new signals for the carbonyls of amides/esters or the carbons of new alkyl groups.
-
-
Mass Spectrometry (MS): Essential for confirming the molecular weight. Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak [M+H]⁺.
-
HPLC: Useful for assessing purity. As many derivatives may lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Alternatively, derivatization with a chromophore-containing reagent can enable UV detection.[19][20]
-
Infrared (IR) Spectroscopy: Useful for confirming functional group transformations. Look for the appearance of a strong C=O stretch (~1650-1750 cm⁻¹) after acylation or the disappearance of the O-H stretch (~3300 cm⁻¹) after alcohol derivatization.
By understanding the unique reactivity of this compound and employing the strategic approaches outlined in this guide, researchers can effectively overcome the challenges associated with its derivatization.
References
Sources
- 1. 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol,(CAS# 315248-94-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. scbt.com [scbt.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 4-(1-AMINO-2-METHYL-PROPYL)-HEPTA-1,6-DIEN-4-OL CAS#: 315248-94-3 [m.chemicalbook.com]
- 5. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 16. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Welcome to the technical support guide for the chiral resolution of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and process development professionals. As Senior Application Scientists, we have designed this guide to explain not just the how, but the why behind each experimental step.
Overview and Key Scientific Challenges
The structure of this compound presents a unique and significant challenge in chiral separation. The molecule contains two key functional groups: a basic primary amine and a sterically hindered tertiary alcohol. The chiral center is the quaternary carbon atom bonded to the hydroxyl group.
-
The Amino Group: This is an advantageous functional handle. Its basic nature allows for the formation of diastereomeric salts with a wide variety of commercially available chiral acids, making diastereomeric crystallization a primary strategy.
-
The Tertiary Alcohol: This feature is the core challenge. The bulky groups surrounding the chiral center make it a poor substrate for many enzymes, which often struggle to accommodate sterically demanding tertiary alcohols in their active sites.[1][2][3] This steric hindrance also complicates direct chromatographic separations, requiring highly selective chiral stationary phases.
This guide will help you navigate these challenges to develop a robust and efficient resolution method.
Initial Strategy Selection
Choosing the right starting point is critical to saving time and resources. The following decision tree outlines a logical approach based on the molecule's characteristics and typical laboratory capabilities.
Caption: Initial strategy selection for resolving the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for resolving this compound?
Given the presence of a basic amine, the most common and scalable method is diastereomeric salt crystallization .[4][5][6] This involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts, which can then be separated based on differences in solubility. For analytical and smaller-scale preparative work, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[7][8][9]
Q2: Why is enzymatic resolution considered so challenging for this specific molecule?
The primary reason is the steric hindrance around the tertiary alcohol. Most commercially available lipases and esterases, commonly used for kinetic resolutions, show low activity and poor enantioselectivity for tertiary alcohols because the bulky substrate cannot easily access the enzyme's active site.[1][2][3] While not impossible, success often requires screening specialized enzymes or modifying the substrate (e.g., by first creating an ester).[1][10]
Q3: I need enantiomerically pure material. Should I pursue resolution or asymmetric synthesis?
This is a classic "buy vs. build" decision.
-
Resolution starts with the cheaper racemic material but has a theoretical maximum yield of 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled). It is often faster to develop a resolution method for initial studies.
-
Asymmetric Synthesis aims to create only the desired enantiomer from the start, offering a theoretical 100% yield. However, developing a novel asymmetric synthesis can be a long and resource-intensive research project. For drug development, resolution is often used to obtain initial material for biological testing while a more efficient asymmetric synthesis is developed in parallel.
Q4: How can I accurately determine the enantiomeric excess (ee) of my resolved sample?
The gold standard is chiral HPLC or SFC . You must first develop an analytical method that can baseline-separate the two enantiomers of your starting material. This method is then used to analyze the composition of your resolved products. Derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR or achiral chromatography is another option, but direct chiral chromatography is generally preferred for its accuracy and simplicity.[11]
Troubleshooting Guide 1: Diastereomeric Salt Crystallization
This classical method leverages the basic amine to form salts with a chiral acid. The resulting diastereomers have different physical properties and can be separated by fractional crystallization.[5][6]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Q: I've mixed my racemic amine and a chiral acid, but nothing crystallizes. What should I do?
A: This is a common issue related to solubility. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.
-
Causality: For crystallization to occur, the solution must be supersaturated with respect to one diastereomer while the other remains dissolved. If the salts are too soluble, nothing will crystallize. If both are poorly soluble, they may precipitate together as an oil or an amorphous solid with low diastereomeric excess (de).
-
Troubleshooting Steps:
-
Solvent Polarity: Start with a solvent in which the salts have moderate solubility. If they are too soluble in a polar solvent like methanol, try a less polar one like isopropanol or acetone. Conversely, if they crash out immediately, try a more polar solvent.
-
Solvent Mixtures: Use binary or ternary solvent systems. A good technique is to dissolve the salt mixture in a minimal amount of a polar "solving" solvent (e.g., methanol) and then slowly add a less polar "crystallizing" or "anti-solvent" (e.g., methyl tert-butyl ether (MTBE) or heptane) until turbidity appears. Then, heat to redissolve and cool slowly.[12]
-
Concentration: Ensure your solution is sufficiently concentrated. Try slowly evaporating the solvent at room temperature.
-
Cooling Rate: Slow cooling is crucial. A rapid crash-cooling in an ice bath often leads to poor selectivity. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator (4 °C), and finally a freezer (-20 °C) over 24-48 hours.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal (a "seed") to the supersaturated solution to initiate crystallization.
-
Q: My crystals have formed, but the diastereomeric excess (de) is very low. How can I improve it?
A: Low 'de' indicates that the two diastereomeric salts have similar solubilities under your current conditions.
-
Causality: The purity of the crystallized salt is a direct function of the solubility difference between the two diastereomers. A larger difference allows the less soluble salt to crystallize while the more soluble one remains in the mother liquor.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective tool. Dissolve the filtered crystals in a fresh solvent system and repeat the crystallization process. Each recrystallization step should enrich the less soluble diastereomer, increasing the 'de'.
-
Solvent Screening: The solubility difference is highly dependent on the solvent. A systematic screen is essential. A solvent that provides a large solubility difference is key to a successful one-crop resolution.[12]
-
Change the Chiral Acid: The shape and structure of the chiral resolving agent dramatically affect the crystal packing and solubility of the resulting salts. If one acid gives poor results, screen others. A small change can lead to a large difference in selectivity.
-
Protocol: Screening Chiral Resolving Agents and Solvents
-
Preparation: In separate vials, dissolve 0.1 mmol of your racemic amino alcohol in 1 mL of a test solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Acid Addition: To each vial, add 0.1 mmol (1.0 equivalent) of a different chiral acid from the screening table below.
-
Observation (Room Temp): Observe the vials. Note any that form an immediate precipitate.
-
Heating/Cooling Cycle: Gently heat the vials that did not precipitate to 40-50 °C to ensure salt formation. Allow them to cool slowly to room temperature. If no crystals form, place them at 4 °C overnight.
-
Analysis: If crystals form, filter a small amount, wash with cold solvent, and liberate the free amine by dissolving in dilute NaOH and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (ee) of the liberated amine using your chiral HPLC/SFC method.
-
Optimization: The combination of acid and solvent that gives the highest 'ee' in the crystalline solid is your lead condition for scale-up and optimization.
| Chiral Resolving Agent | Type | Commonly Used For |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid | General purpose, widely available.[4][5] |
| (+)- or (-)-O,O'-Dibenzoyltartaric acid | Dicarboxylic Acid Derivative | Often provides better resolution for bulky amines. |
| (+)- or (-)-O,O'-Di-p-toluoyltartaric acid | Dicarboxylic Acid Derivative | Another bulky derivative, good for screening.[5] |
| (R)- or (S)-Mandelic Acid | α-Hydroxy Acid | Effective for many amines.[4] |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, forms stable salts.[4][5] |
Troubleshooting Guide 2: Chiral Chromatography (HPLC / SFC)
This is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7][13]
Q: How do I select the right Chiral Stationary Phase (CSP) for my amino alcohol?
A: CSP selection is the most critical parameter. While there are no absolute rules, some guidelines can significantly increase your chances of success.
-
Causality: Separation occurs because one enantiomer forms a more stable, transient diastereomeric complex with the chiral selector on the stationary phase, causing it to be retained longer on the column. The types of interactions (hydrogen bonding, π-π stacking, steric hindrance) depend on the structures of both the analyte and the CSP.
-
Recommended CSPs for Screening:
-
Polysaccharide-Based (Cellulose or Amylose derivatives): These are the most versatile and successful CSPs for a broad range of compounds, including amino alcohols.[5] Columns like Chiralcel® OD, AD, and Chiralpak® IA, IB, IC are excellent starting points.
-
Crown Ether-Based: Specifically designed for primary amines. CSPs like ChiroSil® RCA(+) and SCA(-) are excellent for separating amino acids and amino alcohols.[13][14]
-
Ligand Exchange: These columns are suitable for analytes that can form complexes with metal ions, like amino alcohols.[15][16]
-
| CSP Type | Common Trade Names | Typical Mobile Phase | Primary Interaction Mechanism |
| Polysaccharide (Coated/Immobilized) | Chiralcel® OD, AD; Chiralpak® IA, IB, IC | Normal Phase: Hexane/IPA, Hexane/EtOH | Hydrogen bonding, dipole-dipole, steric inclusion |
| Crown Ether | ChiroSil® SCA(-), RCA(+) | Polar Organic: MeOH/ACN + Acidic/Basic additive | Host-guest complexation with the primary amine |
| Ligand Exchange | SUMICHIRAL OA-5000 | Aqueous buffer with Cu²⁺ | Diastereomeric metal complex formation |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, ULMO | Normal Phase: Hexane/IPA | π-π interactions, hydrogen bonding, dipole-dipole |
Q: I'm seeing poor resolution (Rs < 1.5) or bad peak shape. What can I do?
A: This is an optimization problem related to the mobile phase composition and analytical conditions.
-
Causality: Resolution is a function of selectivity (α), efficiency (N), and retention (k'). Poor peak shape is often caused by secondary interactions or improper mobile phase modifiers.
-
Troubleshooting Steps:
-
Mobile Phase Composition: For polysaccharide columns in normal phase, vary the ratio of alcohol (e.g., isopropanol or ethanol) in hexane. A lower percentage of alcohol generally increases retention and can improve resolution, but may broaden peaks.
-
Additives/Modifiers: The amino group can cause peak tailing on silica-based CSPs. Add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (0.1%) to the mobile phase to block active sites on the silica surface. For SFC, a common modifier is methanol with an additive.[14][]
-
Flow Rate: Lowering the flow rate can increase the column's efficiency (more theoretical plates) and improve resolution, at the cost of longer run times.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the column at a lower temperature (e.g., 15-25 °C) as this can sometimes enhance the stability difference between the diastereomeric complexes, improving separation.
-
Q: Should I use HPLC or SFC?
A: Both are excellent techniques. SFC is often considered a "greener" and faster alternative.[8][9]
-
HPLC: Robust, widely available, and a vast library of applications exists.
-
SFC: Uses supercritical CO₂ as the main mobile phase, which is cheaper and less toxic than organic solvents. The low viscosity of the mobile phase allows for much higher flow rates and faster separations without losing efficiency. It is particularly well-suited for preparative-scale purification.[]
Troubleshooting Guide 3: Enzymatic Kinetic Resolution
In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted starting material from the newly formed product.
Caption: Principle of separating enantiomers via enzymatic kinetic resolution.
Q: I screened several common lipases (e.g., CAL-B, PPL), but see no reaction with my tertiary amino alcohol. Why?
A: As stated, this is the expected outcome due to the high steric hindrance of a tertiary alcohol. Most common hydrolases cannot accept such bulky substrates.[1][2]
-
Causality: The active site of an enzyme like Candida antarctica Lipase B (CAL-B) is a catalytic triad within a binding pocket. A tertiary alcohol and its corresponding acylated transition state are often too large to fit properly, preventing catalysis.
-
Troubleshooting Steps:
-
Substrate Engineering: Instead of resolving the alcohol directly, resolve an ester derivative. Synthesize the racemic acetate or butyrate ester of your amino alcohol. Then, perform an enzyme-catalyzed hydrolysis. Some enzymes that cannot acylate a tertiary alcohol can hydrolyze its ester. This is a crucial first step.[1]
-
Screen Different Enzymes: While many lipases fail, some esterases or lipases with different active site geometries might show activity. A broader screening of biocatalysts is necessary.
-
Medium Engineering: Autohydrolysis of the ester can be a problem. Adding a co-solvent like DMSO (e.g., 20% v/v) can sometimes suppress this non-enzymatic reaction and improve the observed enantioselectivity.[1]
-
Q: I have found an enzyme that shows some activity, but the enantioselectivity (E-value) is very low (E < 10). How can I improve it?
A: A low E-value means the enzyme is not discriminating well between the two enantiomers. Improving it is key to a viable process.
-
Causality: The E-value is a measure of the ratio of the reaction rates for the two enantiomers (E = k_fast / k_slow). It is highly sensitive to the reaction environment and the nature of the acyl group.
-
Troubleshooting Steps:
-
Change the Acyl Group: The size and electronics of the acyl group are critical. In an acylation reaction, switch from a small acyl donor (like vinyl acetate) to a larger one (like vinyl butyrate or vinyl valerate). The increased steric bulk can amplify the stereochemical differences between the two enantiomers, leading to better recognition by the enzyme.[18]
-
Solvent Choice: The reaction solvent can drastically alter enzyme conformation and selectivity. Screen a range of non-polar organic solvents like heptane, isooctane, and MTBE.[18]
-
Temperature: Lowering the reaction temperature (e.g., from 30 °C to 15 °C) often increases enantioselectivity, as the discrimination is thermodynamically controlled. The trade-off is a significantly slower reaction rate.
-
| Enzyme | Source Organism | Notes |
| Lipase A from Candida antarctica (CAL-A) | Candida antarctica | Has shown some success in resolving tertiary alcohols where other lipases fail.[3][18] |
| Lipase from Pseudomonas cepacia (PSL) | Burkholderia cepacia | Widely used, worth screening especially for hydrolysis of esters.[10] |
| Esterase from Bacillus subtilis (BS2) | Bacillus subtilis | Wild-type has low activity, but protein engineering of this enzyme has yielded mutants with excellent enantioselectivity for tertiary alcohols.[1] |
References
-
Reetz, M. T., S. S. Raj, et al. (2007). "Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis." Protein Engineering, Design and Selection 20(3): 133-140. [Link]
-
de Souza, J. S. N., O. A. C. Antunes, et al. (2021). "Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol." Journal of the Brazilian Chemical Society 32: 1257-1265. [Link]
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Unchained Labs. "Identifying a diastereomeric salt for a challenging chiral resolution." Application Note. [Link]
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Phenomenex. "Chiral HPLC Column." Product Information. [Link]
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Columnex LLC. "Chiral HPLC and SFC Columns." Product Catalog. [Link]
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Qayed, W. S., et al. (2015). "Lipases-catalyzed enantioselective kinetic resolution of alcohols: A review." Journal of Chemical and Pharmaceutical Research 7(5): 311-322. [Link]
-
Sumika Chemical Analysis Service. "Chiral Columns for enantiomer separation by HPLC." Product Brochure. [Link]
-
Parmar, A., et al. (2019). "Enzymatic synthesis of enantiopure alcohols: current state and perspectives." Catalysis Science & Technology 9(1): 17-39. [Link]
-
Zhang, W., et al. (2020). "Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution." CCS Chemistry 2: 127-138. [Link]
-
Wikipedia. "Chiral resolution." Encyclopedia Article. [Link]
-
Roesner, S., et al. (2016). "One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation." Organic Letters 18(21): 5564-5567. [Link]
-
Yamanaka, T., et al. (2015). "Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid." Journal of the American Chemical Society 137(3): 1048-1051. [Link]
-
ResearchGate. "Kinetic resolution of racemic 1,2‐amino alcohols." Publication Collection. [Link]
-
Gensh, K. V., et al. (2019). "Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (Review)." Russian Journal of Physical Chemistry B 13: 1095-1102. [Link]
-
Kwan, M. H. T. (2018). "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." PhD Thesis, University of Leeds. [Link]
-
Phenomenex. "Chiral HPLC Separations." Guidebook. [Link]
-
Chemistry LibreTexts. (2023). "5.8: Racemic Mixtures and the Resolution of Enantiomers." Online Textbook. [Link]
-
Karu, S. K., et al. (2023). "Enantioselective synthesis strategies to prepare chiral tertiary alcohols." Chemistry – A European Journal. [Link]
-
Wenzel, T. J. (2021). "Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes." Chemical Science 12: 8148-8157. [Link]
-
Wikipedia. "Kinetic resolution." Encyclopedia Article. [Link]
-
Lee, W., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji 65(4): 245-253. [Link]
-
Sci-Hub. "Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid." Journal of the American Chemical Society (2015). [Link]
-
Piras, L., et al. (2020). "Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatography." Chirality 32(5): 733-743. [Link]
-
Song, J., et al. (2022). "Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation." Organic Letters 24(13): 2429-2434. [Link]
-
Haginaka, J., et al. (2022). "Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry." Journal of Chromatography A 1677: 463318. [Link]
-
Ferreira, H., et al. (2020). "Enantiomers and Their Resolution." Encyclopedia 1(1): 1-18. [Link]
-
Gozel, P., et al. (1987). "Electrokinetic Resolution of Amino Acid Enantiomers with Copper(II)-Aspartame Support Electrolyte." Analytical Chemistry 59(1): 44-49. [Link]
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- 11. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
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Technical Support Center: A Guide to the Stability of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Here is the technical support guide for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 315248-94-3).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability profile of this molecule, particularly under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
The unique structure of this molecule, featuring a tertiary allylic dienol and a primary amine, presents specific stability challenges that must be carefully managed. This guide offers FAQs, troubleshooting protocols, and validated experimental designs to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The principal stability concern is its significant lability under acidic conditions. The molecule's structure contains a tertiary allylic alcohol, a functional group highly susceptible to acid-catalyzed dehydration.[4] This reaction proceeds rapidly because it forms a resonance-stabilized tertiary allylic carbocation, which is a low-energy intermediate.[5][6] In contrast, the molecule demonstrates considerably greater stability in neutral to moderately basic aqueous solutions, where the primary degradation pathways are much slower. The primary amine group is basic and will be protonated under acidic conditions, which influences solubility but does not inherently protect the vulnerable alcohol group.[7][8]
Q2: What is the predicted degradation pathway under acidic conditions?
Under acidic conditions, the degradation is initiated by the protonation of the tertiary hydroxyl group, converting it into an excellent leaving group (water). The subsequent loss of water generates a highly stable tertiary allylic carbocation. This carbocation is stabilized by resonance, delocalizing the positive charge across the dienyl system. The final and rapid step is the elimination of a proton from an adjacent carbon, leading to the formation of a conjugated triene system. This entire process is often irreversible and can occur even under mildly acidic conditions.
Caption: Acid-catalyzed degradation of the tertiary allylic alcohol.
Q3: My solution of the compound turned yellow after adding acid. What happened?
The development of a yellow color is a strong visual indicator of degradation. The predicted degradation product is a conjugated triene. Extended conjugated systems absorb light at longer wavelengths, and as the conjugation increases, the absorption maximum (λ_max) shifts into the visible spectrum, a phenomenon known as a bathochromic shift. The appearance of color suggests the formation of these highly conjugated degradants.
Q4: How can I minimize degradation during experiments requiring an acidic pH?
While complete avoidance of degradation may be challenging, it can be significantly minimized by controlling the experimental conditions:
-
Temperature: Perform all steps at low temperatures (0 to 5 °C). The rate of the dehydration reaction is highly temperature-dependent.
-
Acid Concentration: Use the mildest acid and the lowest concentration possible. A buffered acidic solution is preferable to a strong acid.
-
Exposure Time: Minimize the time the compound is in contact with the acidic medium. Quench the reaction or neutralize the solution as quickly as possible.
-
Inert Atmosphere: While the primary degradation is dehydration, the dienyl system can be susceptible to oxidation, which can be exacerbated by acid. Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: Is the compound stable under basic conditions?
Yes, the compound is generally stable under mild to moderate basic conditions (pH 7.5 - 10). The tertiary alcohol is not acidic enough to be deprotonated by common aqueous bases, and the primary amine is unreactive. However, exposure to strong bases (e.g., >1M NaOH) combined with high temperatures for extended periods should be avoided, as this could promote slower, alternative degradation pathways or oxidative processes.
Q6: What are the recommended storage conditions for this compound and its solutions?
-
Solid Form: Store the solid material at -20°C, protected from light and moisture.
-
Solutions: Prepare solutions in a neutral or slightly basic buffer (pH 7.0 - 8.0). For short-term storage (1-2 days), keep solutions at 2-8°C. For long-term storage, aliquot solutions into tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Experimental & Analytical Issues
This section addresses specific problems you may encounter during your work.
Problem: I see multiple new peaks in my HPLC/LC-MS analysis after an acidic workup.
-
Probable Cause: This is the expected outcome of acid-catalyzed degradation. The main peak is likely the conjugated triene, but other minor peaks could be isomers of this product or result from subsequent reactions or rearrangements.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peaks. The primary degradation product should have a mass corresponding to the loss of water (M-18).
-
Perform a Forced Degradation Study: Follow the protocol provided below (Protocol 1) to systematically generate and identify the degradation products. This will create a reference profile for your degradants.[9][10]
-
Optimize Your Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can fully resolve the parent compound from all major and minor degradation products. Refer to Protocol 2 for guidance.[11][12]
-
Problem: I am getting poor recovery of my compound following a procedure involving an acidic step.
-
Probable Cause: Significant degradation is occurring, leading to a loss of the parent compound.
-
Troubleshooting Steps:
-
Modify Your Protocol: Immediately implement the strategies from FAQ Q4 (reduce temperature, time, and acid concentration).
-
Alter Extraction Strategy: If performing a liquid-liquid extraction, avoid washing the organic layer with an acidic aqueous solution. Instead, consider an initial extraction with a basic aqueous solution (e.g., dilute NaHCO3) to remove acidic impurities while keeping your compound in the organic phase.
-
Quantify Degradation: Use your stability-indicating HPLC method to analyze a sample before and after the acidic step to quantify the percentage of degradation. This will help you assess if your procedural changes are effective.
-
Caption: Troubleshooting decision tree for unexpected analytical results.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying degradation pathways and developing stability-indicating analytical methods.[13][14]
-
Objective: To intentionally degrade the compound under controlled acidic and basic conditions to generate and identify potential degradation products.
-
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, dilute to volume with a 50:50 mixture of water and organic solvent.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, dilute to volume with a 50:50 mixture of water and organic solvent.
-
Neutral Control: Add 1 mL of water, dilute to volume with a 50:50 mixture of water and organic solvent.
-
-
Incubation:
-
Place all flasks in a controlled temperature bath at 60°C.
-
For the acid hydrolysis sample, it is recommended to also run a parallel experiment at room temperature due to the compound's high sensitivity.
-
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by HPLC-PDA-MS. Aim for 10-20% degradation of the parent compound to ensure sufficient formation of degradants without overly complex profiles.[9]
-
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop a validated HPLC method capable of separating the parent compound from all process impurities and degradation products.[15][16]
-
Methodology:
-
Sample Pool: Combine aliquots from the forced degradation study (Protocol 1) that show a moderate level of degradation (10-20%) to create a single "degradation mixture" sample.
-
Column Screening:
-
Start with a standard C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Also screen columns with different selectivities, such as a Phenyl-Hexyl or a polar-embedded phase, which may offer better resolution for the parent compound and its more polar/nonpolar degradants.
-
-
Mobile Phase Optimization:
-
Aqueous (A): 0.1% Formic Acid in Water or 10 mM Ammonium Formate (pH ~3).
-
Organic (B): Acetonitrile or Methanol.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes). Analyze the degradation mixture.
-
-
Method Refinement:
-
Based on the scouting run, adjust the gradient slope to improve the resolution between the parent peak and the newly formed degradant peaks.
-
Use a Photodiode Array (PDA) detector to check for peak purity. The UV spectrum should be consistent across the entire peak.
-
Confirm the identity of peaks using the coupled mass spectrometer.
-
-
Validation: Once a suitable method is established, it must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16]
-
Caption: Experimental workflow for a forced degradation study.
Data Summary: Illustrative Forced Degradation Results
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile.
| Stress Condition | Time (hours) | % Parent Remaining | % Degradant A (Triene) | Observations |
| 0.1 M HCl @ 25°C | 4 | 75.2% | 22.1% | Solution turned pale yellow. |
| 0.1 M HCl @ 60°C | 1 | < 5% | > 90% | Rapid degradation, intense yellow color. |
| Water @ 60°C | 24 | 99.5% | Not Detected | No significant degradation. |
| 0.1 M NaOH @ 60°C | 24 | 98.9% | Not Detected | No significant degradation. |
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Octa-3,5-diene-2,7-dione.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (n.d.). Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO | Request PDF.
- ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Acid-Catalyzed Solvolysis of Allylic Ethers and Alcohols. Competing Elimination and Substitution via a Thermodynamically “Stable” Carbocation. Journal of the American Chemical Society.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Chemistry Stack Exchange. (2017). organic chemistry - why is tertiary carbocation more stable than primary allylic carbocation?.
- MedCrave. (2016). Forced Degradation Studies.
- SLT. (n.d.). Why Allylic Alcohol Is Stable.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Santa Cruz Biotechnology. (n.d.). 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3.
- NCERT. (n.d.). Alcohols, Phenols and Ethers.
- OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
- Santa Cruz Biotechnology. (n.d.). 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3.
- LibreTexts. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry.
- Waters. (n.d.). Developing Analytical Chromatographic Methods for Pharmaceutical Stability Investigations.
- Chemistry Steps. (n.d.). Basicity of Amines.
- Ashdin Publishing. (2023). Review Article: Analytical Method Development and Validation.
- Arctom Scientific. (n.d.). CAS NO. 315248-94-3 | this compound.
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- 7. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 16. ashdin.com [ashdin.com]
troubleshooting guide for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol reactions
A Guide for Synthetic & Medicinal Chemists
Welcome to the technical support center for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. This guide provides in-depth troubleshooting for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique reactivity of this trifunctional molecule.
Introduction to the Molecule's Reactivity
This compound is a chiral amino alcohol featuring three key functional groups: a primary amine, a tertiary allylic alcohol, and two terminal vinyl groups. This combination allows for a rich variety of chemical transformations but also presents specific challenges due to competing reaction pathways. The tertiary allylic alcohol is particularly susceptible to acid-catalyzed carbocation formation, leading to potential rearrangements or elimination. The nucleophilic primary amine can engage in intramolecular reactions or interfere with reagents targeting other parts of the molecule. This guide will address the most common issues encountered during its use.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Low Yield in Amine Acylation - Competing Intramolecular Cyclization
Question: I am attempting to acylate the primary amine of this compound with an acid chloride (e.g., acetyl chloride) in the presence of a base like triethylamine, but I am observing very low yields of my desired amide. My main byproduct appears to be a cyclic ether. What is happening and how can I prevent it?
Answer:
This is a classic case of a competing intramolecular reaction. The issue arises from the proximity of the nucleophilic primary amine and the tertiary hydroxyl group. Under your reaction conditions, two pathways are likely competing:
-
Desired Pathway (Intermolecular Acylation): The primary amine attacks the acylating agent to form the amide.
-
Side Reaction (Intramolecular O-Alkylation/Cyclization): A portion of the amine may be acylated, but the more likely scenario involves the hydroxyl group. More critically, if any acidic conditions are generated (e.g., from HCl byproduct if the base is not efficient), the tertiary allylic alcohol can be protonated and leave as a water molecule. This forms a stabilized tertiary allylic carbocation. The primary amine, being an excellent internal nucleophile, can then attack this carbocation, leading to the formation of a cyclic amine (a substituted azepane ring), which is often a rapid and thermodynamically favored process. An alternative, though less common in this specific case, is the O-acylation followed by an intramolecular rearrangement.
Troubleshooting Protocol:
-
Protect the Hydroxyl Group: The most robust solution is to protect the tertiary alcohol before attempting the amidation. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an ideal choice. It is stable to the basic conditions of the acylation and can be easily removed later with a fluoride source (e.g., TBAF) or acid.
-
Optimize Reaction Conditions (If Protection is Not an Option):
-
Low Temperature: Perform the reaction at 0 °C or even -20 °C. This will slow down the rate of the competing intramolecular cyclization more than the desired acylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine. DIPEA is an excellent scavenger for HCl without promoting other side reactions.
-
Slow Addition: Add the acylating agent (acid chloride or anhydride) dropwise to the solution of the amine and base at low temperature. This keeps the concentration of the electrophile low at all times, favoring the intermolecular reaction.
-
Experimental Workflow: TBS Protection of Tertiary Alcohol
Technical Support Center: Synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol (CAS 315248-94-3).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable tertiary amino alcohol intermediate.[4] Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.
The synthesis of this molecule, a chiral tertiary alcohol, is most commonly achieved via a nucleophilic addition of two allyl groups to a ketone precursor derived from the amino acid L-valine. This is typically accomplished using an organometallic approach, such as a Grignard or Barbier reaction. While conceptually straightforward, this pathway is prone to several side reactions and purification difficulties that can compromise yield and purity. This guide addresses the most frequent issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Starting Material & Reagent-Related Impurities
Q1: My reaction is incomplete, and I'm recovering a significant amount of my starting ketone (1-amino-3-methylbutan-2-one). What are the likely causes?
A1: This is a very common issue and typically points to three primary causes related to the organometallic reagent:
-
Reagent Quenching: Grignard reagents are extremely sensitive to moisture and acidic protons.[5] The free primary amine on your starting material has acidic protons (pKa ~35-40 for the N-H bond) that will be deprotonated by the Grignard reagent. Therefore, you must use at least one extra equivalent of the allylmagnesium halide to account for this deprotonation. Any adventitious water in the solvent or on the glassware will also consume the reagent.
-
Inefficient Reagent Formation: If preparing the Grignard reagent separately, the magnesium metal may not have been sufficiently activated, leading to a lower-than-expected concentration of the active reagent. In a Barbier-type reaction, where the organometallic is generated in situ, metal activation (e.g., with iodine or 1,2-dibromoethane) is equally critical.[6]
-
Enolization of the Ketone: The starting ketone has acidic α-protons. The highly basic Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate is unreactive toward further nucleophilic attack and will revert to the starting ketone upon aqueous workup, thus lowering your yield. Using less basic Barbier-conditions with metals like zinc or indium can sometimes mitigate this side reaction.[7]
Q2: I've detected 1,5-hexadiene in my crude product via GC-MS. Where did this come from, and how can I prevent it?
A2: The presence of 1,5-hexadiene is a definitive sign of Wurtz-type coupling . This occurs when the organometallic species (e.g., allylmagnesium bromide) reacts with unreacted allyl bromide in the solution.
Mechanism of Formation: 2 CH₂=CHCH₂MgBr → CH₂=CHCH₂-CH₂CH=CH₂ + MgBr₂ or CH₂=CHCH₂MgBr + CH₂=CHCH₂Br → CH₂=CHCH₂-CH₂CH=CH₂ + MgBr₂
Troubleshooting Steps:
-
Slow Addition: If you are adding the allyl bromide to the metal and ketone simultaneously (Barbier conditions), ensure the addition is slow enough that the generated organometallic reacts with the ketone before it can couple with another molecule of allyl bromide.[8][9]
-
Maintain Dilution: Running the reaction at a lower concentration can disfavor the bimolecular coupling reaction.
-
Control Temperature: Keeping the reaction temperature low (e.g., 0 °C or below) can help control the rate of both the desired reaction and the undesired coupling.
Section 2: Process-Related (Side-Reaction) Impurities
Q3: My LC-MS analysis shows a peak with a mass of [M+40]+ relative to my product. What is this impurity?
A3: A mass increase of 40 amu almost certainly corresponds to N-allylation , where an allyl group has been added to the primary amine of your product, forming a secondary amine. A further addition leading to a tertiary amine ([M+80]+) is also possible.
This occurs because the primary amine of the product is nucleophilic and can compete with the ketone for reaction with the electrophilic allylating agent (allyl bromide) or an organometallic intermediate. This is particularly problematic in Barbier reactions where the alkyl halide is present throughout the reaction.[10]
Mitigation Strategies:
-
Protecting Groups: The most robust solution is to protect the primary amine before the addition reaction (e.g., as a Boc or Cbz carbamate) and deprotect it in a final step.
-
Reaction Order: In a Grignard reaction, forming the reagent separately and adding it to the ketone minimizes the concentration of free allyl bromide, reducing the chance for N-alkylation.
-
Stoichiometry Control: Using the minimum necessary excess of the allylating reagent can help reduce this side product.
Q4: My TLC shows a new, less polar spot that is not the starting material or the desired product. What could it be?
A4: A less polar spot could be the dehydration product . Tertiary alcohols, especially those with adjacent protons, can undergo elimination of water under acidic or sometimes thermal conditions to form an alkene. During an acidic workup (e.g., with NH₄Cl or dilute HCl), the tertiary hydroxyl group can be protonated, forming a good leaving group (water) and generating a tertiary carbocation, which can then lose a proton to form a mixture of alkenes.
Preventative Measures:
-
Careful Workup: Use a buffered or weakly acidic workup (e.g., saturated aqueous NH₄Cl) and avoid strong acids. Keep the temperature low during the quench and extraction.
-
Avoid High Temperatures: Do not use high temperatures during solvent evaporation or purification. If distillation is attempted, it should be done under high vacuum to keep the temperature as low as possible.[11]
Section 3: Purification & Stability Issues
Q5: My compound streaks badly during silica gel chromatography, making separation from impurities impossible. How can I achieve good purification?
A5: The basic primary amine group in your product strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to severe peak tailing and poor separation.[12]
Optimized Chromatography Protocol:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the starting eluent (e.g., 98:2 DCM/MeOH) and add 0.5-1% triethylamine (NEt₃) or ammonium hydroxide. This neutralizes the acidic sites.
-
Choose the Right Solvent System: A gradient of methanol in dichloromethane or ethyl acetate is a good starting point. The added amine base should be maintained in the mobile phase throughout the run.
-
Consider Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina, which is less acidic.[13] Alternatively, reversed-phase (C18) HPLC with a mobile phase containing a buffer or an ion-pairing agent like trifluoroacetic acid (TFA) can be very effective for polar amines.[14]
Q6: How stable is the final product? What are the storage recommendations?
A6: this compound has several potential stability liabilities:
-
Oxidation: The terminal allyl groups can be susceptible to air oxidation over long periods, potentially forming epoxides or other oxidation byproducts. The primary amine can also slowly oxidize.
-
Degradation: As a 1,3-amino alcohol, it may be susceptible to degradation, especially if exposed to heat or non-neutral pH.[15][16]
-
Light Sensitivity: While not specifically documented, many complex organic molecules show some sensitivity to light.
Storage Recommendations:
-
Temperature: Store at low temperatures (-20 °C is ideal) to slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use an amber vial or protect the container from light.
Summary of Potential Impurities
| Impurity Name | Structure/Description | Δ Mass (amu) | Source | Analytical Method |
| 1-Amino-3-methylbutan-2-one | Unreacted Starting Material | -56.09 | Incomplete Reaction | LC-MS, GC-MS |
| 1,5-Hexadiene | CH₂=CH(CH₂)₂CH=CH₂ | -101.18 | Wurtz Coupling | GC-MS |
| N-allyl Product | Secondary amine derivative | +40.07 | N-alkylation Side Reaction | LC-MS |
| Dehydration Product | Alkene from water loss | -18.01 | Acidic workup / Heat | LC-MS, GC-MS |
| Propene | CH₃CH=CH₂ | -141.22 | Quenching of Reagent | Headspace GC-MS |
Visual Workflows & Diagrams
Synthetic Pathway and Impurity Formation
Caption: Key reactions in the synthesis and formation of major impurities.
Troubleshooting Flowchart: Low Product Yield
Caption: A logical guide for troubleshooting low-yield reactions.
References
- BenchChem. (2025).
- Lopez, B. (2018). What is the reaction of Grignard reagent with nitriles? Quora.
- LibreTexts. (2024). 20.7: Chemistry of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- US Patent US4255356A. (1981). Purification of tertiary amines using an adsorbent.
- Sinfoo Biotech. (n.d.). 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.
- Wikipedia. (n.d.). Barbier reaction.
- Google Patents. (n.d.). EP0587221A1 - Tertiary amino alcohol and method of producing the same.
- Molecules. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3.
- ResearchGate. (n.d.). Barbier allylation with allyl bromide 4 and various aldehydes using optimized conditions.
- ResearchGate. (2007).
- Alfa Chemistry. (n.d.). Barbier Reaction.
- Organic Chemistry Portal. (2023).
- Arctom. (n.d.). CAS NO. 315248-94-3 | this compound.
- ChemicalBook. (n.d.). 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.
- Echemi. (n.d.). 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.
- ResearchGate. (2018).
- PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
- ResearchGate. (1995). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
- ResearchGate. (n.d.).
Sources
- 1. 4-(1-amino-2-methyl-propyl)-hepta-1,6-dien-4-ol,(CAS# 315248-94-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. scbt.com [scbt.com]
- 3. arctomsci.com [arctomsci.com]
- 4. EP0587221A1 - Tertiary amino alcohol and method of producing the same - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction: This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. The scale-up of this synthesis presents unique challenges due to the molecule's tertiary alcohol and primary amine functionalities, as well as the potential for side reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during laboratory and pilot-scale production.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent approach, culminating in a key carbon-carbon bond formation step. A plausible and efficient route involves the Barbier-type reaction of an N-protected valine derivative (such as an ester or aldehyde) with an excess of allyl bromide in the presence of a metal like indium or zinc. This is followed by deprotection of the amine.
Troubleshooting Guide: The Barbier Reaction
The Barbier reaction is a critical step in the proposed synthesis. Unlike the Grignard reaction, the Barbier reaction involves the in situ formation of the organometallic reagent, which then reacts with the carbonyl substrate.[1][2] This one-pot approach can be advantageous for scale-up but also presents unique challenges.
Diagram: Barbier Reaction Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in the Barbier reaction.
Question: My Barbier reaction is sluggish and gives low yields. What are the common causes?
Answer:
Several factors can contribute to a sluggish or low-yielding Barbier reaction during scale-up. Here’s a breakdown of potential issues and their solutions:
-
Metal Surface Passivation: The metal (e.g., zinc, indium) surface can become coated with an oxide layer, preventing the reaction with allyl bromide.
-
Troubleshooting: Ensure the metal is activated. This can be achieved by:
-
Mechanical Activation: Vigorous stirring or sonication can help break up the oxide layer.
-
Chemical Activation: Adding a small amount of an activator like iodine (I₂) or trimethylsilyl chloride (TMSCl) can clean the metal surface.
-
-
-
Wurtz-Type Coupling: A common side reaction is the coupling of two allyl bromide molecules to form 1,5-hexadiene. This is often favored at higher concentrations.
-
Troubleshooting:
-
Slow Addition: Add the allyl bromide slowly to the reaction mixture containing the metal and the amino-ester/aldehyde. This keeps the concentration of the organometallic intermediate low.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular Wurtz coupling.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of Wurtz coupling more than the desired Barbier reaction.
-
-
-
Solvent Quality: While Barbier reactions can be more water-tolerant than Grignard reactions, the presence of excessive water or protic impurities in the solvent (e.g., THF, ether) can quench the organometallic intermediate.[1]
-
Troubleshooting: Use anhydrous solvents, especially when working with more reactive metals like magnesium. For scale-up, ensure solvents are appropriately dried and stored under an inert atmosphere.
-
Question: I am observing the formation of significant amounts of 1,5-hexadiene. How can I minimize this side product?
Answer:
The formation of 1,5-hexadiene is a classic example of Wurtz coupling and indicates that the generated allyl-metal species is reacting with another molecule of allyl bromide before it can react with your carbonyl substrate.
-
Key Strategy: Control the Stoichiometry and Addition Rate. The most effective way to minimize this is to maintain a low concentration of allyl bromide in the reaction flask. This is achieved by the slow, subsurface addition of the allyl bromide to a well-agitated slurry of the metal and the N-protected valine derivative.
-
Consider a Continuous Flow Setup: For larger scales, a continuous flow reactor can offer superior control.[3] By pumping the reactants through a packed bed of the metal, the in situ generated organometallic species has a very short residence time to react with the carbonyl compound before it can dimerize.[3]
Troubleshooting Guide: Purification
The final product, this compound, is a polar amino alcohol, which can present significant purification challenges, particularly the removal of unreacted starting materials and polar byproducts.
Question: I am having difficulty purifying the final product by standard silica gel chromatography. The compound streaks badly. What are my options?
Answer:
The basic nature of the primary amine and the polar hydroxyl group in your target molecule leads to strong interactions with the acidic silica gel, causing poor separation and band tailing.[4]
-
Modify the Stationary Phase:
-
Deactivate the Silica: Pre-treating the silica gel with a base can improve chromatography. This can be done by slurrying the silica in a solvent system containing a small amount of a volatile amine, like triethylamine (1-2%), before packing the column.
-
Use Alumina: Basic or neutral alumina can be a better choice of stationary phase for purifying basic compounds.[4]
-
-
Modify the Mobile Phase:
-
Ammonia Additive: Using a mobile phase containing a small percentage of ammonium hydroxide in methanol/DCM can significantly improve peak shape.[4] A typical eluent system might be a gradient of 0-10% (2M NH₃ in MeOH) in dichloromethane.
-
-
Alternative Purification Techniques:
-
Ion-Exchange Chromatography: This technique is well-suited for the purification of amino acids and their derivatives.[5][6] You can use a cation-exchange resin, load your crude product at a low pH (where the amine is protonated), wash away neutral impurities, and then elute your product with a basic solution (e.g., aqueous ammonia).
-
Crystallization/Salt Formation: Attempt to form a salt of your amino alcohol, for instance, by treating the crude product with an acid like HCl in ether or acetic acid. The resulting salt may be crystalline and can be purified by recrystallization, which is a highly scalable method.
-
Diagram: Purification Strategy Decision Flow
Caption: Decision flow for selecting a suitable purification strategy.
Frequently Asked Questions (FAQs)
Q1: What protecting group is recommended for the valine starting material?
A1: A Boc (tert-butyloxycarbonyl) group is a good choice for protecting the amine. It is stable to the weakly basic/nucleophilic conditions of the Barbier reaction and can be readily removed under acidic conditions (e.g., TFA or HCl in an organic solvent) that are unlikely to affect the tertiary alcohol or the allyl groups.
Q2: My reaction seems to stall after a certain percentage of conversion. What could be the issue?
A2: Stalling can be due to several factors during scale-up:
-
Poor Mass Transfer: As the reaction volume increases, inefficient stirring can lead to localized depletion of reactants or accumulation of byproducts. Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller) to maintain a homogeneous mixture.
-
Metal Deactivation: The metal surface can be coated by the magnesium alkoxide product, preventing further reaction. Adding more solvent or increasing agitation might help.
-
Thermal Gradients: In large reactors, "hot spots" can develop, leading to side reactions. Ensure your reactor has adequate temperature control and monitoring.
Q3: Is an inert atmosphere strictly necessary for the Barbier reaction?
A3: While the Barbier reaction is more tolerant to trace amounts of water and air than the Grignard reaction, for reproducibility and high yields, especially during scale-up, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the slow oxidation of the organometallic intermediates and starting materials.
Q4: Can I use a different metal besides indium or zinc?
A4: Other metals like magnesium, tin, or samarium(II) iodide can also be used for Barbier-type reactions.[1][7] However, the choice of metal can affect the reactivity and selectivity of the reaction. Magnesium is more reactive and less tolerant to protic functional groups, while indium is known for its high chemoselectivity and tolerance for water.[8] For your specific substrate, zinc or indium are likely good starting points.
Experimental Protocols
Protocol 1: Boc-Protection of L-Valine Methyl Ester
-
Suspend L-Valine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 5 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected ester.
Protocol 2: Scale-Up of the Barbier Reaction
-
To a jacketed reactor under a nitrogen atmosphere, charge indium powder (2.0 eq) and anhydrous THF (10 mL/g of the ester).
-
Add the Boc-protected valine methyl ester (1.0 eq) to the reactor.
-
Begin vigorous stirring.
-
Slowly add allyl bromide (3.0 eq) via a syringe pump over 2-3 hours, maintaining the internal temperature between 25-30 °C.
-
After the addition is complete, stir the reaction for an additional 4-6 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Data Summary Table
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Reactant | Boc-Val-OMe | Boc-Val-OMe | Ensure consistent purity of starting materials. |
| Metal | Indium powder (2.0 eq) | Indium powder (2.0 eq) | Particle size and surface area can affect reactivity. |
| Solvent Volume | 15 mL THF | 1.5 L THF | Ensure anhydrous conditions. |
| Allyl Bromide Add. | 30 min | 2-3 hours | Slow addition is crucial to control exotherm and minimize side reactions. |
| Temperature | 25 °C | 25-30 °C (monitored) | Use a jacketed reactor for precise temperature control. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure efficient mixing to prevent localized concentration gradients. |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease on scale-up due to mass transfer effects. |
References
-
The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Allylic alcohol synthesis by addition. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]
-
Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PMC - NIH. Available at: [Link]
-
The continuous flow Barbier reaction: An improved environmental alternative to the Grignard reaction? ResearchGate. Available at: [Link]
-
Barbier reaction. Wikipedia. Available at: [Link]
-
Recent Advances and Challenges in Barbier Polymerization. PubMed. Available at: [Link]
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. NIH. Available at: [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. Available at: [Link]
-
Recent Advances and Challenges in Barbier Polymerization. ResearchGate. Available at: [Link]
-
Barbier Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Barbier Reaction. ResearchGate. Available at: [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. Available at: [Link]
-
Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Publishing. Available at: [Link]
-
Separation and Refining of Amino acids. Authoritative Source. Available at: [Link]
-
(PDF) Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]
Sources
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
byproduct formation and mitigation in 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol synthesis
Welcome to the technical support center for the synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common byproducts. As a sterically hindered, tertiary allylic amino-alcohol, this molecule presents unique synthetic challenges. This document provides in-depth, field-proven insights to ensure a successful and high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct approach is a double nucleophilic addition of a vinyl organometallic reagent to a protected α-aminonitrile. Specifically, this involves the reaction of two or more equivalents of vinylmagnesium bromide (a Grignard reagent) with a protected 2-amino-3-methylbutanenitrile. The reaction is followed by an aqueous workup to hydrolyze the intermediate and yield the final tertiary alcohol.
Q2: Why is this synthesis particularly prone to byproduct formation?
The synthesis involves a Grignard reaction with a nitrile, a class of reactions known for specific challenges. The primary issue is that the addition of a Grignard reagent to a nitrile typically stops after a single addition, forming a stable imine anion intermediate.[1][2] Driving a second addition to form the tertiary carbinamine is difficult because the negatively charged intermediate repels further nucleophilic attack.[1][3] Furthermore, the presence of an α-amino group (even when protected) and the allylic nature of the final product introduce additional pathways for side reactions.
Q3: What are the most critical parameters to control during the synthesis?
There are three paramount parameters:
-
Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic sources.[4] All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching of the Grignard reagent. The reaction must be run under an inert atmosphere (e.g., dry argon or nitrogen).[5]
-
Stoichiometry of the Grignard Reagent: A significant excess of the vinyl Grignard reagent is required to overcome the barrier to the second nucleophilic addition. Typically, 2.5 to 4 equivalents are used.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the slow addition of the Grignard reagent to control the initial exothermic reaction, and then gently warmed to drive the reaction to completion.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. A sample of the reaction mixture can be carefully quenched with a saturated ammonium chloride solution, extracted, and spotted on a TLC plate. The disappearance of the starting nitrile and the appearance of a new, more polar spot corresponding to the product indicates progress. Co-spotting with a reference standard of the starting material is essential. For more detailed analysis, quenching a sample and analyzing it by GC-MS can provide information on the relative ratios of starting material, intermediates, and the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable mitigation strategies.
Problem 1: Low or no conversion of the starting nitrile.
-
Question: I've run the reaction for several hours, but TLC analysis shows predominantly unreacted starting material. What went wrong?
-
Probable Causes & Solutions:
-
Inactive Grignard Reagent: The most common culprit is the deactivation of the Grignard reagent by moisture or atmospheric oxygen.
-
Causality: Grignard reagents are potent bases and will react preferentially with any protic source (like water) rather than the nitrile electrophile.[4] A passivating layer of magnesium oxide on the magnesium turnings can also inhibit the formation of the reagent.
-
Mitigation Protocol: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. Use anhydrous grade solvents (e.g., THF, diethyl ether). If preparing the Grignard reagent in situ, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane until a color change or gentle reflux is observed.[5] Use commercially available, titrated Grignard solutions as a reliable alternative.
-
-
Insufficient Temperature/Reaction Time: The reaction may be kinetically slow.
-
Causality: While the initial addition may be fast, the second addition to the imine anion intermediate has a higher activation energy.
-
Solution: After the initial slow addition at 0 °C, allow the reaction to warm to room temperature and then gently heat to reflux (typically in THF, ~65 °C) for several hours to drive the reaction to completion. Monitor by TLC until the starting material is consumed.
-
-
Problem 2: The major isolated product is a ketone, not the desired tertiary alcohol.
-
Question: My reaction worked, but I've isolated 1-(1-amino-2-methylpropyl)-prop-2-en-1-one instead of the target alcohol. Why did the reaction stop after one addition?
-
Causality: This is the classic outcome of a Grignard reaction with a nitrile.[2][6][7] The nucleophilic attack of the first equivalent of vinylmagnesium bromide on the nitrile carbon forms a magnesium salt of a ketimine. This intermediate is stable and often does not react with a second equivalent of the Grignard reagent.[1][3] During aqueous workup, this ketimine is hydrolyzed to the corresponding ketone.
// Nodes Nitrile [label="Protected α-Aminonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard1 [label="+ 1 eq. VinylMgBr", shape=plaintext, fontcolor="#5F6368"]; ImineAnion [label="Intermediate:\nStable Imine Anion", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; Workup [label="Aqueous Workup\n(Hydrolysis)", shape=plaintext, fontcolor="#5F6368"]; Ketone [label="Byproduct:\nVinyl Ketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grignard2 [label="+ 1 eq. VinylMgBr\n(Difficult Step)", shape=plaintext, fontcolor="#5F6368"]; Alkoxide [label="Intermediate:\nMagnesium Alkoxide", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; Product [label="Desired Product:\nTertiary Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Nitrile -> Grignard1 [style=invis]; Grignard1 -> ImineAnion; ImineAnion -> Workup [label=" Pathway 1\n(Undesired)"]; Workup -> Ketone; ImineAnion -> Grignard2 [label=" Pathway 2\n(Desired)"]; Grignard2 -> Alkoxide; Alkoxide -> Product [label=" Aqueous Workup"];
// Invisible edges for alignment {rank=same; Nitrile; Grignard1;} {rank=same; Workup; Grignard2;} } .enddot Caption: Desired vs. Undesired Reaction Pathways.
-
Mitigation Strategies:
-
Increase Grignard Stoichiometry: Use a larger excess of vinylmagnesium bromide (e.g., 3-4 equivalents). The high concentration helps to shift the equilibrium towards the second addition.
-
Elevate Reaction Temperature: After the initial addition, heating the reaction mixture to reflux in THF can provide the necessary energy to overcome the activation barrier for the second addition.
-
Use of Catalysts: While not standard, the addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr, has been reported to facilitate the addition of Grignard reagents to nitriles, particularly for sterically demanding substrates.[6]
-
Problem 3: The reaction stalls, and a significant amount of starting material remains despite using excess Grignard reagent.
-
Question: I used 3 equivalents of a freshly titrated Grignard solution, but the reaction is incomplete. What could be consuming my reagent?
-
Probable Cause & Solution:
-
Deprotonation of an Unprotected Amine: If the α-amino group on the starting nitrile is not protected (i.e., it is a primary or secondary amine), the Grignard reagent will act as a base and deprotonate the N-H bond.
-
Causality: The N-H proton is significantly more acidic than the C-H bonds of the solvent or other reagents, making it the preferred site for reaction with the strongly basic Grignard reagent. This consumes one equivalent of the reagent for every N-H bond, rendering it inactive as a nucleophile.
-
Mitigation Protocol: The amine must be protected prior to the Grignard reaction. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic Grignard conditions and can be readily removed later with mild acid.
-
.dot graph TD { subgraph "Protection Workflow" A[Start: Unprotected α-Aminonitrile] --> B{Protect Amine}; B --> C[Protected α-Aminonitrile]; end subgraph "Grignard Reaction" C --> D{Perform Grignard Reaction}; D --> E[Protected Tertiary Alcohol]; end subgraph "Deprotection" E --> F{Remove Protecting Group}; F --> G[Final Product]; end
} .enddot Caption: Workflow including amine protection/deprotection.
Problem 4: The desired product seems to form but degrades or rearranges during workup and purification.
-
Question: I see a product spot on TLC, but after workup and attempting column chromatography, I get a complex mixture of less polar compounds. What is happening?
-
Probable Cause & Solution:
-
Acid-Catalyzed Rearrangement: Tertiary allylic alcohols are highly susceptible to acid-catalyzed dehydration and rearrangement (e.g., Meyer-Schuster rearrangement or simple carbocation rearrangement).[8]
-
Causality: The use of a strong acid (e.g., HCl, H₂SO₄) during workup can protonate the hydroxyl group, turning it into a good leaving group (water). The resulting tertiary allylic carbocation is stabilized by resonance and can undergo rearrangement or elimination to form more stable conjugated dienes, which are less polar and often colored.
-
Mitigation Protocol:
-
Gentle Workup: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic buffer that effectively hydrolyzes the magnesium alkoxide and any remaining Grignard reagent without causing significant product degradation.
-
Avoid Strong Acids: Do not use strong mineral acids for the workup.
-
Neutralize Silica Gel: For column chromatography, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in the eluent system containing ~1% triethylamine, then packing the column as usual. The triethylamine deactivates the acidic sites on the silica surface, preventing on-column degradation.
-
-
Data Summary and Protocols
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Structure | Probable Cause | Key Analytical Signature (¹H NMR) |
| Vinyl Ketone | R-CO-CH=CH₂ | Incomplete (single) addition | Signals in the vinylic region (δ 5.8-6.5 ppm) coupled to a carbonyl group. |
| Unreacted Nitrile | R-CN | Inactive/insufficient Grignard | Presence of the characteristic α-proton signal of the starting material. |
| 1,3-Butadiene | H₂C=CH-CH=CH₂ | Wurtz coupling of VinylMgBr | Gaseous byproduct; may not be observed in final mixture. |
| Rearranged Diene | (Varies) | Acidic workup/purification | Complex signals in the olefinic region (δ 5.0-7.0 ppm), loss of -OH signal. |
Where R = (1-(Protected-amino)-2-methylpropyl)
Recommended Experimental Protocol
This protocol assumes a starting material of N-Boc-2-amino-3-methylbutanenitrile.
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry all glassware under a flow of inert gas and allow to cool to room temperature.
-
-
Reaction:
-
Dissolve N-Boc-2-amino-3-methylbutanenitrile (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) and add it to the reaction flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Charge the dropping funnel with vinylmagnesium bromide (3.0 eq, e.g., 1.0 M solution in THF).
-
Add the Grignard solution dropwise to the stirred nitrile solution over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a saturated aqueous solution of NH₄Cl and cool it in an ice bath.
-
Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the stirred NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Prepare a silica gel column using a slurry method with an eluent (e.g., Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Load the crude product onto the column and perform flash chromatography to isolate the N-Boc protected tertiary alcohol.
-
-
Deprotection (if required):
-
Dissolve the purified N-Boc protected product in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid (e.g., 4 M HCl in dioxane or trifluoroacetic acid) and stir at room temperature until TLC confirms the removal of the Boc group.
-
Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of the final product.
-
References
-
Organic Chemistry Tutor. Grignard Reaction of Nitriles. [3]
-
Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34. [Link][9]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [1]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [6]
-
LibreTexts Chemistry. Reaction of Nitriles with Grignard Reagents. [2]
-
Al-Mudhaffar, D. M. H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of ChemTech Research, 11(03), 205-217. [10]
-
Wikipedia. Nitrile. [11]
-
Grote, T., et al. (2005). Process for the preparation of gabapentin. US Patent US20050148792A1. [12]
-
BenchChem. Technical Support Center: Grignard Reactions with Nitrile Substrates. [5]
-
JoVE. Nitriles to Ketones: Grignard Reaction. [7]
-
Wikipedia. Grignard reaction. [4]
-
Zheng, H., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 12891–12900. [Link][8]
-
Organic Chemistry Portal. Allylic alcohol synthesis by allylic substitution. [13]
-
Sciencemadness Discussion Board. Ketamine synthesis work. [14]
-
Google Patents. Process for purifying allyl alcohol. [15]
-
Google Patents. New stereoselective methods for the preparation of gabapentin analogs. [16]
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Nitrile - Wikipedia [en.wikipedia.org]
- 12. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 13. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 14. Sciencemadness Discussion Board - Ketamine synthesis work - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
- 16. NO326227B1 - New stereoselective methods for the preparation of gabapentin analogs - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Potential Biological Activities of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Derivatives
Introduction: Unveiling the Therapeutic Potential of a Novel Amino Dienol Scaffold
In the relentless pursuit of novel therapeutic agents, the structural motif of amino alcohols has consistently emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. These compounds are integral to the pharmacophores of numerous clinically significant drugs, owing to the versatile hydrogen bonding and ionic interactions afforded by the hydroxyl and amino functionalities. This guide delves into the prospective biological activities of a specific, yet underexplored, chemical entity: 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol and its derivatives.
While direct experimental data for this compound is not yet prevalent in published literature, its structural features—a tertiary alcohol, a primary amine, and two terminal vinyl groups—suggest a rich potential for diverse biological interactions. By drawing comparisons with structurally related amino alcohols and dienols, this guide aims to provide a predictive framework for researchers and drug development professionals, highlighting potential therapeutic avenues and furnishing the experimental methodologies required for their exploration.
The core structure, this compound, with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.3 g/mol , presents several key features for potential biological activity.[1] The chiral centers inherent in its structure also open avenues for stereoselective interactions with biological targets, a critical consideration in modern drug design.[2][3] This guide will explore the potential antimicrobial, antiviral, and cytotoxic activities of this scaffold, providing a comparative analysis based on established findings for analogous compounds.
Comparative Analysis of Potential Biological Activities
Based on extensive literature precedent for compounds bearing the amino alcohol pharmacophore, we can project several key biological activities for this compound derivatives. The subsequent sections will compare the potential of this scaffold against known compounds in the realms of antimicrobial, antiviral, and cytotoxic activities.
Antimicrobial Activity: A Promising Frontier
Amino alcohols are a well-established class of antimicrobial agents, with numerous studies demonstrating their efficacy against a range of bacterial and fungal pathogens.[4][5][6][7][8] The proposed mechanism often involves disruption of the microbial cell membrane, facilitated by the amphipathic nature of these molecules.
Table 1: Comparative Antimicrobial Activity of Representative Amino Alcohols
| Compound/Analog Class | Target Microorganism | MIC (µg/mL) | Reference |
| Aromatic Amino Alcohols | Staphylococcus epidermidis | 32 | [4] |
| Aryl Acyclic Amino Alcohols | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98-1.95 | [6] |
| N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols | Various Bacteria | Not specified, but showed activity | [7] |
| Robenidine Analog NCL195 | Neisseria meningitidis, Neisseria gonorrhoeae | 32 | [6] |
The presence of a primary amine and a hydroxyl group in the target scaffold suggests the potential for similar membrane-disrupting activity. Modifications of the core structure, such as N-alkylation or the introduction of aromatic moieties, could further enhance this activity, a strategy that has proven effective for other amino alcohol derivatives.[4]
Antiviral Potential: Targeting Lipid-Enveloped Viruses
The antiviral activity of long-chain alcohols and some amino alcohols has been documented, particularly against lipid-containing viruses.[9] The mechanism is thought to involve the disruption of the viral lipid envelope, thereby preventing viral entry into host cells.
The lipophilic character of the heptadienol backbone in our target compound, coupled with the polar amino and hydroxyl groups, could confer a desirable amphipathic profile for interacting with and disrupting viral envelopes. This dual character is a key feature of many antiviral compounds that target the viral membrane.
Table 2: Comparative Antiviral Activity of Alcohols and Amino Alcohol-based Drugs
| Compound/Analog Class | Target Virus | Activity | Reference |
| Long-chain Alcohols (Decanol, Dodecanol) | Herpes Simplex Virus, Bacteriophage phi6 | Inactivation | [9] |
| Lopinavir (Amino alcohol-containing) | HIV | Protease Inhibitor | [10][11] |
| Atazanavir (Amino alcohol-containing) | HIV | Protease Inhibitor | [11] |
Further investigation into the activity of this compound derivatives against a panel of enveloped viruses, such as influenza and herpes simplex virus, is warranted.
Cytotoxic and Anticancer Activity: A Double-Edged Sword
The cytotoxicity of a compound is a critical parameter, representing both a potential therapeutic avenue in oncology and a hurdle in terms of safety for other indications. Numerous amino alcohol derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[2][3][12][13][14][15][16][17][18]
The mechanisms of cytotoxicity for amino alcohols are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.[12][14] The structural similarity of our target compound to enigmol, a synthetic 1-deoxysphingoid base analogue with demonstrated activity against prostate cancer, is particularly noteworthy.[2][3]
Table 3: Comparative Cytotoxic Activity of Amino Alcohol Derivatives and Other Compounds
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Enigmol Diastereoisomers | PC-3, LNCaP (Prostate) | Potent oncolytic activity | [2][3] |
| Sclareolide-Indole Conjugates | K562, MV4-11 (Leukemia) | 0.8 - 5.2 | [12] |
| Flavonol Analogues | 22rν1 (Prostate) | 2.6 - 4.0 | [13] |
| Eugenol-1,3,4-oxadiazole Analogues | MCF-7 (Breast), PC3 (Prostate) | 0.26 - 1.25 | [14] |
| Lupeol Derivatives | HeLa, KB, MCF-7, A-549 | 7.1 - 9.1 | [16] |
The potential for cytotoxicity necessitates careful screening of any new derivatives. However, it also opens the door to the development of novel anticancer agents based on the this compound scaffold.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of novel this compound derivatives, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for the initial screening of these compounds.
Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activity of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is adapted from standard methodologies for assessing antibacterial and antifungal activity.[4][5]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains of interest (e.g., S. aureus, E. coli, C. albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]
Materials:
-
Human cancer cell lines (e.g., HeLa, PC-3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway: Potential Induction of Apoptosis
Should the compounds exhibit cytotoxic activity, a potential mechanism is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: Simplified intrinsic apoptosis pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of new bioactive molecules. Based on a comparative analysis of structurally related amino alcohols and dienols, derivatives of this compound are predicted to exhibit a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.
The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships. Key modifications could include substitution on the amino group, stereoselective synthesis to explore the impact of chirality, and modification of the dienyl side chains. Such studies will be instrumental in unlocking the full therapeutic potential of this novel chemical scaffold.
References
- Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols.
- Unveiling the Antimicrobial Potential of Amino Alcohol Analogs: A Comparative Analysis - Benchchem.
- Amino Alcohols as Potential Antibiotic and Antifungal Leads - ResearchGate.
- Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived.
- Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC - NIH.
- Novel synthesis and biological evaluation of enigmols as therapeutic agents for treating prostate cancer - PubMed.
- Synthesis and Antimycobacterial Activity of Novel Amino Alcohols Containing Central Core of the anti-HIV Drugs Lopinavir and Ritonavir - PubMed.
- Novel Synthesis and Biological Evaluation of Enigmols as Therapeutic Agents for Treating Prostate Cancer - NIH.
- Inactivation of lipid-containing viruses by long-chain alcohols - PubMed.
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives.
- Synthesis and biological evaluation of novel flavonols as potential anti-prostate cancer agents - PubMed.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.
- Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - RSC Publishing.
- Cytotoxic cholesta-1,4-dien-3-one derivatives from soft coral Nephthea sp - PubMed.
- Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PubMed Central.
- 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | CAS 315248-94-3 | SCBT - Santa Cruz Biotechnology.
- Amino Acid and Peptide-Based Antiviral Agents - PubMed.
- Cytotoxic Activity of Some Lupeol Derivatives - PubMed.
- Cytotoxic Activity of Some Lupeol Derivatives - ResearchGate.
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate.
- Biological Activities of Amino Acid Derivatives and their Complexes a Review.
- Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC - NIH.
- Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini | Request PDF - ResearchGate.
- Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed.
- (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate.
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comparing the reactivity of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol with other amino alcohols
A Comparative Guide to the Reactivity of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction: Unpacking Structural Complexity and Predicting Reactivity
In the landscape of drug discovery and materials science, amino alcohols serve as foundational building blocks due to their bifunctional nature.[1][2] The presence of both a nucleophilic amino group and a hydroxyl group allows for a diverse range of chemical transformations, making them invaluable synthons.[2] This guide focuses on a structurally unique, non-commercially available amino alcohol, This compound . Our objective is to provide a predictive comparison of its reactivity profile against a curated set of simpler, well-understood amino alcohols.
The target molecule possesses a rare combination of structural features:
-
A tertiary alcohol , which introduces significant steric hindrance around the hydroxyl group.
-
A primary amine , which is typically a potent nucleophile.
-
A bulky isopropyl group adjacent to the amine, which can modulate the amine's accessibility.
-
Two terminal alkene moieties (a 1,6-diene) , which can influence the molecule's electronic properties and open avenues for unique intramolecular reactions not possible with saturated analogues.
This guide is structured not as a report of completed experiments, but as a forward-looking analysis for researchers. We will dissect the molecule's architecture, propose a logical set of comparator molecules, and detail the experimental protocols necessary to empirically validate the predicted reactivity. The causality behind each experimental choice is explained, providing a self-validating framework for investigation.
Structural Analysis and Selection of Comparator Molecules
To create a meaningful comparison, we must isolate the effects of the target molecule's key features. We have selected a panel of comparator amino alcohols that systematically vary in steric hindrance, amine substitution, and saturation.
Figure 1: Structural comparison of the target molecule and selected comparators.
This selection allows for a systematic evaluation:
-
Ethanolamine: A baseline for a sterically unhindered primary amino alcohol.
-
2-(Methylamino)ethanol: To assess the difference between primary and secondary amine reactivity.
-
tert-Butanolamine: To compare the steric effect of the target's isopropyl group with a tert-butyl group.
-
3-Amino-1-propen-1-ol: To begin to understand the influence of unsaturation.
Comparative Reactivity Probes: Experimental Design
We propose three key reaction classes to probe the differential reactivity: N-Acylation, O-Acylation, and Oxidation. These reactions are fundamental in synthesis and directly test the accessibility and nucleophilicity of the amine and alcohol functional groups.
Figure 2: Proposed experimental workflow for comparing amino alcohol reactivity.
Probe 1: N-Acylation (Amine Nucleophilicity)
N-acylation is a direct measure of the amine's nucleophilic strength and steric accessibility. The greater nucleophilicity of amines compared to alcohols typically ensures high selectivity for N-acylation under basic or neutral conditions.[3][4]
Experimental Protocol: Schotten-Baumann N-Acylation
-
Rationale: The Schotten-Baumann reaction is a robust, widely-used method for acylating amines.[3] The biphasic conditions allow for the use of acyl chlorides, and the base neutralizes the HCl byproduct, driving the reaction forward.
-
Dissolution: Dissolve the amino alcohol (1.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and 2 M aqueous sodium hydroxide (10 mL total).
-
Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.2 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography and characterize by ¹H NMR and Mass Spectrometry to confirm N-acylation and determine the yield.
Predicted Outcome & Discussion: The reaction rate is expected to follow the order: Ethanolamine > 2-(Methylamino)ethanol > 3-Amino-1-propen-1-ol > tert-Butanolamine > Target Molecule . The bulky isopropyl group and the adjacent tertiary alcohol on the target molecule are predicted to significantly hinder the approach of the acylating agent to the primary amine, resulting in a slower reaction rate and potentially lower yield compared to less hindered amines.
Probe 2: Chemoselective O-Acylation (Alcohol Reactivity)
Selective O-acylation in the presence of a more nucleophilic amine is challenging. It can be achieved by protonating the amine under acidic conditions, effectively deactivating it and allowing the hydroxyl group to act as the primary nucleophile.[5]
Experimental Protocol: Acid-Mediated O-Acylation
-
Rationale: By converting the amine to its non-nucleophilic ammonium salt with a strong acid, we can favor acylation at the hydroxyl position.[5]
-
Salt Formation: Dissolve the amino alcohol (1.0 mmol) in trifluoroacetic acid (TFA, 5 mL) at 0 °C.
-
Acylation: Add acetic anhydride (3.0 mmol) dropwise.
-
Reaction: Stir the solution at room temperature for 24 hours.
-
Quenching: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Workup & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by ¹H NMR to determine the N- vs. O-acylation ratio and purify to determine the yield of the O-acylated product.
Figure 3: Simplified mechanism for selective O-acylation under acidic conditions.
Predicted Outcome & Discussion: O-acylation of the target molecule is predicted to be extremely challenging, likely resulting in no reaction or very low yields. Tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance. The primary and secondary alcohols of the comparator molecules will be significantly more reactive, with the expected reactivity order: Ethanolamine > 2-(Methylamino)ethanol > 3-Amino-1-propen-1-ol > tert-Butanolamine >> Target Molecule .
Probe 3: Aerobic Oxidation (Alcohol Accessibility)
Selective aerobic oxidation of alcohols to carbonyl compounds is a key transformation in modern synthesis.[6][7] The efficiency of this reaction is highly dependent on the steric and electronic environment of the alcohol.
Experimental Protocol: Cu/AZADO-Catalyzed Aerobic Oxidation
-
Rationale: The 2-azaadamantane N-oxyl (AZADO)/copper catalytic system is highly effective for the chemoselective aerobic oxidation of unprotected amino alcohols, selectively targeting the alcohol over the amine.[6][7]
-
Catalyst Preparation: In a round-bottom flask open to the air, combine CuBr₂ (0.05 mmol), 2,2'-bipyridyl (0.05 mmol), and AZADO (0.1 mmol) in acetonitrile (5 mL).
-
Substrate Addition: Add the amino alcohol (1.0 mmol) to the catalyst solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction & Analysis: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The yield of the corresponding amino carbonyl compound is determined after purification.
Predicted Outcome & Discussion: The tertiary alcohol of the target molecule cannot be oxidized to a ketone without C-C bond cleavage, so it is expected to be completely unreactive under these conditions. The primary alcohols of the other comparators will be oxidized to aldehydes. The secondary alcohol of 3-amino-1-propen-1-ol will be oxidized to a ketone. This experiment will starkly highlight the unique stability of the target molecule's alcohol group to oxidation.
Summary of Predicted Reactivity
The following table summarizes the anticipated relative performance of this compound in the proposed reactivity probes.
| Reaction Probe | Comparator: Ethanolamine | Comparator: tert-Butanolamine | Target: this compound | Rationale for Target Molecule's Reactivity |
| N-Acylation | +++++ (Very High) | +++ (Moderate) | ++ (Low) | Severe steric hindrance from adjacent isopropyl and tertiary alcohol groups impedes access to the primary amine. |
| O-Acylation | ++++ (High) | +++ (Moderate) | - (Negligible) | The tertiary alcohol is an extremely poor nucleophile due to steric bulk, preventing acylation. |
| Oxidation | +++++ (Very High) | ++++ (High) | - (No Reaction) | Tertiary alcohols cannot be oxidized to a stable carbonyl compound without C-C bond cleavage. |
Conclusion and Future Directions
Based on a thorough analysis of its structure, this compound is predicted to exhibit a unique reactivity profile characterized by a sterically hindered and relatively unreactive primary amine and a non-nucleophilic, oxidation-resistant tertiary alcohol. While its core amino alcohol functionalities are passivated, its true synthetic potential likely lies in the reactivity of its 1,6-diene system.
Future research should pivot towards exploring reactions that leverage this unsaturation, such as:
-
Ring-Closing Metathesis (RCM): To form novel seven-membered nitrogen-containing heterocyclic systems.
-
Intramolecular Hydroamination: For the synthesis of substituted piperidines or pyrrolidines.
-
Diels-Alder Reactions: Where the alkenes could act as dienophiles.
The experimental protocols detailed in this guide provide a robust framework for empirically testing these predictions and establishing a definitive reactivity map for this complex and intriguing molecule.
References
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.
-
Hayashi, R., et al. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Angewandte Chemie.
-
Hayashi, R., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition.
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Zhu, Q., et al. (2025). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate.
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Connon, S. J., & Svejstrup, T. D. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.
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Abdel-Magid, A. F. (1993). Selective n-acylation of amino alcohols. Google Patents.
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Cardeñol, A., et al. (2004). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry.
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A Comparative Guide to the Validation of Analytical Methods for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol, a novel amino alcohol with potential applications in pharmaceutical development. As a molecule featuring multiple functional groups including a tertiary alcohol, a primary amine, two chiral centers, and terminal double bonds, its analytical characterization presents unique challenges. This document outlines the validation of suitable analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide will delve into the rationale behind selecting appropriate analytical techniques and the critical parameters for their validation, offering insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Structural Complexity
The chemical structure of this compound dictates the analytical strategy. Its key features include:
-
Primary Amine and Tertiary Alcohol: These polar functional groups can lead to peak tailing in gas chromatography (GC) and strong interactions with silica-based columns in liquid chromatography (LC).
-
Chirality: The presence of two stereocenters necessitates enantioselective separation methods to quantify individual stereoisomers.
-
Unsaturation: The two terminal double bonds are susceptible to oxidation, which must be considered during sample handling and analysis.
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety challenges detection by standard UV-Vis spectrophotometry, often requiring derivatization or alternative detection methods.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical first step. Here, we compare three common techniques for the analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
| Analytical Technique | Advantages | Disadvantages | Primary Applications |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization for polar analytes; potential for thermal degradation.[7] | Impurity profiling (volatile impurities), enantiomeric purity (with chiral columns). |
| High-Performance Liquid Chromatography (HPLC) | Versatile for a wide range of compounds; non-destructive. | Lower resolution than GC; may require derivatization for detection.[8] | Assay, impurity determination, enantiomeric purity. |
| UHPLC-Mass Spectrometry (MS) | High sensitivity and selectivity; provides structural information. | Higher cost and complexity. | Definitive identification, quantification of low-level impurities, metabolic studies.[9] |
Validation Workflow: A Step-by-Step Approach
The validation of an analytical procedure is a systematic process to confirm that the method is accurate, precise, and reliable. The following workflow, based on ICH Q2(R2) guidelines, should be applied to the selected analytical technique.[1][3][4]
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A Comparative Guide to the Stereochemical Analysis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques for the absolute configuration determination of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol derivatives, supported by a detailed, illustrative case study.
Introduction: The Challenge of Absolute Stereochemistry
The molecule this compound possesses two stereocenters, giving rise to four possible stereoisomers. The unambiguous assignment of the absolute configuration at each of these centers is critical for understanding its structure-activity relationship (SAR) and for ensuring the stereochemical purity of any potential drug candidate. While numerous analytical techniques can be employed for this purpose, they differ significantly in their principles, sample requirements, and the conclusiveness of their results. This guide will focus on the practical application and comparative performance of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Vibrational Circular Dichroism (VCD).
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1][2] It provides a direct visualization of the three-dimensional arrangement of atoms in the crystalline state, from which the absolute stereochemistry can be unequivocally determined.
The Principle of Anomalous Dispersion
The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (or resonant scattering).[3][4][5][6] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[4][7] This phase shift in the scattered X-rays breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[3][6] The differences in intensity between these "Bijvoet pairs" are dependent on the absolute configuration of the molecule and can be used to determine it.[3]
Case Study: X-ray Crystallography of (1R,4S)-4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Hydrochloride
To illustrate the process, we will consider a hypothetical case study involving the hydrochloride salt of a single enantiomer of this compound. The formation of the salt serves two purposes: it introduces a chlorine atom, which has a measurable anomalous scattering signal with commonly used X-ray sources (e.g., Cu Kα), and it often improves the crystallinity of the compound.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray Crystallographic Analysis.
PART 1: Synthesis and Crystallization
-
Synthesis: The target enantiomer, (1R,4S)-4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol, is synthesized via an established asymmetric route.
-
Salt Formation: The purified amino alcohol is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of HCl in the same solvent is added dropwise until the precipitation of the hydrochloride salt is complete.
-
Crystallization: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[8] A common and effective method is slow evaporation.[9][10] The hydrochloride salt is dissolved in a solvent in which it is moderately soluble (e.g., a mixture of methanol and ethyl acetate) to create a nearly saturated solution. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.[10][11]
PART 2: Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on the goniometer head of a single-crystal X-ray diffractometer.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.
-
Absolute Configuration Determination: During the final stages of refinement, the absolute configuration is determined by analyzing the anomalous scattering effects. This is quantified using the Flack parameter, x.[12][13]
An alternative and often more robust method is the analysis of Bijvoet pairs to calculate the Hooft parameter, y.[14][15] Similar to the Flack parameter, a value of y close to 0 indicates the correct absolute structure, while a value near 1 suggests the inverted structure is correct.
Hypothetical Data Summary for (1R,4S)-4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Hydrochloride
| Parameter | Value |
| Chemical Formula | C₁₁H₂₂ClNO |
| Formula Weight | 219.75 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.1, 14.3 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1475.5 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Cu Kα (1.5418) |
| Reflections Collected | 15000 |
| Independent Reflections | 2500 |
| R_int | 0.035 |
| Final R indices [I>2σ(I)] | R₁ = 0.040, wR₂ = 0.095 |
| Flack parameter, x | 0.02(5) |
| Hooft parameter, y | 0.01(4) |
In this hypothetical example, the Flack and Hooft parameters are both close to zero with small standard uncertainties, providing strong evidence that the refined absolute configuration of (1R,4S) is correct.
Alternative Methods: A Comparative Analysis
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable single crystals. In such cases, spectroscopic methods provide valuable alternatives.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers.[16] However, by reacting the chiral analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[1][17] The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[]
Workflow for Absolute Configuration Determination by Mosher's Method
Caption: Mosher's Method Workflow.
The principle behind Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety, which shields or deshields nearby protons in the analyte depending on their spatial orientation relative to the phenyl ring. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters (Δδ = δS - δR), the absolute configuration of the stereocenter can be deduced.[19]
For a tertiary alcohol like our target molecule, a modified Mosher's method or the use of other chiral derivatizing agents would be necessary.[20]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[21][22] Since only chiral molecules exhibit VCD signals, and enantiomers produce mirror-image spectra, this technique is a powerful tool for determining absolute configuration in solution.[21][23]
The VCD workflow involves measuring the experimental VCD spectrum of the analyte and comparing it to the theoretically calculated spectrum for one of the enantiomers.[24][25] These calculations are typically performed using density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[21][24]
Performance Comparison
| Feature | X-ray Crystallography | NMR with Chiral Auxiliaries (e.g., Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal.[3][4] | Formation of diastereomers with distinct NMR spectra.[16][17] | Differential absorption of left and right circularly polarized IR light.[21][22] |
| Sample Requirements | High-quality single crystal (>0.1 mm).[8] | mg quantities, soluble in NMR solvents. | mg quantities, soluble in IR-transparent solvents (e.g., CCl₄, CDCl₃).[21] |
| Experimental Time | Days to weeks (including crystallization). | Hours to a day (including derivatization and NMR acquisition). | Hours (for spectral acquisition and calculation). |
| Data Interpretation | Unambiguous, direct determination of 3D structure. Relies on Flack/Hooft parameters.[12][15] | Requires careful spectral analysis and application of an empirical model. Can be ambiguous. | Requires comparison with DFT calculations. The accuracy of the result depends on the computational model.[24] |
| Strengths | Definitive "gold standard" method.[1][16] Provides full 3D structure. | Applicable to non-crystalline samples. Can be used for a wide range of functional groups. | Applicable to non-crystalline samples in solution. Provides conformational information.[22] |
| Weaknesses | Requires high-quality single crystals, which can be difficult to obtain. | Requires chemical derivatization, which may not be straightforward. Model can fail. | Computationally intensive. Can be challenging for highly flexible molecules. |
Conclusion
The determination of the absolute configuration of chiral molecules such as this compound derivatives is a critical task in chemical and pharmaceutical research. Single-crystal X-ray crystallography, when applicable, remains the most reliable and unambiguous method, providing a direct visualization of the molecular structure. The analysis of anomalous dispersion, quantified by the Flack and Hooft parameters, offers a high degree of confidence in the assignment of absolute stereochemistry.
However, the practical challenge of crystal growth necessitates the availability of robust alternative techniques. NMR spectroscopy with chiral auxiliaries and Vibrational Circular Dichroism are powerful solution-state methods that can provide the necessary stereochemical information. The choice of technique ultimately depends on the nature of the sample, the available instrumentation, and the specific requirements of the research project. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, is essential for making an informed decision and obtaining reliable stereochemical assignments.
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A Comparative Preclinical Evaluation of Valproliden-7: A Novel Amino Alcohol Derivative Targeting Apoptotic Pathways
Introduction
The evasion of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions.[1] Key regulators of this process are the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1, Bcl-xL) members.[2][3] The overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism in many hematological and solid tumors, making them highly validated targets for therapeutic intervention.[3][4] Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) can restore the apoptotic balance, offering a targeted strategy for cancer treatment.[3]
This guide presents a comprehensive preclinical evaluation of a novel compound series derived from 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. The lead candidate, Valproliden-7 , is a synthetic β-amino alcohol derivative designed to selectively inhibit the anti-apoptotic protein Bcl-2.[5][6][7] We provide a detailed comparison of Valproliden-7's performance against a known, clinically relevant Bcl-2 inhibitor, ABT-199 (Venetoclax), through a series of rigorous in vitro and in vivo studies. Our objective is to furnish researchers and drug development professionals with the objective data and detailed methodologies necessary to evaluate the potential of this new chemical scaffold.
Part 1: In Vitro Characterization and Comparative Analysis
The initial phase of our investigation focused on characterizing the cytotoxic and pro-apoptotic activity of Valproliden-7 across a panel of cancer cell lines with known dependencies on Bcl-2.
Cell Viability and Cytotoxicity Assessment
Experimental Rationale: The primary goal is to determine the concentration at which a compound exhibits a cytotoxic effect and to assess its potency. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[8][9] We employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[10] A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.
Comparative Data Summary: The cytotoxic activity of Valproliden-7 was compared against ABT-199 in both a Bcl-2-dependent cell line (RS4;11, Acute Lymphoblastic Leukemia) and a cell line with low Bcl-2 dependence (Raji, Burkitt's Lymphoma) to assess selectivity.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) ± SD |
| Valproliden-7 | RS4;11 | ALL | 48 | 8.5 ± 1.2 |
| ABT-199 | RS4;11 | ALL | 48 | 5.2 ± 0.9 |
| Valproliden-7 | Raji | Burkitt's Lymphoma | 48 | > 5,000 |
| ABT-199 | Raji | Burkitt's Lymphoma | 48 | > 8,000 |
Table 1: Comparative Cytotoxicity (IC50) of Valproliden-7 and ABT-199. Data are presented as mean ± standard deviation from three independent experiments. The potent, single-digit nanomolar activity of Valproliden-7 in the Bcl-2-dependent RS4;11 cell line, contrasted with its minimal effect on the Raji cell line, suggests a selective mechanism of action consistent with Bcl-2 inhibition.
Mechanism of Action: Apoptosis Induction
Experimental Rationale: To confirm that the observed cytotoxicity is due to the induction of apoptosis, we utilized an Annexin V and Propidium Iodide (PI) co-staining assay, analyzed by flow cytometry.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[9] PI is a fluorescent nucleotide stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]
Workflow for Apoptosis Assessment:
Caption: Workflow for the CDX Efficacy Study.
Comparative In Vivo Efficacy Data: Valproliden-7 demonstrated potent and sustained anti-tumor activity, comparable to the reference compound ABT-199.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1254 ± 188 | - | -1.5 ± 2.5 |
| Valproliden-7 (50 mg/kg) | 288 ± 95 | 77.0% | -2.1 ± 3.1 |
| ABT-199 (50 mg/kg) | 253 ± 89 | 79.8% | -1.8 ± 2.9 |
Table 3: Efficacy of Valproliden-7 in the RS4;11 Xenograft Model. Both Valproliden-7 and ABT-199 resulted in significant tumor growth inhibition compared to the vehicle control (p < 0.001). The lack of significant body weight loss in the treatment groups suggests the compound was well-tolerated at an efficacious dose.
Part 3: Detailed Experimental Protocols
For reproducibility and methodological transparency, detailed protocols for the key assays are provided below.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of Valproliden-7 and the reference compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. [8]3. Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: In Vivo Xenograft Tumor Model
-
Cell Preparation: Culture RS4;11 cells under standard conditions. On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female NOD/SCID mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups. Prepare the drug formulation daily and administer via oral gavage at the specified dose.
-
Efficacy and Tolerability Assessment: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that Valproliden-7 , a novel β-amino alcohol derivative, is a potent and selective inhibitor of the Bcl-2 anti-apoptotic pathway. Its in vitro activity in Bcl-2-dependent leukemia cells is characterized by single-digit nanomolar cytotoxicity, driven by the induction of apoptosis. This mechanistic activity translates into significant in vivo anti-tumor efficacy in a xenograft model, with a performance profile comparable to the established Bcl-2 inhibitor, ABT-199 (Venetoclax). Furthermore, Valproliden-7 was well-tolerated at an effective dose in preclinical models.
These compelling results establish Valproliden-7 as a promising lead candidate for further development. Future studies should focus on a broader profiling against other Bcl-2 family members (e.g., Mcl-1, Bcl-xL) to confirm its selectivity, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluation in more complex preclinical models, such as patient-derived xenografts (PDX). [11][12]The novel chemical scaffold of Valproliden-7 may offer distinct advantages in terms of physicochemical properties or resistance profiles, warranting its continued investigation as a potential therapeutic for hematological malignancies and other Bcl-2-dependent cancers.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- Patient-derived tumour xenografts as models for oncology drug development. National Institutes of Health (NIH).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel GABA-B Receptor Agonists: A Hypothetical Case Study of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Analogs
In the landscape of neuropharmacology, the γ-aminobutyric acid type B (GABA-B) receptor remains a compelling target for therapeutic intervention in conditions such as spasticity, pain, and substance use disorders.[1][2] The development of novel agonists with improved pharmacokinetic and pharmacodynamic profiles is an ongoing endeavor in medicinal chemistry. This guide presents a comparative analysis of the structure-activity relationships (SAR) of a hypothetical series of analogs based on the lead compound, 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. While specific experimental data for this compound series is not publicly available, we will extrapolate from established principles of GABA-B receptor pharmacology to provide a framework for its rational drug design and evaluation.
The GABA-B Receptor: A Primer on its Function and Pharmacology
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[3][4] It functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[2] Agonist binding to the GABA-B1 subunit induces a conformational change that leads to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release.[4][5]
Hypothetical SAR Study of this compound Analogs
The lead compound, this compound, possesses several key structural features that can be systematically modified to probe their influence on GABA-B receptor activity. These include the aminoalkyl side chain, the tertiary alcohol core, and the terminal vinyl groups.
Modifications of the Aminoalkyl Side Chain
The amino group is crucial for interaction with the receptor's binding pocket. Alterations to its substitution and the adjacent alkyl chain can significantly impact potency and selectivity.
-
N-Alkylation: Introduction of small alkyl groups on the nitrogen atom may influence the compound's pKa and steric interactions within the binding site.
-
Stereochemistry: The stereochemistry of the amino and methyl groups is expected to be critical for optimal receptor engagement, a common feature in GABA-B agonists.
-
Chain Length and Branching: Varying the length and branching of the propyl chain can alter the compound's conformational flexibility and its fit within the receptor.
Modifications of the Tertiary Alcohol and Core Structure
The central tertiary alcohol likely acts as a hydrogen bond donor or acceptor. Its replacement or modification, along with changes to the overall scaffold, can fine-tune the electronic and steric properties of the molecule.
-
Esterification/Etherification: Conversion of the hydroxyl group to an ester or ether could modulate the compound's lipophilicity and metabolic stability.
-
Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other functional groups (e.g., fluoro, methoxy) would alter its hydrogen bonding capacity.
-
Scaffold Rigidity: Introducing cyclic constraints within the heptadienyl backbone could lock the molecule into a more bioactive conformation, potentially increasing potency.
Modifications of the Terminal Vinyl Groups
The terminal vinyl groups contribute to the overall lipophilicity and may engage in hydrophobic interactions within the receptor.
-
Saturation: Reduction of the double bonds to single bonds would increase conformational flexibility and may impact binding affinity.
-
Bioisosteric Replacement: Replacing the vinyl groups with other moieties of similar size and electronic properties (e.g., cyclopropyl, ethynyl) could probe the steric and electronic requirements of the binding pocket.
Comparative Data of Hypothetical Analogs
The following table presents a hypothetical comparison of the in vitro activity of modified analogs of this compound. The data is illustrative and intended to guide the reader's understanding of potential SAR trends.
| Compound | Modification | GABA-B Binding Affinity (Ki, nM) | GTPγS Functional Potency (EC50, nM) |
| Lead Compound | This compound | 150 | 250 |
| Analog 1 | N-Methylation | 200 | 350 |
| Analog 2 | Saturation of vinyl groups | 120 | 200 |
| Analog 3 | Replacement of -OH with -F | 500 | >1000 |
| Analog 4 | (R)-stereoisomer at amino-bearing carbon | 80 | 120 |
| Analog 5 | (S)-stereoisomer at amino-bearing carbon | 800 | 1500 |
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol determines the binding affinity of test compounds for the GABA-B receptor.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Procedure:
-
Incubate rat cortical membranes (100-200 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-CGP54626 (1-2 nM).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G-proteins coupled to the GABA-B receptor.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Reagents: GDP (10 µM), [³⁵S]GTPγS (0.1 nM).
-
Procedure:
-
Pre-incubate membranes with the test compound for 15 minutes at 30°C.
-
Add GDP and [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity by liquid scintillation counting.
-
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).
Visualizing Structure-Activity Relationships and Experimental Workflow
Caption: Hypothetical SAR of this compound analogs.
Caption: Experimental workflow for evaluating novel GABA-B receptor agonists.
Conclusion
The rational design of novel GABA-B receptor agonists requires a systematic approach to understanding the structure-activity relationships of a given chemical series. By methodically modifying key structural features and evaluating the resulting analogs in robust in vitro and in vivo assays, researchers can identify compounds with optimized pharmacological properties. The hypothetical SAR study of this compound analogs presented here serves as a conceptual framework for such an endeavor, highlighting the critical interplay between chemical structure and biological function in the pursuit of next-generation therapeutics targeting the GABA-B receptor.
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A Comparative Guide to Purity Assessment of Synthesized 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
In the landscape of pharmaceutical development and complex organic synthesis, the rigorous confirmation of a molecule's purity and structural integrity is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a novel chiral tertiary amino alcohol, 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. This molecule, with its multiple functional groups and stereocenters, presents a unique analytical challenge that necessitates a multi-faceted approach to its characterization.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the rationale behind method selection, potential pitfalls, and the complementary nature of different analytical techniques.
Synthetic Pathway and Anticipated Impurities
A thorough understanding of the synthetic route is critical for predicting potential impurities. The most probable synthetic pathway for this compound is a Grignard reaction.[1][2] This involves the nucleophilic addition of an allylmagnesium halide (e.g., allylmagnesium bromide) to an appropriate N-protected α-amino ketone precursor, followed by deprotection.
Caption: Probable synthetic route for the target molecule.
This synthetic approach can introduce several classes of impurities:
-
Starting Materials: Unreacted N-protected α-amino ketone and residual allylmagnesium bromide or its byproducts.
-
Reaction Byproducts: Products of side reactions such as the Wurtz coupling of the Grignard reagent.[3]
-
Stereoisomers: The reaction can produce diastereomers and, if the starting materials are not enantiomerically pure, a mixture of enantiomers.
-
Degradation Products: The product may be susceptible to degradation under certain storage or handling conditions.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity.[4] For a chiral molecule like this compound, both achiral (for chemical purity) and chiral (for enantiomeric purity) methods are necessary.
2.1.1. Reversed-Phase HPLC for Chemical Purity
This method is ideal for separating the target compound from non-isomeric impurities.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or preferably, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Causality Behind Choices: The C18 stationary phase provides good retention for moderately polar organic molecules. The water/acetonitrile gradient allows for the separation of compounds with a range of polarities. TFA is added to improve peak shape by ion-pairing with the amine.
Caption: Workflow for reversed-phase HPLC analysis.
2.1.2. Chiral HPLC for Enantiomeric Purity
Direct chiral separation is preferred to avoid potential racemization during derivatization. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of chiral compounds, including amino alcohols.[4][5]
Experimental Protocol:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: As with RP-HPLC, UV at a low wavelength, CAD, or ELSD.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Causality Behind Choices: Polysaccharide-based CSPs provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The mobile phase composition is critical and requires optimization to achieve baseline resolution. The amine modifier deactivates acidic sites on the silica support, preventing peak tailing.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization is typically required to increase volatility and improve chromatographic performance.
Experimental Protocol:
-
Derivatization: Silylation is a common method. React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine or acetonitrile) at a slightly elevated temperature (e.g., 60-70 °C).[6]
-
GC Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of all components.
-
Carrier Gas: Helium or hydrogen.
-
MS Detection: Electron ionization (EI) with a mass range of 50-500 amu.
Causality Behind Choices: Derivatization by silylation replaces the active protons on the amine and alcohol groups with non-polar trimethylsilyl groups, making the molecule more volatile and less likely to interact with active sites in the GC system.[6] The mass spectrometer provides structural information for impurity identification.
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide a detailed picture of the molecule's structure, while quantitative NMR (qNMR) can be used for purity determination against a certified reference standard.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments help in the complete assignment of all proton and carbon signals, confirming the structure of the main component and potentially identifying impurities.
-
Chiral NMR: The use of chiral solvating agents can be employed to determine enantiomeric purity.[7]
Causality Behind Choices: The chemical shifts and coupling constants in the NMR spectra are unique to the molecule's structure.[8] Impurities will give rise to additional signals, allowing for their identification and quantification relative to the main component.
Elemental Analysis
Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula and assessing the overall purity of a compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified using a thermal conductivity detector.
Causality Behind Choices: The principle of EA is based on the complete combustion of the sample and the stoichiometric conversion of its elements into detectable gases. The measured percentages are compared to the theoretical values calculated from the molecular formula. A significant deviation can indicate the presence of impurities or residual solvent. For pharmaceutical compounds, the experimental values should typically be within ±0.4% of the theoretical values.
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| RP-HPLC | Chemical Purity | High resolution, quantitative, widely applicable. | May require a universal detector for compounds lacking a chromophore. |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers, high accuracy. | Method development can be challenging, expensive columns. |
| GC-MS | Volatile Impurities | High sensitivity, provides structural information for identification. | Requires derivatization for polar compounds, not suitable for non-volatile impurities. |
| NMR | Structural Elucidation, Purity | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Empirical Formula Confirmation | Simple, provides a good measure of overall purity. | Non-specific, does not identify individual impurities. |
Self-Validating System: An Integrated Approach
No single technique can provide a complete picture of the purity of a complex molecule like this compound. A self-validating system, where the results from different techniques corroborate each other, is the most robust approach.
Caption: An integrated approach for comprehensive purity assessment.
For instance, an impurity detected by RP-HPLC can be isolated and its structure determined by NMR and MS. The elemental composition from EA should be consistent with the structure determined by NMR. The enantiomeric excess determined by chiral HPLC should be confirmed by chiral NMR if possible. This integrated workflow provides a high degree of confidence in the final purity assessment. All analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[9][10]
Conclusion
The purity assessment of this compound requires a carefully selected and validated set of analytical techniques. By understanding the probable synthetic route and potential impurities, and by employing a combination of chromatographic and spectroscopic methods, a comprehensive and reliable purity profile can be established. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently assess the quality of this and other similarly complex chiral molecules.
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-
PubMed. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link][7]
-
PubMed Central. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link][13]
-
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-
ACS Publications. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link][17]
-
ResearchGate. Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. [Link][18]
-
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-
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-
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-
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A Researcher's Guide to Comparing the Cytotoxicity of Novel 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol Based Compounds
For researchers and drug development professionals venturing into the cytotoxic potential of novel chemical entities, establishing a robust and comparative framework for analysis is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cytotoxicity of 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol based compounds, a class of molecules with potential for further investigation in oncology and other therapeutic areas. While specific cytotoxicity data for this exact parent compound is not extensively published, this guide will equip you with the foundational knowledge and detailed protocols to generate and compare such data for its derivatives.
The core of any cytotoxicity study lies in the selection of appropriate assays that are not only sensitive and reproducible but also provide insights into the potential mechanism of cell death. Here, we will delve into two of the most widely adopted in vitro methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
The Principle of Cytotoxicity Assessment: A Two-Pronged Approach
A comprehensive understanding of a compound's cytotoxic profile necessitates evaluating different cellular parameters. A substance is considered cytotoxic if it can damage or kill cells.[1] This can occur through various mechanisms, including necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[2] Therefore, employing assays that probe different aspects of cellular health is crucial for a holistic assessment.
Metabolic Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability by measuring metabolic activity.[3] The principle hinges on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5]
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay offers a complementary perspective by quantifying cytotoxicity through the measurement of plasma membrane damage.[6] LDH is a stable enzyme present in the cytoplasm of all cell types.[6][7] Upon damage to the cell membrane, LDH is released into the culture medium.[8] The LDH assay measures the activity of this released enzyme, which serves as a reliable indicator of cell lysis and cytotoxicity.[8]
Comparative Experimental Protocols
The following are detailed, step-by-step protocols for the MTT and LDH assays, designed for the screening and comparison of novel this compound derivatives.
Experimental Workflow: A Visual Overview
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and can be optimized for specific cell lines and compounds.[9][10]
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[11]
-
Complete cell culture medium
-
This compound based compounds
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl with SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C.[9][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[9][10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of 620-690 nm can be used to reduce background noise.[5]
Protocol 2: LDH Assay for Cytotoxicity
This protocol provides a method to measure cytotoxicity by detecting LDH release from damaged cells.[13]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cells and compounds prepared as in the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by treating some wells with a lysis buffer provided in the kit.[10][14]
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[8][10]
Data Analysis and Interpretation
The primary output of these assays is a measure of cell viability or cytotoxicity, which can be used to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that reduces the measured biological response by 50% and is a key parameter for comparing the cytotoxic potency of different compounds.[10]
Calculating Percentage Viability/Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100
-
IC50 Determination:
The IC50 values are determined by plotting the percentage of cell viability or cytotoxicity against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Caption: A conceptual representation of an IC50 curve.
Comparative Data Presentation
To facilitate a clear comparison of the cytotoxic activity of different this compound based compounds, the calculated IC50 values should be summarized in a tabular format. It is also crucial to include a selectivity index (SI) to assess the compound's preferential toxicity towards cancer cells over normal cells.
Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer agent.[11]
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Derivatives
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/HeLa) |
| Parent Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative A | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative B | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Doxorubicin (Control) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Concluding Remarks for the Aspiring Researcher
The systematic evaluation of cytotoxicity is a critical early step in the drug discovery pipeline.[15] By employing a multi-assay approach, such as the combination of MTT and LDH assays, researchers can gain a more comprehensive and reliable understanding of the cytotoxic potential of novel compounds like the derivatives of this compound. The protocols and data analysis frameworks provided in this guide offer a solid foundation for conducting these essential studies. Remember that careful experimental design, including the use of appropriate controls and a panel of both cancerous and non-cancerous cell lines, is key to generating high-quality, interpretable data that can confidently guide further development efforts.
References
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]
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In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. Available at: [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - NIH. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Dienyl diketones as anticancer agents: synthesis and biological evaluation of some aromatic derivatives - PubMed. Available at: [Link]
-
Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - NIH. Available at: [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. Available at: [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]
-
Synthesis and anticancer activity of novel 2-quinolone derivatives - ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells. Available at: [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Available at: [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. Available at: [Link]
-
{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]
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comparative efficacy of catalysts for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol synthesis
An Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction: The Challenge of Synthesizing Chiral Amino Tertiary Alcohols
The target molecule, this compound, is a chiral tertiary alcohol featuring a quaternary carbon center directly adjacent to a stereocenter derived from the amino acid L-valine. Such structures are valuable synthons in medicinal chemistry and natural product synthesis, where the dense arrangement of functionality and stereochemistry can impart potent biological activity. The primary synthetic challenge lies in the stereocontrolled construction of the tertiary carbinol center via the addition of two allyl groups to a ketone precursor. This guide provides a comparative analysis of various catalytic and mediated systems for achieving this transformation, focusing on reaction efficiency, substrate scope, and operational simplicity.
Retrosynthetic Approach: Framing the Catalytic Problem
A logical retrosynthetic analysis of the target molecule reveals the key transformation: the diallylation of an N-protected α-amino ketone derived from L-valine. This approach secures the stereochemistry of the amino-bearing carbon from a readily available chiral pool starting material. The central challenge, therefore, becomes the selection of an optimal catalyst or mediator for the efficient double allylation of this ketone precursor.
Figure 1: Retrosynthetic analysis of the target amino alcohol.
Comparative Analysis of Diallylation Methodologies
The diallylation of a ketone can be accomplished through several distinct mechanistic pathways, primarily revolving around Barbier-type reactions where an organometallic nucleophile is generated in situ. Below, we compare the leading catalytic and mediated systems applicable to this transformation.
Indium-Mediated Barbier-Type Diallylation
Indium has become a remarkably popular metal for Barbier-type allylations due to its high functional group tolerance, low toxicity, and ability to mediate reactions in various solvents, including water.[1][2][3] The reaction typically involves the oxidative addition of indium(0) to an allyl halide to form an organoindium species, which then attacks the carbonyl electrophile. For less reactive electrophiles like esters, diallylation to form tertiary alcohols proceeds efficiently.[4][5]
Mechanism Insight: The reaction is believed to proceed via allylindium(III) sesquihalide intermediates in organic solvents.[1] Its notable tolerance for acidic protons allows for its use with substrates bearing unprotected hydroxyl or amino groups, although protection is often recommended for α-amino ketones to prevent undesired side reactions.
Performance Data for Indium-Mediated Allylation of Carbonyls:
| Electrophile | Allylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(2-aminobenzamido)acetate | Allyl Bromide | In, THF, reflux, 5 min | 71% | [4] |
| Glyceraldehyde acetonide | 2-(alkoxy)allyl bromide | In, TBAI, DMF, rt, 4-6h | 85% | [1] |
| Various Aldehydes | Allyl Bromide | In (cat.), Mn, TMSCl, THF | Good to Excellent | [3] |
| Unprotected Sugars | Allylboronic acid | In (cat.), Water, rt | High |[6] |
Advantages:
-
Excellent functional group tolerance.
-
Can often be run under catalytic conditions with a co-reductant.[3]
-
Low toxicity compared to other metals like tin or lead.
Disadvantages:
-
Stoichiometric amounts of indium are often required for high yields with less reactive ketones.
-
Cost of indium can be a factor for large-scale synthesis.
Tin-Mediated Barbier-Type Allylation with Co-Catalysts
Tin is a classical metal for Barbier reactions, but its reactivity with ketones can be sluggish. The addition of catalytic amounts of other metals, such as palladium or copper, can significantly enhance the reaction rate and yield. A comparative study highlighted that while CuI is effective for aldehydes, Pd(OAc)₂ is superior for activating ketones in SnCl₂·2H₂O-mediated allylations.[7]
Mechanism Insight: The palladium(II) catalyst likely undergoes a transmetalation with an initially formed allyltin species to generate a more reactive allylpalladium intermediate, which readily adds to the ketone.
Performance Data for Co-Catalyzed Tin-Mediated Allylation of Ketones:
| Ketone | Allylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Allyl Bromide | SnCl₂·2H₂O, Pd(OAc)₂ (5 mol%) | DMF, rt, 2h | 92% | [7] |
| Cyclohexanone | Allyl Bromide | SnCl₂·2H₂O, Pd(OAc)₂ (5 mol%) | DMF, rt, 2h | 85% | [7] |
| Benzophenone | Allyl Bromide | SnCl₂·2H₂O, Pd(OAc)₂ (5 mol%) | DMF, rt, 3h | 88% | [7] |
| Acetophenone | Allyl Bromide | SnCl₂·2H₂O, CuI (5 mol%) | DMF, rt, 24h | No Reaction |[7] |
Advantages:
-
Readily available and inexpensive reagents (SnCl₂).
-
Catalytic activation provides a pathway for more challenging substrates.
Disadvantages:
-
Toxicity of tin compounds is a significant environmental and handling concern.
-
Requires careful optimization of the catalyst system.
Titanium-Catalyzed Methodologies
Titanium offers versatile catalytic systems for allylation. Titanocene(III) complexes, generated in situ, can catalyze Barbier-type reactions under mild conditions.[8][9] Furthermore, chiral titanium complexes, particularly those derived from BINOL, are highly effective for the enantioselective allylation of ketones, which could be relevant if a prochiral precursor were used.[10]
Mechanism Insight: The mechanism can vary. Barbier-type reactions with titanocene(III) may involve radical coupling processes, while asymmetric allylations with Ti(IV)/BINOL catalysts proceed through a well-organized Zimmerman-Traxler-type transition state after transmetalation from an allylating agent like tetraallylstannane.
Figure 2: Simplified catalytic cycle for Ti-BINOL catalyzed asymmetric allylation.
Performance Data for Titanium-Catalyzed Allylation of Ketones:
| Ketone | Allylating Agent | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | Tetraallylstannane | Ti(OiPr)₄ / BINOL | CH₂Cl₂, -20°C | 99% | 91% | [10] |
| 1-Tetralone | Tetraallylstannane | Ti(OiPr)₄ / BINOL | CH₂Cl₂, -20°C | 99% | 95% | [10] |
| Various Ketones | Allyl Halides | Titanocene(III) (cat.) | THF, rt | Good Yields | N/A |[8][9] |
Advantages:
-
Enables highly enantioselective transformations.
-
Catalytic nature reduces metal waste.
Disadvantages:
-
Requires stoichiometric organotin reagents in the asymmetric variant, which are toxic.
-
The Barbier-type reaction may lack stereocontrol.
Boron-Catalyzed Allylation
Recent advances have established boron catalysis as a powerful metal-free alternative. Boron-catalyzed allylation of ketones with allenes has been shown to produce tertiary homoallylic alcohols with excellent yield and diastereoselectivity.[11] This method avoids pre-formed organometallic reagents. Additionally, B(C₆F₅)₃ can catalyze the dehydrative allylation of dicarbonyl compounds with allyl alcohols in water, showcasing a green chemistry approach.[12]
Mechanism Insight: The boron catalyst activates the allene via hydroboration, forming an allylic borane in situ. This species then reacts with the ketone, and a final transborylation step regenerates the catalyst.[11]
Performance Data for Boron-Catalyzed Allylation:
| Ketone/Diketone | Allylating Agent | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl propyl ketone | 1-Phenyl-1,2-propadiene | HBpin, Boron cat. | THF, 60°C | 94% | [11] |
| 1,3-Diphenyl-1,3-propanedione | 1,3-Diphenylallyl alcohol | B(C₆F₅)₃ (3 mol%) | H₂O, 100°C | 97% |[12] |
Advantages:
-
Metal-free, avoiding heavy metal contamination.
-
High atom economy, especially when using allenes or allyl alcohols directly.
Disadvantages:
-
The scope for α-amino ketones is not yet established.
-
May require elevated temperatures.
Experimental Protocols
Protocol 1: Indium-Mediated Diallylation of an N-Boc-Protected α-Amino Ketone
(This is a representative protocol adapted from literature procedures for the diallylation of esters and ketones.[1][4])
-
To a round-bottom flask under an argon atmosphere, add the N-Boc-protected α-amino ketone (1.0 mmol, 1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Add indium powder (3.0 mmol, 3.0 equiv).
-
Add allyl bromide (3.0 mmol, 3.0 equiv) dropwise to the suspension at room temperature.
-
After the addition, heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the diallylated amino alcohol.
Protocol 2: Pd-Catalyzed/Tin-Mediated Allylation of an N-Boc-Protected α-Amino Ketone
(This protocol is adapted from the comparative study on ketone allylation.[7])
-
To a flame-dried Schlenk flask under argon, add SnCl₂·2H₂O (2.2 mmol, 2.2 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 0.05 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add the N-Boc-protected α-amino ketone (1.0 mmol, 1.0 equiv) to the mixture.
-
Add allyl bromide (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution (20 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography to obtain the mono-allylated product. (Note: This protocol is optimized for mono-allylation; diallylation would require modified stoichiometry and conditions).
Conclusion and Recommendations
For the synthesis of this compound, the choice of catalyst depends on the specific goals of the research.
-
For Reliability and Yield: Indium-mediated Barbier-type diallylation stands out as the most promising method. Its proven efficacy with less reactive carbonyls (like esters) suggests it can effectively achieve the desired double allylation of the α-amino ketone precursor.[4] Its high functional group tolerance is also a significant advantage.
-
For Cost-Effectiveness and Scale-Up: The Pd-catalyzed/tin-mediated system is a viable alternative, leveraging inexpensive tin reagents.[7] However, the toxicity of tin is a major drawback, and the conditions would need to be re-optimized for diallylation.
-
For Asymmetric Synthesis: If the goal were to create the adjacent stereocenter catalytically, the Ti/BINOL system would be the method of choice, although this would require a different retrosynthetic approach starting from a prochiral ketone.[10]
-
For Green Chemistry: The boron-catalyzed approaches are academically interesting and environmentally friendly but are less developed for this specific type of transformation and would require significant exploratory work.[11][12]
Ultimately, the indium-mediated protocol offers the most direct, robust, and well-precedented route to the target molecule, balancing efficiency with operational simplicity.
References
-
Dutta, U., et al. (2018). SnCl2·2H2O-mediated Barbier-type allylation: A comparative evaluation of the catalytic performance of CuI and Pd(OAc)2. Comptes Rendus Chimie. Available at: [Link]
-
Hirashita, T., et al. (2020). Direct use of 1,3-dienes for the allylation of ketones via catalytic hydroindation. Communications Chemistry. Available at: [Link]
-
McCluskey, A., et al. (2007). Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. Tetrahedron Letters. Available at: [Link]
-
Padwa, A., et al. (2000). Catalyzed Reactions of α-Amino Diazoketones with Allyl Sulfides: A New Synthetic Protocol for α-Amino Homoallyl Ketones en Route to 3-Piperidinol Alkaloids. Tetrahedron Letters. Available at: [Link]
- (Reference not directly cited in text)
-
Beeson, T. D., et al. (2007). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Journal of the American Chemical Society. Available at: [Link]
- (Reference not directly cited in text)
-
Potter, B., et al. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Journal of the American Chemical Society. Available at: [Link]
-
Gansäuer, A., et al. (2007). Ti-Catalyzed Barbier-Type Allylations and Related Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
De, A., et al. (2012). Indium-Catalyzed Allylation of Carbonyl Compounds with the Mn/TMSCl System. Synthetic Communications. Available at: [Link]
- (Reference not directly cited in text)
-
Gansäuer, A., et al. (2007). Ti-catalyzed Barbier-type allylations and related reactions. Angewandte Chemie. Available at: [Link]
-
Li, Y., et al. (2021). Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water. RSC Advances. Available at: [Link]
-
Kii, S., et al. (2002). Highly concentrated catalytic asymmetric allylation of ketones. Organic Letters. Available at: [Link]
- (Reference not directly cited in text)
- (Reference not directly cited in text)
-
Strieth-Kalthoff, F., et al. (2017). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Chemical Science. Available at: [Link]
-
Denmark, S. E., et al. (2022). Catalytic Allylation of Native Hexoses and Pentoses in Water with Indium. ChemRxiv. Available at: [Link]
-
Lee, P. H., et al. (2010). An Efficient Synthesis of α,α-Diallyl Carbinols from Esters Activated with Amides via an In-Mediated Barbier Type Allylation. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Lee, P. H., et al. (2010). An Efficient Synthesis of α,α-Diallyl Carbinols from Esters Activated with Amides via an In-Mediated Barbier Type Allylation. KoreaScience. Available at: [Link]
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Safety Operating Guide
Navigating the Unknown: A Guide to the Proper Disposal of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Disclaimer: Prioritize Institutional EHS Consultation
This document is intended as a technical guide based on the chemical structure of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound is not available at the time of writing. Therefore, it is imperative that all procedures be conducted in strict accordance with the protocols and approval of your institution's Environmental Health and Safety (EHS) department. This guide is not a substitute for a formal hazard assessment and EHS consultation.
Inferred Hazard Assessment: A Functional Group Analysis
In the absence of specific toxicological and reactivity data, a prudent risk assessment must be based on the known hazards of the compound's functional groups. This compound is a multifaceted molecule featuring an amino group, a tertiary alcohol, and two terminal allyl groups.
| Functional Group | Inferred Hazards | Rationale & Causality |
| Amino Group | Corrosive, Skin/Eye Irritant, Basic | The lone pair of electrons on the nitrogen atom imparts basicity, which can cause irritation or burns upon contact with skin and eyes. |
| Tertiary Alcohol | Flammable Liquid | While tertiary alcohols are generally less readily oxidized than primary or secondary alcohols, the overall carbon content suggests it should be treated as a flammable liquid. |
| Allyl Groups (Hepta-1,6-diene) | High Acute Toxicity (Inhalation, Dermal, Ingestion) , Flammable, Potential for Uncontrolled Polymerization, Lachrymator (eye-irritating) | This is the most significant hazard. Structurally related compounds like allyl alcohol are known to be highly toxic and can be absorbed through the skin. The double bonds are susceptible to polymerization, which can be initiated by heat, light, or contaminants, potentially leading to a runaway reaction. |
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult your institution's glove selection guide for appropriate thickness and breakthrough times.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic vapors.
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Immediately notify all personnel in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spread of the liquid by using chemical spill pillows or other appropriate absorbent materials to dike the spill.
-
Ventilate: Ensure the chemical fume hood is operational and, if possible, increase ventilation to the area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department immediately.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this research chemical is to treat it as an unknown hazardous waste, following the most conservative procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
-
Classify all waste containing this compound as Hazardous Chemical Waste .
-
This waste stream must be segregated from all other waste streams, particularly acids and oxidizing agents, to prevent potentially violent reactions.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container with a screw-top cap. A high-density polyethylene (HDPE) or glass container is recommended.
-
If reusing a container, ensure it is thoroughly cleaned and that the previous contents are not incompatible with this waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement.[3][4] Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
The container must be kept within secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.
-
Store the waste away from heat, sparks, and open flames.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Do not allow the waste to accumulate for an extended period.
-
The final disposal will be carried out by a licensed hazardous waste vendor, likely through high-temperature incineration.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound.
Caption: Disposal workflow emphasizing EHS consultation and safety protocols.
References
-
CSN Environmental Health and Safety. (2024, August 9). EHS Fact Sheet: Unknown Chemical Wastes. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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- 4. csn.edu [csn.edu]
Personal protective equipment for handling 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Comprehensive Safety and Handling Guide: 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel compound, direct safety data is limited; therefore, this document synthesizes information from structurally analogous compounds, including tertiary allylic alcohols and primary amines, to establish a robust framework for safe laboratory practices. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.
Hazard Analysis: A Synthesis of Structural Analogs
A thorough understanding of the potential hazards of this compound is paramount. Due to the absence of a specific Safety Data Sheet (SDS), we must infer its toxicological and reactive properties from its constituent functional groups: a primary amine and a tertiary allylic alcohol.
-
Primary Amine Moiety: The primary amino group suggests potential for skin and eye irritation, and possible corrosive properties.[1][2][3] Amines are known to be respiratory irritants and can be toxic if inhaled or absorbed through the skin.[3]
-
Tertiary Allylic Alcohol Moiety: The presence of allyl groups indicates potential for high toxicity and flammability, similar to allyl alcohol.[4][5] Allyl alcohol is known to be very toxic by inhalation and ingestion and can cause severe skin irritation.[5] It is also a flammable liquid.[5][6] Furthermore, allylic alcohols can be reactive and may polymerize or react violently with oxidizing agents and strong acids.[7]
Based on this analysis, this compound should be handled as a substance with the potential for:
-
Acute Toxicity: (inhalation, ingestion, dermal contact)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Respiratory Tract Irritation
-
Flammability
The following table summarizes the anticipated hazards and the corresponding safety precautions.
| Potential Hazard | Associated Functional Group | Recommended Precautionary Action |
| Skin and Eye Irritation/Corrosion | Primary Amine | Wear appropriate chemical-resistant gloves, a lab coat, and chemical splash goggles.[1][2][3] |
| Toxicity (Inhalation, Dermal) | Primary Amine, Allylic Alcohol | Handle only in a certified chemical fume hood. Avoid skin contact.[3][5] |
| Flammability | Allylic Alcohol | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[5][6][8] |
| Reactivity | Allylic Alcohol, Primary Amine | Avoid contact with strong oxidizing agents, acids, and metals.[7][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following is a step-by-step guide to the selection and use of appropriate PPE.
Core PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[10] When handling larger quantities (over 1 liter) or when there is a significant splash risk, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Due to the potential for skin absorption and irritation, double gloving with nitrile gloves is recommended.[11] For prolonged handling or in the event of a spill, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™) should be used.[11] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[12]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Respiratory Protection
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a situation arises where the concentration of vapors may exceed the occupational exposure limit, or in the case of a large spill, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][13]
PPE Donning and Doffing Protocol
The following workflow ensures that PPE is worn and removed in a manner that prevents cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Disposal
Safe handling practices extend beyond the use of PPE. The following section outlines procedural guidance for the entire lifecycle of the compound in the laboratory.
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[8]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this chemical is handled.[14]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.
-
Neutralization: For small spills, a neutralizing agent appropriate for amines can be cautiously applied.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[15]
Caption: Spill Response Workflow.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[9] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
Containerization: Use a robust, leak-proof container that is compatible with amines.[9] The container should be kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Pathway: Arrange for the disposal of the hazardous waste through your institution's EHS department.[15] Under no circumstances should this chemical be disposed of down the drain.[16]
The decision-making process for the disposal of this amino alcohol waste is illustrated below.
Caption: Disposal Decision Tree for Amino Alcohol Waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the latest safety information before commencing any new experimental work.
References
-
Carl Roth. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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LyondellBasell. (n.d.). Allyl Alcohol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (2026, January 10). Allyl Alcohol. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, March 26). ALLYL ALCOHOL. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
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- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. nj.gov [nj.gov]
- 5. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALLYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. collectandrecycle.com [collectandrecycle.com]
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- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
